Bis-PEG8-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAMFHIULAGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-PEG8-acid: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Bis-PEG8-acid, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's chemical and physical properties, provides a representative experimental protocol for its use, and illustrates a typical workflow for bioconjugation.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative characterized by a central eight-unit PEG spacer flanked by a carboxylic acid group at each terminus. This hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical feature for biological applications. The terminal carboxylic acids are reactive towards primary amine groups, enabling the formation of stable amide bonds in the presence of carbodiimide activators.
| Property | Data | Reference(s) |
| Molecular Weight | 470.5 g/mol | [1][2] |
| Exact Mass | 470.2363 g/mol | [3] |
| Chemical Formula | C20H38O12 | [2][3] |
| IUPAC Name | 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid | |
| CAS Number | 1246189-43-4 | |
| Purity | Typically >97% | |
| Appearance | Varies (often a solid or viscous oil) | |
| Solubility | Soluble in water and many organic solvents | |
| Storage Conditions | -20°C for long-term storage |
Experimental Protocol: Conjugation of this compound to a Protein
This protocol outlines a general procedure for the conjugation of this compound to primary amines (e.g., lysine residues) on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 10 mg/mL each) immediately before use. EDC is moisture-sensitive.
-
Prepare the protein solution in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar excess of this compound to the protein solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (relative to the this compound) to the reaction mixture. The NHS ester intermediate improves the efficiency of the reaction with amines.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time may need to be determined empirically.
-
-
Quenching of the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. This will quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of conjugation.
-
Workflow for Protein Conjugation using this compound
The following diagram illustrates the key steps in the conjugation of this compound to a protein.
This guide provides foundational information for the use of this compound in bioconjugation. Researchers should optimize the described protocols for their specific applications and biomolecules.
References
Synthesis and Purification of Bis-PEG8-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG8-acid (4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid), a homobifunctional PEG linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the experimental protocols for its synthesis via oxidation of octaethylene glycol and subsequent purification by silica gel chromatography and preparative high-performance liquid chromatography (HPLC).
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.
| Property | Value | Reference(s) |
| Chemical Name | 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid | [1] |
| Synonyms | This compound, PEG8-diacid | [2] |
| CAS Number | 1246189-43-4 | [2] |
| Molecular Formula | C20H38O12 | [2] |
| Molecular Weight | 470.51 g/mol | [2] |
| Appearance | White to light yellow solid or viscous oil | |
| Purity (Typical) | ≥95% | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C for long-term storage |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the oxidation of the terminal hydroxyl groups of its corresponding diol, octaethylene glycol. The Jones oxidation, utilizing chromium trioxide in acidic conditions, is a robust method for this transformation.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Jones Oxidation of Octaethylene Glycol
Materials:
-
Octaethylene glycol
-
Chromium trioxide (CrO3)
-
Concentrated sulfuric acid (H2SO4)
-
Acetone
-
Isopropanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Jones Reagent: In a flask submerged in an ice-water bath, cautiously add 25 mL of concentrated sulfuric acid to 75 mL of water. To this acidic solution, slowly add 25 g of chromium trioxide with stirring, maintaining the temperature below 20°C. The resulting solution is the Jones reagent (2.5 M).
-
Reaction Setup: Dissolve octaethylene glycol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of octaethylene glycol. The reaction is exothermic and should be controlled by the rate of addition. The color of the reaction mixture will change from orange-red to green, indicating the consumption of the Cr(VI) oxidant. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC or the disappearance of the starting material), quench the excess oxidant by the dropwise addition of isopropanol until the orange-red color is no longer present and the solution remains green.
-
Work-up:
-
Remove the acetone under reduced pressure.
-
To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification of this compound
The crude product from the synthesis typically contains unreacted starting material, mono-oxidized product, and other byproducts. Chromatographic methods are employed to achieve high purity.
Purification Workflow
Caption: Purification strategies for this compound.
Method 1: Silica Gel Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Crude this compound
-
Dichloromethane (DCM) or Chloroform
-
Methanol (MeOH)
-
Formic acid
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (or chloroform). A typical gradient would be from 0% to 10% methanol. To improve the resolution and prevent streaking of the acidic compound, 1-2% formic acid can be added to the mobile phase.
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Method 2: Preparative Reversed-Phase HPLC
For higher purity, preparative reversed-phase HPLC is a suitable method.
Instrumentation and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified this compound in a small volume of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B. A shallow gradient is often effective for separating PEGylated compounds.
-
Monitor the elution at a suitable wavelength (e.g., 214 nm).
-
-
Fraction Collection and Lyophilization: Collect the fractions corresponding to the main product peak. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Analytical Data Summary
| Analysis Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the ethylene glycol repeating units around 3.6 ppm. The protons alpha to the carboxylic acid groups will appear as a distinct triplet at a slightly downfield chemical shift. The absence of peaks corresponding to the terminal CH2OH groups of the starting material confirms the completion of the oxidation. |
| ¹³C NMR | The spectrum will show a prominent peak for the carbon atoms of the PEG backbone. The carbonyl carbons of the carboxylic acid groups will appear significantly downfield (around 170-180 ppm). |
| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of this compound (470.51 g/mol ). |
| Purity (HPLC) | Analytical HPLC using the conditions described for preparative HPLC should show a single major peak, with purity typically exceeding 95%. |
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and purification of this compound. The provided experimental protocols and analytical data will be a valuable resource for researchers and professionals in the field of bioconjugation and drug development, enabling the consistent production of this critical linker for their applications. Careful execution of the described procedures and thorough characterization of the final product are essential to ensure its quality and performance in subsequent conjugation reactions.
References
Solubility of Bis-PEG8-acid in aqueous and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG8-acid, also known as 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid, is a homobifunctional polyethylene glycol (PEG) derivative widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure features two terminal carboxylic acid groups flanking an 8-unit hydrophilic PEG spacer. This configuration allows for the crosslinking of molecules containing primary amine groups, such as proteins and peptides, through the formation of stable amide bonds.[2][3] A key application of this compound is its use as a flexible, hydrophilic linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4] The inherent properties of the PEG chain, particularly its solubility, are critical for improving the pharmacokinetic profiles of the resulting conjugates. This guide provides a detailed overview of the solubility of this compound in common laboratory solvents, outlines general experimental protocols for solubility determination, and illustrates its role in key biochemical applications.
Quantitative and Qualitative Solubility Data
The solubility of this compound is a crucial parameter for its effective use in conjugation reactions and formulation development. The hydrophilic nature of the PEG spacer generally imparts good solubility in aqueous solutions and polar organic solvents. Below is a summary of available solubility data.
| Solvent | Type | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Organic | 100 mg/mL (212.54 mM) | Ultrasonic treatment is recommended. Use of newly opened, non-hygroscopic DMSO is critical for achieving this solubility. | |
| Water | Aqueous | Soluble | The hydrophilic PEG chain increases solubility in aqueous media. | |
| Dichloromethane (DCM) | Organic | Soluble | Mentioned as a suitable solvent for related N-Boc protected and azide-functionalized this compound derivatives. | |
| Dimethylformamide (DMF) | Organic | Soluble | Listed as a compatible solvent for related N-Boc protected and azide-functionalized this compound derivatives. |
Experimental Protocols
While specific, validated solubility testing protocols for this compound are not extensively published in peer-reviewed literature, a general methodology can be established based on standard laboratory practices for PEGylated compounds.
General Protocol for Solubility Determination
This protocol outlines a method for determining the solubility of this compound in a given solvent by preparing a stock solution and observing its clarity.
-
Preparation :
-
Accurately weigh a specific mass of this compound powder (e.g., 10 mg) into a clean, dry glass vial.
-
Ensure the solvent to be tested (e.g., DMSO, water, DMF) is of high purity. For hygroscopic solvents like DMSO, use a new, sealed container.
-
-
Dissolution :
-
Add a calculated volume of the solvent to the vial to achieve the desired starting concentration. For example, add 100 µL of DMSO to 10 mg of this compound to target a 100 mg/mL concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the vial in an ultrasonic water bath. Sonicate for 5-10 minute intervals, followed by vortexing.
-
Visually inspect the solution against a dark background for any undissolved particulates. A clear, particle-free solution indicates that the compound is soluble at that concentration.
-
-
Saturation (Optional) :
-
If the compound dissolves completely, add small, pre-weighed increments of this compound to the solution.
-
After each addition, repeat the vortexing and sonication steps until the solid no longer dissolves, indicating a saturated solution has been formed.
-
The final concentration is calculated based on the total mass of solute dissolved in the fixed volume of solvent.
-
-
Storage of Stock Solutions :
-
Once prepared, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.
-
For long-term storage, solutions should be kept at -80°C (up to 6 months) or -20°C (up to 1 month).
-
Key Experimental Workflow and Application Pathway
This compound's primary function is to link biomolecules. The following diagrams illustrate a typical conjugation workflow and a key therapeutic pathway where it is applied.
Amide Bond Formation Workflow
The terminal carboxylic acids of this compound are reacted with primary amines on a target molecule (e.g., a protein) using carbodiimide chemistry, typically involving activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
PROTAC Mechanism of Action
This compound serves as a linker in PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system.
References
An In-Depth Technical Guide to Bis-PEG8-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG8-acid is a homobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its structure, featuring two terminal carboxylic acid groups separated by a hydrophilic eight-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of two amine-containing molecules. This linker is particularly valuable in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate, while the terminal carboxyl groups provide reactive handles for forming stable amide bonds.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and relevant biological pathways associated with the use of this compound in bioconjugation.
Core Mechanism of Action
The primary mechanism of action of this compound in bioconjugation involves the formation of a stable amide bond between its carboxylic acid groups and primary amine groups on target biomolecules.[2][4] This reaction is not spontaneous and requires the activation of the carboxyl groups. The most common and efficient method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process can be described in two key steps:
-
Activation of Carboxylic Acids: EDC reacts with the carboxyl groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable Amine-Reactive Ester: The addition of NHS or Sulfo-NHS to the reaction mixture allows the O-acylisourea intermediate to be converted into a more stable NHS or Sulfo-NHS ester. This amine-reactive ester is less susceptible to hydrolysis and can efficiently react with primary amines on the target molecule.
-
Amide Bond Formation: The NHS/Sulfo-NHS ester of this compound then reacts with a primary amine on a biomolecule (e.g., the side chain of a lysine residue or the N-terminus of a protein) to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.
This two-step activation process is favored as it increases the efficiency of the conjugation reaction and allows for better control over the process.
Quantitative Data on PEG Linkers in Bioconjugation
The length of the PEG linker can significantly impact the physicochemical and pharmacokinetic properties of a bioconjugate. While specific data for this compound is often embedded within broader studies, the following tables summarize the general effects of PEG8 linkers compared to other lengths on key parameters for antibody-drug conjugates (ADCs).
| Parameter | PEG Linker Length | Observation | Rationale |
| Solubility | Increasing PEG length | Increased | The hydrophilic nature of the PEG chain improves the overall solubility of the bioconjugate, which is particularly important for hydrophobic drug payloads. |
| Stability | PEG8 and longer | Generally Increased | The PEG chain can create a protective hydrophilic shield around the bioconjugate, reducing aggregation and protecting against enzymatic degradation. |
| Immunogenicity | PEG8 and longer | Generally Decreased | The PEG shield can mask immunogenic epitopes on the protein surface, leading to a reduced immune response. |
| Pharmacokinetics | PEG8 and longer | Improved | Increased hydrodynamic radius due to the PEG chain leads to reduced renal clearance and a longer circulation half-life. |
| Pharmacokinetic Parameter | No PEG | PEG4 | PEG8 | PEG12 | PEG24 |
| Clearance Rate (mL/kg/day) | ~8.5 | ~5.5 | ~2.5 | ~2.5 | ~2.5 |
| Fold Change vs. Non-PEGylated | 1.0 | 0.65 | 0.29 | 0.29 | 0.29 |
Data synthesized from a study on non-binding IgG-MMAE conjugates with a drug-to-antibody ratio (DAR) of 8.
Experimental Protocols
General Protocol for Two-Step EDC/Sulfo-NHS Conjugation of an Amine-Containing Molecule to this compound
This protocol describes a general method for activating the carboxylic acid groups of this compound and conjugating it to a primary amine-containing molecule. Optimization of molar ratios and reaction conditions may be necessary for specific applications.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (for purification)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or DMF.
-
Prepare a 20 mg/mL stock solution of Sulfo-NHS in anhydrous DMSO or DMF.
-
Dissolve this compound in the Activation Buffer to the desired concentration (e.g., 10 mM).
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
-
Activation of this compound:
-
To the this compound solution, add EDC and Sulfo-NHS from their stock solutions. A 2-5 fold molar excess of EDC and Sulfo-NHS over this compound is recommended as a starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Immediately after activation, the activated this compound can be added to the amine-containing biomolecule solution. Alternatively, for more sensitive applications, the excess EDC and Sulfo-NHS can be removed using a desalting column equilibrated with Coupling Buffer prior to adding to the biomolecule.
-
The molar ratio of activated this compound to the biomolecule should be optimized. A starting point of 10-20 fold molar excess of the linker is often used.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove excess linker and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC), depending on the properties of the bioconjugate. Dialysis or tangential flow filtration can also be used for larger bioconjugates.
-
Characterization of the Bioconjugate
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the drug-to-antibody ratio (DAR) for ADCs.
-
HPLC (SEC, IEX, HIC): To assess the purity, aggregation, and charge heterogeneity of the conjugate.
-
UV-Vis Spectroscopy: Can be used to determine the DAR if the drug has a distinct absorbance wavelength.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound Amine Coupling
Caption: Amine coupling mechanism of this compound.
Experimental Workflow: Bioconjugation and Purification
Caption: General workflow for bioconjugation.
Signaling Pathway: ADC Targeting the EGFR Pathway
Caption: ADC targeting the EGFR signaling pathway.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation, enabling the creation of complex biomolecules with enhanced therapeutic properties. Its straightforward and well-characterized mechanism of action, centered around EDC/NHS-mediated amide bond formation, allows for its application in a wide range of research and drug development settings. The inclusion of the PEG8 spacer provides significant advantages in terms of solubility, stability, and pharmacokinetics. By understanding the core principles of its reactivity, leveraging established experimental protocols, and considering the downstream biological implications, researchers can effectively utilize this compound to advance the development of next-generation biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Bis-PEG8-acid in Advanced Bioconjugation and Targeted Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG8-acid, a homobifunctional polyethylene glycol (PEG) linker, has emerged as a critical tool in modern biomedical research and drug development. Its distinct chemical architecture, featuring a discrete eight-unit PEG chain flanked by two carboxylic acid moieties, offers a unique combination of hydrophilicity, defined spatial separation, and versatile reactivity. This technical guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the quantitative impact of PEG8 linkers on the performance of these modalities, furnish detailed experimental protocols, and provide visual representations of key biological pathways and experimental workflows to empower researchers in their quest for next-generation therapeutics.
Introduction to this compound: Properties and Advantages
This compound is a chemical entity characterized by a monodisperse chain of eight ethylene glycol units, terminating in a carboxylic acid at each end. This structure imparts several advantageous properties that are highly sought after in the field of bioconjugation.
-
Enhanced Hydrophilicity: The PEG8 chain significantly increases the aqueous solubility of the molecules it is incorporated into. This is particularly beneficial when working with hydrophobic drugs or ligands, preventing aggregation and improving their handling and in vivo behavior.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to enhance the pharmacokinetic (PK) profile of therapeutic molecules. The hydrophilic nature of the PEG8 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.[1][2] Studies have indicated that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance and improving the exposure and tolerability of ADCs.[3]
-
Defined Spacer Length: The discrete length of the PEG8 chain provides precise control over the distance between the two conjugated molecules. This is crucial for applications like PROTACs, where optimal spacing between the target protein and the E3 ligase is essential for efficient ternary complex formation and subsequent protein degradation.[4]
-
Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and immunogenicity, making it an ideal component for in vivo applications.
-
Homobifunctional Reactivity: The two terminal carboxylic acid groups allow for the conjugation of two molecules bearing primary amine groups through the formation of stable amide bonds, typically facilitated by carbodiimide chemistry.
Core Application I: Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy.
The this compound can be utilized as a component in the synthesis of PROTAC linkers. While it is a homobifunctional linker, its di-acid functionality allows for sequential or convergent synthetic strategies to connect the two different ligands required for a PROTAC.
The Ubiquitin-Proteasome Signaling Pathway
The mechanism of action of a PROTAC is intrinsically linked to the ubiquitin-proteasome pathway. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Quantitative Impact of PEG Linkers on PROTAC Performance
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | 9 | >1000 | <20 | Representative |
| PEG4 | 15 | 250 | 65 | Representative |
| PEG8 | 27 | 50 | >90 | Representative |
| PEG12 | 39 | 150 | 80 | Representative |
| Table 1: Representative data on the impact of PEG linker length on PROTAC efficacy. |
Experimental Protocol: PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general approach for synthesizing a PROTAC using a di-acid linker like this compound in a stepwise manner.
Materials:
-
Target protein binder with a primary amine (TargetBinder-NH2)
-
E3 ligase ligand with a primary amine (E3Ligand-NH2)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Boc-NH-PEG8-COOH (as an alternative starting material for stepwise synthesis)
-
Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane)
-
Reagents for purification (e.g., HPLC)
Procedure:
-
Step 1: Synthesis of TargetBinder-PEG8-COOH
-
Dissolve Boc-NH-PEG8-COOH (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature.
-
Add TargetBinder-NH2 (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Purify the product, Boc-NH-PEG8-TargetBinder, by HPLC.
-
Dissolve the purified product in DCM and add TFA (20-50% v/v) at 0°C.
-
Stir for 1-3 hours at room temperature to remove the Boc protecting group.
-
Concentrate under reduced pressure to yield H2N-PEG8-TargetBinder.
-
-
Step 2: Coupling of H2N-PEG8-TargetBinder with E3Ligand-COOH
-
Dissolve E3Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature.
-
Add the H2N-PEG8-TargetBinder from Step 1.
-
Stir at room temperature overnight.
-
Purify the final PROTAC by preparative HPLC.
-
Experimental Workflow: Assessing PROTAC-Mediated Degradation
A crucial step in PROTAC development is to quantify its ability to degrade the target protein. Western blotting is a standard technique for this purpose.
Caption: A standard experimental workflow for evaluating PROTAC-induced protein degradation.
Core Application II: Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and mechanism of drug release.
This compound can be employed in the synthesis of ADC linkers. Its hydrophilic nature helps to counteract the hydrophobicity of many cytotoxic payloads, which is particularly important for ADCs with a high drug-to-antibody ratio (DAR).
Impact of PEG8 Linker on ADC Properties
The inclusion of a PEG8 spacer in an ADC linker has been shown to have a profound impact on its in vivo performance.
| Parameter | ADC without PEG Linker | ADC with PEG8 Linker | Reference |
| Pharmacokinetics | |||
| Clearance Rate | High | Low | |
| Plasma Exposure (AUC) | Low | High | |
| Tolerability | |||
| Maximum Tolerated Dose (MTD) | Low | High | |
| Efficacy | |||
| In Vivo Antitumor Activity | Moderate | High | |
| Table 2: Comparative in vivo performance of ADCs with and without a PEG8 linker. |
Experimental Protocol: ADC Synthesis Using this compound
This protocol describes a general method for conjugating a cytotoxic drug to an antibody using this compound. This approach would typically involve a multi-step synthesis to first create a heterobifunctional linker from the homobifunctional this compound.
Materials:
-
Monoclonal antibody (mAb)
-
Cytotoxic drug with a primary amine (Drug-NH2)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Amine-PEG-Maleimide (for creating a heterobifunctional intermediate)
-
TCEP (Tris(2-carboxyethyl)phosphine) for antibody reduction
-
Reaction buffers (e.g., PBS)
-
Purification columns (e.g., size exclusion chromatography)
Procedure:
-
Step 1: Creation of a Heterobifunctional PEG8 Linker
-
React one of the carboxylic acid groups of this compound with the amine group of an Amine-PEG-Maleimide linker using EDC/NHS chemistry to form a Maleimide-PEG-PEG8-COOH linker. This step requires careful control of stoichiometry to favor mono-substitution.
-
-
Step 2: Antibody Reduction
-
Treat the mAb with TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column.
-
-
Step 3: Conjugation of the Linker to the Antibody
-
React the maleimide group of the synthesized linker with the free thiols on the reduced antibody.
-
-
Step 4: Activation of the Linker's Carboxylic Acid
-
Activate the remaining carboxylic acid on the antibody-linker conjugate using EDC and NHS.
-
-
Step 5: Conjugation of the Cytotoxic Drug
-
Add the amine-containing cytotoxic drug to the activated antibody-linker conjugate to form the final ADC.
-
Purify the ADC using size exclusion chromatography.
-
Logical Relationship of Linker Properties in ADC Development
The properties of the linker are interconnected and must be carefully balanced to achieve an optimal ADC design.
Caption: Interplay of key linker properties influencing ADC therapeutic potential.
Conclusion
This compound is a versatile and valuable tool for researchers in the fields of bioconjugation and targeted drug delivery. Its well-defined structure and advantageous physicochemical properties, particularly its ability to enhance hydrophilicity and improve pharmacokinetic profiles, make it a strategic choice for the development of sophisticated therapeutic modalities like PROTACs and ADCs. While the homobifunctional nature of this compound necessitates specific synthetic strategies, its utility as a core building block for constructing linkers with optimal spacing and properties is clear. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals, facilitating the rational design and successful implementation of this compound in their research endeavors. As the landscape of targeted therapies continues to evolve, the strategic application of well-defined linkers like this compound will undoubtedly remain a cornerstone of innovation.
References
The Strategic Application of Bis-PEG8-acid as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target protein ligand and an E3 ligase ligand joined by a chemical linker, is crucial to its efficacy. This guide provides a comprehensive technical overview of Bis-PEG8-acid, a hydrophilic and flexible linker increasingly utilized in PROTAC design. We will delve into its chemical properties, synthesis, and its role in optimizing the pharmacological properties of PROTACs, supported by quantitative data from analogous linkers, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.
Introduction to this compound as a PROTAC Linker
This compound, chemically known as 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid, is a homobifunctional polyethylene glycol (PEG) linker. Its structure features two terminal carboxylic acid groups, providing reactive handles for conjugation to amine-functionalized warheads (target protein ligands) or E3 ligase ligands through stable amide bonds. The eight repeating ethylene glycol units impart significant hydrophilicity and flexibility to the PROTAC molecule.
The rationale for employing PEG-based linkers like this compound is multifaceted. Many potent protein ligands are highly lipophilic, and when combined with an E3 ligase ligand, can result in PROTACs with poor aqueous solubility and cell permeability. The incorporation of a hydrophilic PEG chain can mitigate these issues, improving the overall physicochemical properties of the molecule.[1][2][3] Furthermore, the length and flexibility of the linker are critical determinants of the stability and productivity of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.[1][4]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C20H38O12 | |
| Molecular Weight | 470.51 g/mol | |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in DMSO, water | |
| SMILES | O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O | |
| CAS Number | 1246189-43-4 |
The Role of this compound in PROTAC Design and Function
The linker in a PROTAC is not merely a spacer but plays a pivotal role in several key aspects of its function:
-
Ternary Complex Formation: The length and flexibility of the this compound linker are crucial for allowing the warhead and the E3 ligase ligand to simultaneously bind to their respective proteins without steric hindrance, thereby facilitating the formation of a stable and productive ternary complex.
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules. This can also influence cell permeability, a critical factor for oral bioavailability.
-
Pharmacokinetics: The physicochemical properties imparted by the linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC. While PEGylation can improve solubility, excessively long PEG chains can sometimes lead to increased metabolic oxidation.
Quantitative Data on PROTACs with PEG8 and Analogous Linkers
While specific, publicly available data for a named PROTAC definitively using a this compound linker is limited, we can draw valuable insights from PROTACs employing PEG8 linkers or linkers of a similar length (approximately 29 atoms).
Table 2: Degradation Efficacy of a TBK1-Targeting PROTAC with a 29-Atom Linker
This data is for a PROTAC targeting TANK-binding kinase 1 (TBK1) and provides a real-world example of the performance of a PROTAC with a linker of comparable length to this compound.
| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Unnamed | TBK1 | VHL | 29 | 292 | 76 | Not Specified |
Table 3: Illustrative Degradation Efficacy of a Hypothetical BRD4-Targeting PROTAC with a PEG8 Linker
This table presents representative data for a bromodomain-containing protein 4 (BRD4) targeting PROTAC, highlighting the potential efficacy that can be achieved with a PEG8 linker.
| PROTAC | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC-3 | BRD4 | CRBN | PEG8 | 50 | 95 | HeLa |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PROTACs utilizing a this compound linker.
General Synthesis of a PROTAC using this compound
This protocol describes a typical two-step synthesis involving the sequential amide coupling of the this compound linker to the E3 ligase ligand and the target protein ligand.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Reagents and Materials:
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine) (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (E3 ligase ligand-PEG8-acid) by flash column chromatography.
-
Step 2: Coupling of Target Protein Ligand to E3 Ligase Ligand-PEG8-acid
-
Reagents and Materials:
-
E3 ligase ligand-PEG8-acid (from Step 1) (1.0 eq)
-
Amine-functionalized target protein ligand (warhead) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG8-acid and the amine-functionalized target protein ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Western Blot for Determination of Protein Degradation (DC50 and Dmax)
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization of E3 Ligase:
-
Immobilize a purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Inject serial dilutions of the PROTAC over the immobilized target protein to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Inject a mixture of a constant concentration of the target protein and serial dilutions of the PROTAC over the immobilized E3 ligase.
-
Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation.
-
Mandatory Visualizations
Signaling Pathways
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflows
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound represents a valuable and versatile linker for the development of PROTACs. Its hydrophilic and flexible nature can significantly improve the physicochemical properties of these complex molecules, leading to enhanced solubility, permeability, and ultimately, more potent and effective protein degraders. The systematic evaluation of linker length and composition, as exemplified by studies on PEGylated PROTACs, is a critical step in the optimization process. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize novel PROTACs incorporating this compound and similar linkers, thereby advancing the field of targeted protein degradation.
References
The Strategic Integration of Bis-PEG8-acid in Antibody-Drug Conjugate (ADC) Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component bridging these two entities, profoundly influences the ADC's stability, efficacy, and pharmacokinetic profile. This technical guide delves into the core of ADC linker technology, focusing on the application of Bis-PEG8-acid, a hydrophilic linker that has garnered significant attention for its ability to enhance the therapeutic window of ADCs.
The Role of PEG Linkers in Optimizing ADCs
Polyethylene glycol (PEG) linkers are instrumental in modern ADC development, offering a solution to the challenges posed by the conjugation of often hydrophobic payloads to large antibody structures. The inclusion of a PEG spacer, particularly a discrete PEG linker like this compound, offers several advantages:
-
Enhanced Hydrophilicity: PEG linkers increase the overall water solubility of the ADC, mitigating the risk of aggregation, which can be a significant manufacturing hurdle and a potential source of immunogenicity.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chain creates a hydration shell around the ADC. This shield reduces non-specific clearance, leading to a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[1][3]
-
Optimized Drug-to-Antibody Ratio (DAR): By improving the solubility of the payload, PEG linkers can enable higher drug loading on the antibody without compromising its physicochemical properties.[1]
-
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the payload or the linker itself, thereby reducing the risk of an immune response against the ADC.
Studies have indicated that a PEG length of at least eight units (PEG8) is a critical threshold for minimizing plasma clearance and enhancing the ADC's exposure and tolerability.
This compound: Structure and Functionalization
This compound is a homobifunctional linker characterized by a central chain of eight ethylene glycol units flanked by a carboxylic acid group at each terminus. This structure provides a defined and homogenous spacer arm, which is crucial for reproducible manufacturing and consistent ADC performance.
The terminal carboxylic acids are versatile functional handles that can be activated to react with primary amines on either the antibody (e.g., lysine residues) or an amine-containing payload. This reaction, typically mediated by carbodiimide chemistry (e.g., EDC in the presence of NHS), results in the formation of a stable amide bond.
Furthermore, one of the carboxylic acid groups can be functionalized to introduce a different reactive moiety, creating a heterobifunctional linker. A common strategy involves converting one of the acid groups to an amine, which can then be reacted with maleic anhydride to generate a maleimide group. This maleimide-functionalized PEG8 linker is then highly reactive towards thiol groups, such as those on cysteine residues of the antibody, forming a stable thioether bond.
Quantitative Impact of PEG8 Linkers on ADC Performance
The inclusion of a PEG8 linker has a quantifiable impact on the performance of an ADC. The following tables summarize representative data from various studies, comparing ADCs with and without PEG linkers of varying lengths. It is important to note that the specific antibody, payload, and tumor model will influence the observed outcomes.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | |
| Karpas-299 | PEG2 | ~10 | |
| Karpas-299 | PEG4 | ~10 | |
| Karpas-299 | PEG8 | ~10 | |
| Karpas-299 | PEG12 | ~10 | |
| Karpas-299 | PEG24 | ~10 | |
| MDA-MB-468 (EGFR-high) | Ctx–Pt–PEG–CPT | 1.2 nM | |
| MCF7 (EGFR-low) | Ctx–Pt–PEG–CPT | 141.2 nM | |
| SK-BR-3 (HER2-high) | Tra–Pt–PEG–CPT | 0.5 nM | |
| MDA-MB-453 (HER2-low) | Tra–Pt–PEG–CPT | 163.4 nM |
Note: In some studies, the inclusion of a PEG linker did not significantly alter the in vitro potency, while in others, particularly with miniaturized antibody fragments, longer PEG chains led to a reduction in cytotoxicity. The choice of linker must be balanced with the desired in vitro and in vivo properties.
Table 2: Comparative Pharmacokinetics of ADCs with Different PEG Linker Lengths
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Plasma Half-life | Reference |
| No PEG | High | Short | |
| PEG < 8 | Rapidly Increasing | Shorter | |
| PEG8 | Low | Longer | |
| Linear (L-PEG24) | High | - | |
| Pendant (P-(PEG12)2) | Low | - |
Note: ADC clearance decreases as the PEG linker size increases up to PEG8, at which point a plateau is reached. This suggests that PEG8 provides a significant improvement in the pharmacokinetic profile.
Table 3: Comparative In Vivo Efficacy of ADCs
| Tumor Model | ADC Linker | Tumor Growth Inhibition | Reference |
| Ovarian Cancer Mouse Model | DAR 8 ADC with Val-Ala-Gly | Higher tumor volume reduction and more prolonged median survival compared to Kadcyla® (DAR 3.5) | |
| Xenograft Model | DAR 4 and DAR 8 ADCs with branched PEG12-OH modifier | Enhanced anti-tumor efficacy |
Note: The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of ADCs utilizing this compound. The following are representative protocols for key experimental steps.
Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid groups on this compound using EDC and NHS, followed by conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: Tris-HCl or glycine (20-50 mM)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a suitable reaction vessel, combine the this compound solution with Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Payload:
-
Dissolve the amine-containing payload in Coupling Buffer.
-
Add the activated Bis-PEG8-NHS ester solution to the payload solution. A 1.5 to 10-fold molar excess of the activated linker to the payload is a recommended starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting linker-payload conjugate using size-exclusion chromatography or another suitable purification method to remove excess reagents and byproducts.
-
Synthesis of a Maleimide-PEG8-Linker-Payload Construct
This protocol outlines the steps to convert one of the carboxylic acid groups of the this compound-payload conjugate into a maleimide group for subsequent reaction with antibody thiols. This involves amination of the remaining carboxylic acid followed by reaction with maleic anhydride.
Materials:
-
Purified this compound-payload conjugate
-
Reagents for amination of carboxylic acid (e.g., involving tosylation and reaction with ammonia water)
-
Maleic anhydride
-
Organic solvents (e.g., DMAC, CHP)
-
Reagents for cyclization to form the maleimide (e.g., pentafluorophenyl trifluoroacetate and a base)
Procedure:
-
Amination of the Terminal Carboxylic Acid:
-
The terminal carboxylic acid of the purified linker-payload is converted to a primary amine. This can be achieved through a multi-step process, for example, by first tosylating the hydroxyl group that would be formed from the reduction of the carboxylic acid, followed by reaction with ammonia water.
-
-
Formation of Maleamic Acid:
-
The aminated linker-payload is dissolved in a suitable organic solvent mixture (e.g., DMAC and CHP).
-
Maleic anhydride is added in excess, and the reaction is heated to form the maleamic acid intermediate.
-
-
Cyclization to Maleimide:
-
The maleamic acid intermediate is then cyclized to form the final maleimide group. This is typically achieved by reacting with a reagent such as pentafluorophenyl trifluoroacetate in the presence of a base and an organic solvent.
-
-
Purification:
-
The final maleimide-PEG8-linker-payload is purified using appropriate chromatographic techniques.
-
Conjugation to Antibody and Characterization
This protocol describes the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody via thiol chemistry.
Materials:
-
Monoclonal antibody
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Purified maleimide-PEG8-linker-payload
-
Conjugation buffer: PBS, pH 7.2-7.4, with EDTA
-
Purification system (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a molar excess of TCEP or DTT to reduce the interchain disulfide bonds, exposing free thiol groups. The reaction conditions (temperature, time, and reducing agent concentration) should be optimized for the specific antibody.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-PEG8-linker-payload to the reduced antibody solution. A molar excess of the linker-payload is typically used to drive the reaction to completion.
-
Incubate the reaction at room temperature or 4°C for a specified period with gentle mixing.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other impurities using SEC or HIC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques like HIC-UV or mass spectrometry.
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC.
-
Identity and Integrity: Confirm the molecular weight of the ADC using mass spectrometry.
-
Visualizing ADC Synthesis and Structure
Diagrams are essential for conceptualizing the complex processes and structures involved in ADC development.
Caption: Experimental workflow for ADC synthesis using a this compound derived linker.
Caption: Logical relationship of the components within an Antibody-Drug Conjugate.
Conclusion
The strategic use of this compound and its derivatives as linkers in ADC development offers a powerful approach to enhancing the therapeutic potential of these targeted therapies. The defined length and hydrophilic nature of the PEG8 spacer contribute to improved pharmacokinetics, increased stability, and better tolerability of the resulting ADC. By providing a versatile platform for conjugation, this compound enables the fine-tuning of ADC properties to achieve an optimal balance between efficacy and safety. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates.
References
Navigating the Handling of Bis-PEG8-acid: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Bis-PEG8-acid, a bifunctional PEG linker integral to bioconjugation, drug delivery systems, and the development of PROTACs and antibody-drug conjugates (ADCs).[1][2][3][4][5] While generally considered non-hazardous, adherence to proper laboratory protocols is essential to ensure personnel safety and maintain the integrity of this critical reagent.
Core Concepts and Applications
This compound, also known by its IUPAC name 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid, is a hydrophilic polyethylene glycol (PEG) derivative. Its key feature is the presence of terminal carboxylic acid groups, which can be activated to react with primary amine groups on molecules such as proteins, peptides, or other compounds to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and application. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Chemical Formula | C20H38O12 | |
| Molecular Weight | 470.51 g/mol | |
| CAS Number | 1246189-43-4 | |
| Appearance | Solid | |
| Purity | >97% | |
| Solubility | Soluble in water, DMSO, DCM, DMF |
Experimental Protocols: A Framework for Safe Handling
While specific experimental protocols will vary based on the application, the following outlines a general framework for the safe handling of this compound in a laboratory setting. This is based on standard practices for handling non-hazardous chemical reagents.
Receiving and Initial Inspection
-
Procedure: Upon receipt, visually inspect the packaging for any signs of damage or leakage. Verify that the product name, CAS number, and quantity match the order specifications.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
Storage
-
Short-Term Storage (days to weeks): Store in a dry, dark environment at 0 - 4°C.
-
Long-Term Storage (months to years): For extended periods, store at -20°C.
-
General Guidance: Keep the container tightly sealed to prevent moisture absorption.
Preparation of Stock Solutions
-
Procedure: To prepare a stock solution, allow the reagent to equilibrate to room temperature before opening the container to prevent condensation. Weigh the desired amount of this compound in a clean, dry container. Add the appropriate solvent (e.g., DMSO) and mix until fully dissolved.
-
PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
Use in Reactions (e.g., Amide Coupling)
-
Procedure: Conduct all reactions within a well-ventilated fume hood. The terminal carboxylic acids of this compound can be reacted with primary amines in the presence of activating agents like EDC or HATU.
-
PPE: A lab coat, safety glasses, and appropriate gloves are mandatory.
Disposal
-
Procedure: Dispose of unused material and waste in accordance with local, state, and federal regulations. As it is considered a non-hazardous chemical, standard chemical waste disposal procedures are typically appropriate.
Visualizing the Workflow: From Receipt to Disposal
The following diagram illustrates the key stages in the safe handling and use of this compound.
Caption: A logical workflow for the safe handling of this compound.
Hazard Identification and Safety Precautions
This compound is generally shipped under ambient temperature as a non-hazardous chemical. However, as with any laboratory chemical, it is crucial to follow standard safety practices.
-
Eye Contact: May cause eye irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: May cause skin irritation. In case of contact, wash off with soap and plenty of water.
-
Inhalation: May be harmful if inhaled. Move the person into fresh air.
-
Ingestion: May be harmful if swallowed. Rinse mouth with water.
Always wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Use safety glasses with side-shields.
-
Skin Protection: Wear appropriate protective gloves and a lab coat.
-
Respiratory Protection: Not required under normal conditions of use. If dust is generated, a dust mask may be appropriate.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a linker in bioconjugation. The logical relationship in a typical reaction is illustrated below.
Caption: The reaction pathway for conjugating this compound.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their drug development and bioconjugation endeavors. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Commercial Suppliers and Laboratory Applications of Bis-PEG8-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bis-PEG8-acid, a homobifunctional crosslinker, for laboratory use. It details commercially available sources, key technical specifications, and its primary applications in bioconjugation, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide includes representative experimental protocols and visual workflows to aid researchers in designing and executing their experiments.
Introduction to this compound
This compound, also known as HOOC-PEG8-COOH, is a discrete polyethylene glycol (dPEG®) linker containing two terminal carboxylic acid groups. The "8" in its name denotes the presence of eight ethylene glycol units, which impart hydrophilicity to the molecule. This property is highly advantageous in bioconjugation as it can enhance the solubility and stability of the resulting conjugates, and reduce non-specific binding.[1] The terminal carboxylic acid groups can be readily activated to react with primary amines on biomolecules, such as proteins, peptides, and antibodies, to form stable amide bonds.[2] This makes this compound a versatile tool for crosslinking and tethering molecules in various biomedical research applications.
Commercial Suppliers and Technical Specifications
A variety of chemical suppliers offer this compound for laboratory use. The quality and purity of the reagent are critical for reproducible experimental outcomes. Below is a summary of technical data from several commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| BroadPharm | This compound | 1246189-43-4 | 470.5 | >98% | -20°C |
| MedKoo Biosciences | This compound | 1246189-43-4 | 470.51 | >97% | -20°C for long term |
| Chem-Impex | This compound | 1268488-70-5 | 514.56 | ≥ 97% | ≤ -20°C |
| Biosynth | This compound | 1246189-43-4 | 470.51 | Not specified | Not specified |
| MedchemExpress | This compound | 1246189-43-4 | 470.51 | 97.0% | -20°C for 1 month, -80°C for 6 months |
Note: The provided data is based on information available from the respective suppliers' websites and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
The Role of PEG Linker Length in Bioconjugate Performance
The length of the PEG linker in bioconjugates like PROTACs and ADCs is a critical parameter that can significantly impact their biological activity and pharmacokinetic properties. While direct comparative studies for this compound against a wide range of other linkers are limited, the general trends observed with varying PEG chain lengths provide valuable insights for experimental design.
| Parameter | Effect of Increasing PEG Linker Length | Rationale | Reference |
| Solubility | Generally Increases | The hydrophilic nature of the PEG chain improves the overall solubility of the bioconjugate, which is particularly beneficial for hydrophobic payloads. | [3] |
| Stability | Can Increase | The PEG chain can sterically hinder the access of proteases and other degrading enzymes to the protein or payload. | [3] |
| Ternary Complex Formation (PROTACs) | Optimal length is crucial | The linker must be long enough to span the distance between the target protein and the E3 ligase without inducing steric hindrance, yet not so long as to be overly flexible, which can decrease the efficiency of ternary complex formation. The optimal length is target-dependent. | [4] |
| Cell Permeability | Can be optimized at intermediate lengths | While increased hydrophilicity can reduce passive diffusion across cell membranes, an optimal PEG length can balance solubility and permeability. | |
| In Vivo Half-life | Generally Increases | The increased hydrodynamic radius of the conjugate can reduce renal clearance, leading to a longer circulation time. | |
| Immunogenicity | Generally Decreases | The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system. |
Key Applications and Experimental Protocols
This compound is predominantly used as a homobifunctional linker in the synthesis of PROTACs and ADCs. The following sections provide detailed, representative methodologies for these applications.
Application in PROTAC Synthesis
In PROTACs, the this compound linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
This protocol describes a general approach for synthesizing a PROTAC by sequentially coupling the target protein ligand and the E3 ligase ligand to the this compound linker.
Materials:
-
Target protein ligand with a free amine group (Ligand-NH2)
-
E3 ligase ligand with a free amine group (E3-NH2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Activation of the first carboxylic acid group of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add EDC (1.1 equivalents) and NHS (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the mono-activated NHS ester.
-
-
Coupling of the first ligand (Ligand-NH2):
-
To the solution from step 1, add the target protein ligand (Ligand-NH2) (1 equivalent) and DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the Ligand-PEG8-acid intermediate.
-
Purify the intermediate by reverse-phase HPLC.
-
-
Activation of the second carboxylic acid group:
-
Dissolve the purified Ligand-PEG8-acid intermediate (1 equivalent) in anhydrous DMF.
-
Add EDC (1.1 equivalents) and NHS (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Coupling of the second ligand (E3-NH2):
-
To the solution from step 3, add the E3 ligase ligand (E3-NH2) (1 equivalent) and DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule.
-
-
Purification and Characterization:
-
Purify the final PROTAC using reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Application in Antibody-Drug Conjugate (ADC) Synthesis
In ADCs, this compound can be used to link a cytotoxic drug (payload) to an antibody. The antibody directs the payload to cancer cells, where it is internalized, and the payload is released, leading to cell death. The hydrophilic PEG8 linker can improve the solubility and reduce the aggregation of ADCs, which is often a challenge with hydrophobic payloads.
This protocol outlines a general method for conjugating a payload to an antibody using this compound. This often involves pre-functionalizing the payload with the linker.
Materials:
-
Monoclonal antibody (mAb) with accessible lysine residues
-
Payload with a free amine group (Payload-NH2)
-
This compound
-
EDC and NHS
-
DIPEA
-
Anhydrous DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) for purification
-
Hydrophobic interaction chromatography (HIC) for DAR analysis
Procedure:
-
Synthesis of Payload-PEG8-acid Intermediate:
-
Follow steps 1 and 2 from the PROTAC synthesis protocol (section 4.1.1) using the Payload-NH2 instead of the target protein ligand.
-
Purify the Payload-PEG8-acid intermediate by reverse-phase HPLC.
-
-
Activation of the Payload-PEG8-acid Intermediate:
-
Dissolve the purified Payload-PEG8-acid (a molar excess relative to the antibody) in anhydrous DMF.
-
Add EDC (1.1 equivalents) and NHS (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the Payload-PEG8-NHS ester.
-
-
Conjugation to the Antibody:
-
Prepare the antibody in PBS at a suitable concentration.
-
Slowly add the activated Payload-PEG8-NHS ester solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC).
-
Characterize the purified ADC. Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Confirm the integrity of the ADC by mass spectrometry.
-
Conclusion
This compound is a valuable and versatile homobifunctional linker for researchers in drug discovery and development. Its discrete PEG8 chain offers a balance of hydrophilicity and length, which can be leveraged to improve the physicochemical and pharmacokinetic properties of complex bioconjugates like PROTACs and ADCs. The straightforward reactivity of its terminal carboxylic acid groups with amines provides a reliable method for conjugation. The representative protocols and workflows provided in this guide serve as a foundation for the rational design and synthesis of novel therapeutics and research tools. As with any bioconjugation strategy, empirical optimization of the linker and reaction conditions is essential to achieve the desired outcome for a specific biological system.
References
- 1. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 2. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In-depth Technical Review of Bis-PEG8-acid: Current Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG8-acid, a homobifunctional crosslinker, is emerging as a valuable tool in the development of advanced bioconjugates, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its defining feature is an eight-unit polyethylene glycol (PEG) chain flanked by carboxylic acid groups at both termini. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. This technical guide provides a comprehensive review of the available studies on this compound, focusing on its chemical properties, applications, and the experimental methodologies for its use.
Core Properties of this compound
This compound is a well-defined, monodisperse PEG linker, a crucial characteristic for the batch-to-batch reproducibility of complex bioconjugates. Key quantitative data for this molecule, sourced from various chemical suppliers, are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₃₈O₁₂ | [1] |
| Molecular Weight | 470.5 g/mol | [1] |
| CAS Number | 1246189-43-4 | [1] |
| Purity | ≥95% to >98% | [2][3] |
| Appearance | White to off-white solid or oil | N/A |
| Solubility | Soluble in DMSO, DMF, water | N/A |
| Storage Conditions | -20°C for long-term storage |
Applications in Drug Development
The primary application of this compound is as a linker to connect two molecular entities. Its hydrophilic PEG spacer is particularly advantageous in mitigating the aggregation often associated with hydrophobic drug molecules.
Proteolysis Targeting Chimeras (PROTACs)
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The linker's stability in circulation and its cleavage mechanism at the target site are crucial for the ADC's efficacy and safety. The carboxylic acid groups of this compound allow for the formation of stable amide bonds with amine functionalities on antibodies or payloads. Studies on PEGylated ADCs have indicated that a PEG length of at least eight units can be beneficial for the pharmacokinetic profile and tolerability of the conjugate. Specifically, ADCs with linkers shorter than PEG8 have been shown to have faster clearance rates and poorer tolerability in preclinical models.
Experimental Protocols
While detailed, peer-reviewed synthesis and conjugation protocols specifically for this compound are not widely published, the following section outlines the general and well-established methodologies for the use of such bifunctional carboxylic acid linkers.
Amide Bond Formation
The most common reaction involving this compound is the formation of amide bonds with primary or secondary amines. This reaction requires the activation of the carboxylic acid groups.
General Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DCM). Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), and an activator, such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). The reaction is typically stirred at room temperature for 1-4 hours to form the activated ester.
-
Coupling with Amine: To the solution containing the activated this compound, add the amine-containing molecule (e.g., a protein, peptide, or small molecule drug). The reaction mixture is then stirred at room temperature for a period ranging from a few hours to overnight.
-
Purification: The final conjugate is purified from excess reagents and byproducts using techniques such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The successful conjugation and purity of the product can be confirmed by methods like Liquid Chromatography-Mass Spectrometry (LC-MS), and the structure can be further elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Workflow for Bioconjugation
The following diagram illustrates the general workflow for the conjugation of a molecule using this compound.
Signaling Pathway in PROTAC-mediated Degradation
The diagram below illustrates the general mechanism of action for a PROTAC, where this compound would function as the linker.
Conclusion
This compound is a valuable and versatile linker for the construction of complex bioconjugates. Its defined length and hydrophilic nature offer advantages in terms of reproducibility and the potential for improved pharmacokinetic properties of the final product. While detailed, peer-reviewed studies specifically quantifying the performance of this compound in various applications are still emerging, the fundamental principles of bioconjugation chemistry provide a solid framework for its effective use. Further research documenting specific reaction conditions, yields, and in vivo performance data will be crucial for the full realization of this linker's potential in the development of next-generation therapeutics.
References
In-Depth Technical Guide to Bis-PEG8-acid: A Homobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG8-acid, a homobifunctional polyethylene glycol (PEG) linker integral to the advancement of targeted therapeutics. This document details its chemical identity, applications in drug development, and a generalized protocol for its use in bioconjugation.
Core Topic: this compound
This compound is a versatile crosslinking reagent employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a hydrophilic chain of eight ethylene glycol units flanked by a carboxylic acid group at each terminus. This symmetrical design allows for the covalent linkage of two amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of stable amide bonds. The polyethylene glycol backbone imparts increased hydrophilicity to the resulting conjugate, which can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[1][2][3]
Chemical Identifiers and Properties
Accurate identification of chemical compounds is critical for research and development. While the primary CAS number for this compound is widely recognized as 1246189-43-4, a second CAS number, 1268488-70-5, is occasionally associated with a similar structure, potentially differing slightly in the length of the PEG chain. For the purposes of this guide, we will focus on the specifications associated with CAS number 1246189-43-4.
| Chemical Identifier | Value | Source |
| CAS Number | 1246189-43-4 | [4][5] |
| Alternative CAS | 1268488-70-5 | |
| IUPAC Name | 4,7,10,13,16,19,22,25-octaoxaoctacosanedioic acid | |
| Molecular Formula | C20H38O12 | |
| Molecular Weight | 470.51 g/mol | |
| SMILES | O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O | |
| InChI Key | IRTAMFHIULAGCS-UHFFFAOYSA-N | |
| InChI | InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
| Appearance | White to light yellow solid | |
| Purity | >97% | |
| Storage | -20°C for long-term storage |
Applications in Drug Development
The primary application of this compound lies in its role as a linker in the synthesis of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG linker enhances the solubility and stability of the ADC, potentially leading to a longer circulation half-life and reduced aggregation. The linker is designed to be stable in circulation but to release the cytotoxic agent upon internalization into the target cancer cell.
PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound can serve as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG chain are crucial for optimizing the ternary complex formation required for protein degradation.
Experimental Protocols
The conjugation of this compound to amine-containing molecules is typically achieved through carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxylic acid groups of this compound to form a more stable NHS ester, which then readily reacts with primary amines to form a stable amide bond.
Generalized Protocol for EDC/NHS Coupling of this compound to a Primary Amine:
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Amine-containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. The molar ratio should be optimized for the specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-activated this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling and confirm its identity and purity.
-
Visualizing Workflows and Reactions
General Workflow for Antibody-Drug Conjugate (ADC) Development:
References
- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 2. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Conjugating Bis-PEG8-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG8-acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by an eight-unit polyethylene glycol (PEG) spacer.[1] This reagent is a valuable tool in bioconjugation for covalently linking molecules containing primary amines, such as proteins, peptides, and other biomolecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions and can reduce steric hindrance and immunogenicity.[2][3]
The conjugation of this compound to primary amines is typically achieved through the activation of the carboxylic acid groups using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This process forms a semi-stable NHS ester that readily reacts with primary amines to create a stable amide bond. These application notes provide a detailed protocol for the successful conjugation of this compound to amine-containing molecules.
Reaction Mechanism
The conjugation process involves a two-step reaction:
-
Activation of Carboxylic Acids: The carboxylic acid groups on this compound are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. To improve stability and coupling efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-6.0).
-
Amine Coupling: The NHS-activated this compound is then reacted with a molecule containing primary amines (e.g., the N-terminus or lysine residues of a protein). The primary amine attacks the NHS ester, forming a stable amide bond and releasing NHS. This coupling reaction is most efficient at a physiological to slightly basic pH (7.0-8.5).
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a primary amine-containing protein. The amounts and concentrations should be optimized for each specific application.
Materials
-
This compound
-
Amine-containing protein (or other molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure
Step 1: Preparation of Reagents
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
Step 2: Activation of this compound
-
In a separate reaction tube, dissolve the desired amount of this compound in Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the carboxyl groups of the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 3: Conjugation to Primary Amines
-
Immediately add the activated this compound solution to the protein solution. A molar excess of the activated linker over the amine-containing molecule is recommended to drive the reaction. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. The choice of method will depend on the size and properties of the conjugate.
Step 6: Characterization of the Conjugate
-
Characterize the final conjugate to confirm successful conjugation and assess purity. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MS): To determine the exact mass of the conjugate and confirm the degree of PEGylation.
-
HPLC (e.g., SEC-HPLC or RP-HPLC): To assess the purity and homogeneity of the conjugate.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation of this compound to primary amines. These values are general recommendations and may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | MES buffer is a suitable choice. |
| EDC:NHS:Carboxyl Ratio | 2-5 : 2-5 : 1 (molar ratio) | A molar excess of activating agents drives the formation of the NHS-ester. |
| Reaction Time | 15 - 30 minutes | |
| Temperature | Room Temperature (20-25°C) | |
| Coupling Step | ||
| pH | 7.0 - 8.5 | Phosphate or borate buffers are suitable. Avoid buffers with primary amines (e.g., Tris). |
| Molar Ratio (Linker:Amine) | 5- to 20-fold excess of linker | The optimal ratio should be determined empirically to achieve the desired degree of labeling. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Lower temperatures can help minimize side reactions. |
| Temperature | 4°C to Room Temperature | |
| Quenching | ||
| Quenching Agent Conc. | 20 - 50 mM | Tris or hydroxylamine can be used. |
| Reaction Time | 15 minutes |
Experimental Workflow Diagram
Caption: Experimental workflow for conjugating this compound to primary amines.
References
- 1. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 2. This compound, 1246189-43-4 | BroadPharm [broadpharm.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for EDC/NHS Chemistry with Bis-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Bis-PEG8-acid as a hydrophilic, homobifunctional crosslinker for the conjugation of amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This methodology is widely applicable in drug development, diagnostics, and various research fields for creating stable bioconjugates.
Introduction to EDC/NHS Chemistry with this compound
EDC/NHS chemistry is a robust and widely used method for covalently linking a carboxyl group to a primary amine, forming a stable amide bond. EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes the activated carboxyl group by forming a more stable NHS ester, which then efficiently reacts with the amine.
This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This linker allows for the conjugation of two amine-containing molecules. The PEG spacer enhances the solubility of the resulting conjugate in aqueous media and can reduce steric hindrance.[1] The use of a homobifunctional crosslinker like this compound requires a two-step sequential conjugation strategy to prevent unwanted polymerization and self-conjugation.[2][3]
Key Applications
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Protein-Protein Conjugation: Creating fusion proteins or attaching proteins to other proteins for various therapeutic or diagnostic applications.
-
Surface Modification: Functionalizing surfaces of nanoparticles, beads, or other materials with proteins, peptides, or other ligands.
-
Immunoassay Development: Conjugating antibodies or antigens to reporter molecules or solid phases.
Data Presentation: Optimizing Reaction Conditions
Successful conjugation with this compound requires careful optimization of several parameters. The following tables summarize key quantitative data for consideration.
Table 1: Recommended Molar Ratios for Two-Step Conjugation
| Step | Reactants | Recommended Molar Ratio | Purpose |
| Step 1: Mono-activation of this compound and Conjugation to Molecule A | This compound : Molecule A (amine-containing) : EDC : NHS | 10-20 : 1 : 1.2-1.5 (relative to carboxyl groups on linker) : 1.2-1.5 (relative to carboxyl groups on linker) | To favor the formation of the mono-conjugated intermediate (Molecule A-PEG-Acid) and minimize dimerization of Molecule A. |
| Step 2: Conjugation of Mono-activated Intermediate to Molecule B | Molecule A-PEG-Acid : Molecule B (amine-containing) : EDC : NHS | 1 : 1-1.5 : 1.2-1.5 (relative to remaining carboxyl group) : 1.2-1.5 (relative to remaining carboxyl group) | To efficiently conjugate the second molecule to the activated linker. |
Note: These ratios are starting points and should be optimized for each specific application.[4]
Table 2: Optimal pH and Buffer Conditions
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Carboxyl Activation (with EDC/NHS) | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) |
| Amine Coupling | 7.2 - 8.5 | PBS (Phosphate-Buffered Saline), HEPES, Borate | Buffers containing primary amines (e.g., Tris, Glycine) |
Note: Maintaining the optimal pH for each step is critical for reaction efficiency.[4]
Experimental Protocols
Protocol 1: Two-Step Conjugation of Two Proteins (Protein A and Protein B) using this compound
This protocol outlines the sequential conjugation of two different proteins containing primary amines using this compound as a crosslinker.
Materials:
-
Protein A (amine-containing)
-
Protein B (amine-containing)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes with appropriate molecular weight cutoff)
Procedure:
Step 1: Mono-conjugation of this compound to Protein A
-
Reagent Preparation:
-
Dissolve Protein A in Activation Buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound stock solution with Activation Buffer.
-
Add a 1.2 to 1.5-fold molar excess of EDC and NHS relative to the total carboxyl groups on the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein A:
-
Add the activated this compound solution to the Protein A solution. Use a 10 to 20-fold molar excess of the activated linker to Protein A to favor mono-substitution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Mono-conjugated Protein A (Protein A-PEG-Acid):
-
Remove excess this compound, EDC, and NHS using a desalting column or dialysis against Activation Buffer (pH 5.5). This is a critical step to prevent polymerization in the next step.
-
Step 2: Conjugation of Protein A-PEG-Acid to Protein B
-
Activation of Protein A-PEG-Acid:
-
To the purified Protein A-PEG-Acid solution in Activation Buffer, add a fresh solution of EDC and NHS (1.2 to 1.5-fold molar excess relative to the remaining carboxyl group on the PEG linker).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein B:
-
Dissolve Protein B in Coupling Buffer to a concentration of 1-5 mg/mL.
-
Add the activated Protein A-PEG-Acid to the Protein B solution at a 1:1 to 1:1.5 molar ratio.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Purification of the Conjugate (Protein A-PEG-Protein B):
-
Purify the final conjugate from unreacted proteins and other reagents using Size-Exclusion Chromatography (SEC) or another suitable purification method.
-
Protocol 2: Characterization of the Conjugate
1. SDS-PAGE Analysis:
-
Purpose: To confirm the formation of the conjugate and assess its purity.
-
Method: Run samples of Protein A, Protein B, and the final conjugate on an SDS-PAGE gel under reducing and non-reducing conditions. The conjugate should show a band at a higher molecular weight than the individual proteins.
2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):
-
Purpose: To determine the purity of the conjugate and quantify the amount of aggregate and unreacted material.
-
Method: Analyze the purified conjugate on an SEC-HPLC system. The chromatogram should show a major peak corresponding to the conjugate, with minimal peaks for aggregates or starting materials.
3. Mass Spectrometry (MS):
-
Purpose: To confirm the identity and determine the precise molecular weight of the conjugate.
-
Method: Use MALDI-TOF or ESI-MS to analyze the purified conjugate. The observed mass should correspond to the sum of the molecular weights of Protein A, Protein B, and the this compound linker.
Mandatory Visualizations
References
Application Notes and Protocols for Protein PEGylation with Bis-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulatory half-life. Furthermore, PEGylation can shield proteins from proteolytic degradation and diminish their immunogenicity.
Bis-PEG8-acid is a homobifunctional crosslinker featuring a carboxylic acid group at both ends of an eight-unit polyethylene glycol spacer. This reagent allows for the covalent conjugation to primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on a protein's surface. The process involves a two-step reaction: activation of the carboxylic acid groups using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), followed by the reaction of the activated PEG with the protein's primary amines to form stable amide bonds.
These application notes provide a detailed, step-by-step guide for the PEGylation of proteins using this compound, covering the conjugation reaction, purification of the PEGylated product, and subsequent characterization.
Reaction Principle and Workflow
The PEGylation of a protein with this compound is a two-stage process. In the first stage, the terminal carboxylic acid groups of the this compound are activated with EDC and NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (5.0-6.0).
In the second stage, the pH of the reaction mixture is raised to a physiological or slightly basic level (7.2-8.0) to facilitate the nucleophilic attack of the primary amine groups on the protein with the NHS-activated this compound. This results in the formation of a stable amide bond, covalently linking the PEG molecule to the protein.
Below is a diagram illustrating the overall experimental workflow.
Experimental Protocols
Materials and Reagents
-
Target protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Characterization equipment (e.g., SDS-PAGE, Mass Spectrometer)
Protocol 1: PEGylation of a Target Protein with this compound
This protocol outlines the activation of this compound and its subsequent conjugation to a target protein.
-
Protein Preparation:
-
Dissolve the target protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Activation of this compound:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, add a 10- to 50-fold molar excess of this compound over the protein.
-
To the this compound solution, add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.
-
Incubate the activation reaction for 15-30 minutes at room temperature. The activation reaction with EDC and NHS is most efficient at pH 4.5-7.2.[1][2]
-
-
Conjugation to the Protein:
-
Add the activated this compound mixture to the protein solution. The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8.[3]
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM Tris or 10 mM hydroxylamine. This step will hydrolyze any unreacted NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
The chemical reaction for the activation and conjugation is depicted below.
Protocol 2: Purification of the PEGylated Protein
Purification is a critical step to remove unreacted PEG, protein, and reaction byproducts. Size-exclusion chromatography is a commonly used method.
-
Column Equilibration:
-
Equilibrate a suitable SEC column (e.g., Sephacryl S-200 or Superdex 200) with at least two column volumes of an appropriate buffer (e.g., 0.1 M PBS, pH 7.4).
-
-
Sample Loading and Elution:
-
Load the quenched PEGylation reaction mixture onto the equilibrated SEC column.
-
Elute the proteins with the equilibration buffer at a constant flow rate. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and reagents.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Protocol 3: Characterization of the PEGylated Protein
Characterization is essential to confirm the success of the PEGylation and to determine the degree of modification.
-
SDS-PAGE Analysis:
-
Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Successful PEGylation will be indicated by a shift in the molecular weight of the protein band. The extent of the shift will correspond to the number of PEG molecules attached.
-
-
Mass Spectrometry (MS):
-
For a more precise determination of the degree of PEGylation, analyze the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4]
-
The mass difference between the native and PEGylated protein will reveal the number of attached PEG molecules.
-
Data Presentation
The following tables provide a summary of typical reaction conditions and expected outcomes for the PEGylation of a model protein.
Table 1: Recommended Reaction Parameters for Protein PEGylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase the likelihood of intermolecular crosslinking. |
| Molar Ratio (this compound:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically for each specific protein. |
| Molar Ratio (EDC:this compound) | 1.5:1 to 2:1 | --- |
| Molar Ratio (NHS:this compound) | 1.5:1 to 2:1 | --- |
| Activation pH | 5.0 - 6.0 | Use a non-amine, non-carboxylate buffer such as MES. |
| Conjugation pH | 7.2 - 8.0 | Use a non-amine buffer such as PBS. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
| Reaction Time | 2 hours to Overnight | Optimize based on the reactivity of the protein. |
Table 2: Example Characterization Data for a PEGylated Model Protein
| Analysis Method | Un-PEGylated Protein | PEGylated Protein | Expected Observation |
| SDS-PAGE | Single band at X kDa | Bands at > X kDa | Increase in apparent molecular weight. Multiple bands may indicate different degrees of PEGylation. |
| SEC Elution Volume | Y mL | < Y mL | Decrease in elution volume due to increased hydrodynamic radius. |
| Mass Spectrometry (Δ Mass) | N/A | ~N * 470.5 Da | Where N is the number of attached this compound molecules (MW of this compound is approximately 470.5 g/mol ). |
Conclusion
The protocol described in these application notes provides a robust and reproducible method for the PEGylation of proteins using this compound. By carefully controlling the reaction conditions, it is possible to achieve efficient conjugation while maintaining the protein's structural integrity and biological activity. The subsequent purification and characterization steps are crucial for obtaining a well-defined PEGylated protein suitable for therapeutic and research applications. Optimization of the molar ratios of the PEG reagent and protein, as well as the reaction time and temperature, is recommended for each specific protein to achieve the desired degree of PEGylation.
References
Application of Bis-PEG8-acid in Nanoparticle Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. The covalent attachment of PEG chains to a nanoparticle surface imparts a hydrophilic shield, which can significantly reduce non-specific protein adsorption (opsonization), thereby minimizing clearance by the reticuloendothelial system (RES) and prolonging systemic circulation time. This "stealth" characteristic is critical for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based drugs.
Bis-PEG8-acid is a homobifunctional PEG linker featuring a discrete chain of eight ethylene glycol units terminated at both ends by a carboxylic acid group. This structure allows it to act as a crosslinker or a surface modifying agent. The terminal carboxylic acids can be readily activated to react with primary amine groups present on the surface of various nanoparticles, forming stable amide bonds. The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the modified nanoparticles. This application note provides detailed protocols for the surface modification of amine-functionalized nanoparticles using this compound, methods for their characterization, and representative data.
Principle of Surface Modification
The conjugation of this compound to amine-functionalized nanoparticles is typically achieved through carbodiimide chemistry. This involves a two-step process:
-
Activation of Carboxylic Acid: The carboxylic acid groups on the this compound are activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester.
-
Amide Bond Formation: The NHS-activated this compound is then reacted with the primary amine groups on the nanoparticle surface. The amine group attacks the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.
This process results in a dense layer of PEG chains covalently attached to the nanoparticle surface, with the second carboxylic acid group of some linkers extending outwards, providing a handle for further functionalization if desired.
Data Presentation: Physicochemical Properties of Modified Nanoparticles
Successful surface modification with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following table summarizes representative quantitative data for nanoparticles before and after modification with a PEG-diacid linker.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Amine-Functionalized Nanoparticles (Unmodified) | 130 - 150 | > 0.3 | +21.2 ± 7.3 | [1] |
| This compound Modified Nanoparticles | 80 - 105 | < 0.2 | -13.8 ± 2.0 | [2][3] |
Note: The data presented is representative of typical changes observed upon PEG-diacid modification of nanoparticles and is compiled from literature sources.[1][2] The exact values will vary depending on the core nanoparticle material, initial size, and the efficiency of the PEGylation reaction.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Glycine or Tris buffer
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system: Centrifugal filter units (with appropriate molecular weight cutoff), dialysis cassettes, or size-exclusion chromatography (SEC) system.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol details the covalent attachment of this compound to nanoparticles bearing primary amine groups on their surface.
1. Reagent Preparation:
- Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
- Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
2. Nanoparticle Preparation:
- Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.
- Sonicate briefly if necessary to ensure a homogenous suspension.
3. Activation of this compound:
- In a separate microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:2:2. (A 10-50 fold molar excess of the PEG linker relative to the estimated number of surface amine groups is recommended as a starting point for optimization).
- Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
4. Conjugation Reaction:
- Add the activated this compound solution to the nanoparticle suspension.
- Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).
- Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
5. Quenching and Purification:
- Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM.
- Incubate for 15 minutes.
- Purify the resulting this compound modified nanoparticles to remove excess linker and reaction byproducts. This can be achieved through:
- Centrifugation: Repeated centrifugation and resuspension in PBS.
- Dialysis: Dialyze against PBS for 24-48 hours with several buffer changes.
- Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column.
Protocol 2: Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to assess the properties of the resulting nanoparticles.
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
- Use Dynamic Light Scattering (DLS) to measure the size and size distribution of the nanoparticles before and after modification. A successful PEGylation should result in a change in the hydrodynamic diameter and a decrease in the PDI, indicating improved colloidal stability.
2. Surface Charge Measurement:
- Measure the zeta potential of the nanoparticles before and after modification. A shift in the zeta potential towards a more neutral or negative value is expected as the positively charged amine groups are shielded by the neutral PEG chains and the terminal carboxylic acid groups of the this compound.
3. Confirmation of PEGylation:
- Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic ether (C-O-C) stretching bands from the PEG backbone can confirm the presence of PEG on the nanoparticle surface.
- Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted onto inorganic nanoparticles by measuring the weight loss corresponding to the decomposition of the organic PEG layer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For certain nanoparticle compositions, 1H NMR can be used to detect the characteristic PEG peak (around 3.65 ppm).
Visualizations
References
Application Notes and Protocols for Bis-PEG8-Acid Hydrogels in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG8-acid in the fabrication of hydrogels for tissue engineering applications. Polyethylene glycol (PEG)-based hydrogels are widely used as scaffolds in tissue engineering and for drug delivery due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix.[1] this compound, a bifunctional PEG derivative with a carboxylic acid group at each terminus, serves as a versatile precursor for creating biodegradable hydrogels.
The terminal carboxylic acid groups of this compound allow for crosslinking through various chemistries, most commonly involving the formation of ester or amide linkages. This enables precise control over the hydrogel's physical and chemical characteristics, such as mechanical strength, swelling behavior, and degradation rate, by adjusting the molecular weight of the PEG, polymer concentration, and the choice of crosslinker.[1]
Key Applications in Tissue Engineering:
-
Scaffolds for 3D Cell Culture: The porous, hydrated network of this compound hydrogels provides a three-dimensional environment that supports cell adhesion, proliferation, and differentiation, making them ideal for tissue regeneration.[1][2][3]
-
Controlled Drug Delivery: Therapeutic molecules, ranging from small drugs to large proteins, can be encapsulated within the hydrogel matrix. The release of these molecules can be sustained and controlled by the degradation rate of the hydrogel.
-
Mimicking Native Tissue Properties: The mechanical properties of the hydrogels can be tailored to mimic the stiffness of specific native tissues, which is crucial for directing cell fate and function.
Quantitative Data Summary
The properties of PEG-based hydrogels are highly tunable. The following tables summarize the expected influence of key parameters on the final hydrogel characteristics, based on data from various PEG-based systems.
Table 1: Effect of PEG Concentration and Molecular Weight on Hydrogel Mechanical Properties
| Parameter | Effect of Increasing PEG Concentration | Effect of Increasing PEG Molecular Weight | Reference |
| Compressive Modulus | Increases | Decreases | |
| Tensile Modulus | Increases | Decreases | |
| Swelling Ratio | Decreases | Increases | |
| Mesh Size | Decreases | Increases |
Table 2: Representative Mechanical Properties of PEG-based Hydrogels
| PEG Molecular Weight (Da) | PEG Concentration (%) | Swelling Ratio | Equilibrium Confined Compressive Modulus (HA0, MPa) | Equilibrium Tensile Modulus (Eten, MPa) | Reference |
| 508 | 10-40 | 31.5 - 2.2 | 0.01 - 2.46 | 0.02 - 3.5 | |
| 3400 | 10 | 10.1 | ~0.1 | ~0.1 | |
| 6000 | 10-40 | - | - | - | |
| 10000 | 10-40 | - | - | - | |
| 20000 | 10 | 20.3 | ~0.05 | ~0.05 |
Experimental Protocols
Protocol 1: Hydrogel Formation using this compound and a Diamine Crosslinker via EDC/NHS Chemistry
This protocol details the formation of a hydrogel by crosslinking this compound with a diamine using carbodiimide chemistry, resulting in the formation of stable amide bonds.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Diamine crosslinker (e.g., diamino-PEG, Jeffamine®)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.0-6.0
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Polymer Solution: Dissolve this compound in MES buffer to the desired concentration (e.g., 10% w/v).
-
Activation of Carboxylic Acid Groups: Add EDC and NHS to the polymer solution. A molar ratio of 2:1 to 5:1 of EDC/NHS to the carboxylic acid groups on the this compound is a recommended starting point. Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS-ester intermediate.
-
Crosslinking: Dissolve the diamine crosslinker in PBS. Add the crosslinker solution to the activated this compound solution. The molar ratio of amine groups to activated carboxylic acid groups will determine the crosslinking density. A 1:1 ratio is a common starting point.
-
Gelation: Mix the components thoroughly. Gelation time can range from seconds to minutes. The hydrogel can be cast into a specific shape using a mold before gelation is complete.
-
Washing: After the hydrogel has fully formed, wash it extensively with PBS (pH 7.4) to remove any unreacted reagents and byproducts.
Caption: Workflow for this compound hydrogel synthesis via EDC/NHS chemistry.
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
-
Prepare a hydrogel sample and lyophilize it to obtain the initial dry weight (Wd).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio as: Swelling Ratio = (Ws - Wd) / Wd.
B. Mechanical Testing: Compressive Modulus
-
Use a mechanical testing system to perform unconfined compression tests on swollen hydrogel samples.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
The compressive modulus is determined from the slope of the linear region of the stress-strain curve.
C. In Vitro Degradation Study
-
Place pre-weighed, lyophilized hydrogel samples (W0) in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogels, wash them with deionized water, and lyophilize to obtain the dry weight (Wt).
-
The percentage of weight loss is calculated as: Weight Loss (%) = [(W0 - Wt) / W0] x 100.
Protocol 3: Cell Encapsulation and Viability Assessment
A. Cell Encapsulation
-
Prepare the this compound and crosslinker solutions as described in Protocol 1. Sterilize all solutions by passing them through a 0.22 µm filter.
-
Resuspend the desired cells in the this compound solution at the desired concentration.
-
Add the crosslinker solution and mix gently to ensure homogenous cell distribution.
-
Dispense the cell-laden hydrogel precursor into a mold or culture plate and allow it to gelate under sterile conditions.
-
After gelation, add cell culture medium.
B. Cell Viability Assessment using LIVE/DEAD™ Assay
This assay visually distinguishes between live and dead cells within the 3D hydrogel construct.
Materials:
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
PBS or cell culture medium
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of Calcein AM (for staining live cells green) and Ethidium homodimer-1 (for staining dead cells red) in PBS or culture medium according to the manufacturer's instructions.
-
Remove the culture medium from the cell-laden hydrogels.
-
Add the LIVE/DEAD™ working solution to cover the hydrogels.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Visualize the stained cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red.
Caption: Experimental workflow for cell encapsulation and viability assessment.
Signaling Pathway Considerations
While this compound hydrogels are bio-inert, they can be modified with bioactive molecules to influence cell behavior. For instance, conjugating peptides containing the RGD sequence can promote cell adhesion through integrin signaling.
Caption: RGD-mediated cell adhesion signaling pathway on a modified hydrogel.
References
Application Notes and Protocols for Bis-PEG8-acid as a Biomolecule Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-PEG8-acid
This compound is a homobifunctional crosslinking reagent that contains two terminal carboxylic acid groups connected by a hydrophilic polyethylene glycol (PEG) spacer. The PEG spacer consists of eight ethylene glycol units, which imparts good water solubility to the crosslinker and the resulting biomolecular conjugates.[1] This property is particularly advantageous in biological applications as it can help to prevent the aggregation of modified proteins and improve the pharmacokinetic properties of antibody-drug conjugates (ADCs).[2]
The terminal carboxylic acid groups can be activated to react with primary amine groups (-NH2) present on biomolecules, such as the side chains of lysine residues and the N-terminus of proteins and peptides. This reaction, typically mediated by carbodiimide chemistry, results in the formation of stable amide bonds.[3] this compound is a valuable tool for a variety of bioconjugation applications, including the preparation of ADCs, the development of proteolysis-targeting chimeras (PROTACs), and the study of protein-protein interactions.[4]
Principle of Crosslinking: EDC/NHS Chemistry
The crosslinking of biomolecules using this compound relies on the activation of its terminal carboxylic acid groups. A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).
The process occurs in two main steps:
-
Activation Step: EDC reacts with the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, reverting back to the carboxylic acid.
-
Coupling Step: To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can be efficiently reacted with primary amines on the target biomolecule to form a stable amide bond.
This two-step process is typically performed in a sequential manner, with the activation step carried out at a lower pH (4.5-6.0) to optimize the EDC-mediated activation, followed by an increase in pH (7.2-8.0) for the efficient coupling of the NHS ester to the amine-containing biomolecule.
Experimental Protocols
Protocol 1: General Protein Crosslinking with this compound
This protocol provides a general procedure for the intermolecular or intramolecular crosslinking of proteins using this compound. The optimal conditions, including molar ratios and reaction times, should be determined empirically for each specific application.
Materials:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0. Note: Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in Activation Buffer immediately before use.
-
Dissolve the protein of interest in the appropriate buffer. For the two-step procedure, dissolve the protein to be activated in Activation Buffer and the target protein in Coupling Buffer.
-
-
Two-Step Crosslinking Reaction:
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the protein to be activated in Activation Buffer. The molar ratio of this compound to protein should be optimized, with a starting point of 10- to 50-fold molar excess of the crosslinker.
-
Add the EDC and Sulfo-NHS stock solutions to the reaction mixture. A 2- to 5-fold molar excess of EDC and Sulfo-NHS over this compound is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to Target Protein:
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer or by passing the activated protein through a desalting column equilibrated with Coupling Buffer.
-
Immediately add the target amine-containing protein to the activated crosslinker solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Crosslinked Protein:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Analysis of Crosslinking:
-
Analyze the crosslinking products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked species.
-
Further characterization can be performed using techniques such as mass spectrometry to identify the crosslinked residues.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a this compound Linker
This protocol describes the conjugation of a drug molecule containing a primary amine to an antibody via a this compound linker. The drug-to-antibody ratio (DAR) should be carefully optimized to achieve the desired therapeutic efficacy and safety profile.[5]
Materials:
-
Antibody (mAb)
-
Amine-containing drug molecule
-
This compound
-
EDC and Sulfo-NHS
-
Activation Buffer (0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (PBS, pH 7.2-8.0)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC, HIC)
Procedure:
-
Activation of this compound with the Drug Molecule:
-
Dissolve the amine-containing drug and a molar excess of this compound in anhydrous DMSO or DMF.
-
Add EDC and Sulfo-NHS to the solution (2-5 fold molar excess over the carboxylic acid groups).
-
Incubate for 1-2 hours at room temperature to form the drug-linker conjugate. This reaction forms an amide bond between one end of the this compound and the drug.
-
-
Activation of the Drug-Linker Conjugate:
-
The second carboxylic acid group of the purified drug-linker conjugate is then activated. Dissolve the drug-linker conjugate in Activation Buffer.
-
Add EDC and Sulfo-NHS (2-5 fold molar excess) and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Exchange the buffer of the activated drug-linker to Coupling Buffer using a desalting column.
-
Immediately add the activated drug-linker to the antibody solution in Coupling Buffer. The molar ratio of the drug-linker to the antibody will determine the final DAR and should be optimized (e.g., starting with a 5- to 20-fold molar excess).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction with Quenching Buffer.
-
Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADCs with different DARs.
-
-
Characterization of the ADC:
-
Determine the DAR using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the purity, aggregation state, and binding affinity of the ADC.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and similar dicarboxylic acid PEG linkers in bioconjugation. These values should be considered as starting points for optimization.
Table 1: Recommended Reaction Conditions for this compound Crosslinking
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/Sulfo-NHS activation of carboxylic acids. |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction of NHS-esters with primary amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize protein degradation. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for the formation of the NHS-ester intermediate. |
| Reaction Time (Coupling) | 1 - 4 hours (or overnight at 4°C) | Longer reaction times may increase conjugation efficiency. |
Table 2: Molar Ratios for Reagents in this compound Crosslinking
| Reagent | Molar Ratio (relative to Biomolecule) | Notes |
| This compound | 10:1 to 50:1 | The optimal ratio depends on the number of available amine groups and the desired degree of labeling. |
| EDC | 2:1 to 5:1 (relative to this compound) | A molar excess is required to drive the activation reaction. |
| Sulfo-NHS | 2:1 to 5:1 (relative to this compound) | Used to stabilize the activated intermediate. |
| Quenching Reagent | 20:1 to 50:1 (relative to initial NHS-ester) | Ensures that all unreacted NHS-esters are deactivated. |
Visualizations
Caption: Workflow for biomolecule crosslinking using this compound.
Caption: Simplified CXCR4 signaling pathway upon ligand binding.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-PEG8-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG8-acid is a homobifunctional crosslinker that has garnered significant interest in the field of targeted drug delivery. Its structure, featuring a discrete eight-unit polyethylene glycol (PEG) spacer terminated by two carboxylic acid groups, offers a balance of hydrophilicity and defined length. This makes it a valuable tool for conjugating targeting moieties, such as antibodies, to therapeutic payloads. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate, potentially reducing immunogenicity and improving systemic circulation time.[][2][3] These characteristics are critical for the efficacy of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteasome-Targeting Chimeras (PROTACs).[4][5]
These application notes provide an overview of the utility of this compound in targeted drug delivery, including illustrative data and detailed protocols for the synthesis and characterization of drug conjugates.
Key Features of this compound
-
Homobifunctional: Possesses two terminal carboxylic acid groups, allowing for the conjugation of two amine-containing molecules.
-
Hydrophilic PEG Spacer: The eight-unit PEG chain increases the aqueous solubility of the conjugate, which can prevent aggregation and improve formulation stability.
-
Defined Length: The discrete PEG length (n=8) ensures homogeneity of the final conjugate, which is crucial for consistent manufacturing and predictable in vivo behavior.
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce non-specific interactions and prolong circulation half-life.
-
Cleavable Linker Potential: While the amide bonds formed are stable, the overall linker can be designed as part of a cleavable system within a larger ADC construct, allowing for controlled drug release at the target site.
Applications in Targeted Drug Delivery
The primary application of this compound is as a linker in the construction of ADCs. In this context, it can be used to conjugate a cytotoxic drug to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. The PEG8 linker has been identified as a potentially optimal length for achieving slower clearance of ADCs from circulation.
Data Presentation
Disclaimer: The following quantitative data is illustrative and synthesized from typical values reported for ADCs with similar PEG linkers. Specific experimental results will vary depending on the antibody, drug, and conjugation strategy employed.
Table 1: Illustrative Physicochemical Properties of a Trastuzumab-MMAE ADC with a this compound Linker
| Parameter | Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity (%) | >95% | Size Exclusion Chromatography (SEC) |
| Aggregate Content (%) | <5% | Size Exclusion Chromatography (SEC) |
| Hydrodynamic Diameter (nm) | 15.2 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | <0.2 | Dynamic Light Scattering (DLS) |
| In Vitro Plasma Stability (72h, % intact ADC) | >90% | ELISA |
Table 2: Illustrative In Vitro and In Vivo Efficacy Data
| Parameter | Cell Line / Model | Value |
| In Vitro Cytotoxicity (IC50) | SK-BR-3 (HER2+) | 0.5 nM |
| In Vitro Cytotoxicity (IC50) | MDA-MB-468 (HER2-) | >100 nM |
| In Vivo Tumor Growth Inhibition (%) | SK-BR-3 Xenograft | 85% (at 5 mg/kg) |
| Plasma Half-life (t1/2) | Murine Model | ~120 hours |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes a two-step process for conjugating a drug with a primary amine to an antibody. First, the drug is conjugated to one end of the this compound linker. Second, the remaining carboxylic acid on the drug-linker complex is activated and conjugated to the lysine residues of the antibody.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS)
-
This compound
-
Amine-containing cytotoxic drug (e.g., MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
PBS, pH 7.4
-
Quenching solution (e.g., 1M Tris buffer, pH 8.0)
-
Desalting columns (e.g., PD-10)
-
Amicon Ultra centrifugal filters
Procedure:
Step 1: Conjugation of Drug to this compound Linker
-
Dissolve this compound (1.2 equivalents) and the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the purified product to obtain a white powder.
Step 2: Conjugation of Drug-Linker to Antibody
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Dissolve the purified drug-linker conjugate in DMF or DMSO to create a stock solution.
-
Activate the terminal carboxylic acid of the drug-linker by dissolving it in MES buffer (pH 6.0) and adding EDC (5 equivalents) and NHS (5 equivalents). Incubate for 15 minutes at room temperature.
-
Slowly add the activated drug-linker solution to the antibody solution (typically a 5-10 fold molar excess of the linker).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the resulting ADC using a desalting column equilibrated with PBS to remove unconjugated drug-linker and other small molecules.
-
Concentrate the ADC solution using centrifugal filters and determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
-
Column: A hydrophobic interaction chromatography column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: The different drug-loaded species will separate based on hydrophobicity. The average DAR is calculated from the peak areas of the different species.
2. Purity and Aggregation Analysis by SEC-HPLC
-
Column: A size exclusion chromatography column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.7.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
Mandatory Visualizations
Caption: Structure of an Antibody-Drug Conjugate with a this compound linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an ADC leading to apoptosis.
References
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using a Bis-PEG8-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics (PK), and efficacy. Polyethylene glycol (PEG) linkers, such as the Bis-PEG8-acid, are increasingly employed to enhance the biophysical properties of ADCs. The defined, discrete length of the PEG8 chain provides a hydrophilic spacer that can improve aqueous solubility, reduce aggregation, and potentially prolong circulation half-life by creating a protective hydration shell around the payload.[1][2]
This document provides a detailed protocol for the synthesis of a model ADC utilizing a homobifunctional this compound linker. This type of linker possesses a carboxylic acid at both termini, enabling a two-stage conjugation strategy.[3][4] Typically, one acid group is first conjugated to an amine-containing cytotoxic drug. Following purification, the second acid group is activated and conjugated to surface-exposed lysine residues on the antibody. This approach results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[5]
Synthesis Workflow Overview
The synthesis of an ADC with a this compound linker is a sequential, two-part process. The first part involves the formation of the drug-linker conjugate, while the second part is the conjugation of this intermediate to the antibody.
Experimental Protocols
These protocols are designed as a general guide. Optimal conditions, such as molar ratios and reaction times, may need to be determined empirically for specific antibodies and drug payloads.
Part 1: Synthesis of the Drug-Linker Intermediate (Drug-PEG8-acid)
This procedure describes the activation of one carboxylic acid group on the this compound linker and its conjugation to an amine-containing cytotoxic drug.
Materials:
-
This compound linker
-
Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E with an amine handle)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction Buffer: 0.1 M MES, pH 5.5-6.0
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated mono-ester of the linker. The reaction progress can be monitored by LC-MS. It is critical to use a slight excess of activating agents but avoid a large excess to minimize the formation of the di-NHS ester.
-
-
Conjugation to the Cytotoxic Drug:
-
In a separate vial, dissolve the amine-containing cytotoxic drug (0.8 equivalents) in anhydrous DMF. A sub-stoichiometric amount of the drug is used to favor mono-conjugation and leave one acid group free.
-
Add the drug solution to the activated linker solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Purification of the Drug-Linker Intermediate:
-
Monitor the reaction for completion using LC-MS.
-
Upon completion, purify the Drug-PEG8-acid conjugate using a preparative RP-HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Collect the fractions containing the desired product and confirm the mass by LC-MS.
-
Lyophilize the pure fractions to obtain the Drug-PEG8-acid intermediate as a solid.
-
Part 2: Conjugation of Drug-Linker Intermediate to the Antibody
This protocol details the conjugation of the purified Drug-PEG8-acid to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL
-
Purified Drug-PEG8-acid intermediate
-
EDC and Sulfo-NHS
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris or 100 mM Glycine, pH 8.0
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Storage Buffer: e.g., PBS, pH 7.4 or Histidine-based buffer
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Conjugation Buffer (amine-free).
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of Drug-Linker Intermediate:
-
Dissolve the Drug-PEG8-acid intermediate (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO or an aqueous buffer (e.g., 0.1 M MES, pH 6.0).
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the remaining carboxylic acid group. Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution with gentle mixing. The final concentration of the organic co-solvent (e.g., DMSO) should ideally not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 2 hours at room temperature or 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-activated drug-linker. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction byproducts using SEC or TFF.
-
Exchange the purified ADC into the final formulation/storage buffer.
-
ADC Characterization and Data Presentation
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC. Key parameters include protein concentration, drug-to-antibody ratio (DAR), and purity.
Quantitative Data Summary
The following table presents representative data that would be collected during the characterization of a newly synthesized ADC.
| Parameter | Method | Typical Result | Reference |
| Protein Concentration | UV-Vis (A280) | 5.0 - 10.0 mg/mL | |
| Average DAR | HIC-HPLC / UV-Vis | 3.5 - 4.0 | |
| DAR Distribution | Native Mass Spectrometry | DAR0-DAR8 species observed | |
| Purity (Monomer %) | Size Exclusion Chromatography (SEC) | > 95% | |
| Unconjugated Payload | Reversed-Phase (RP-HPLC) | < 1% | |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg | - |
Drug-to-Antibody Ratio (DAR) Analysis
The average DAR is a critical quality attribute of an ADC. Lysine conjugation typically results in a distribution of species with different numbers of drugs attached.
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates ADC species based on hydrophobicity. Since each conjugated payload increases the overall hydrophobicity, species with different DARs (DAR0, DAR1, DAR2, etc.) can be resolved. The average DAR is calculated from the relative peak areas.
Mass Spectrometry (MS): Native MS can be used to determine the precise mass of the intact ADC species, allowing for the unambiguous identification and relative quantification of each DAR variant.
Mechanism of Action: ADC Targeting the HER2 Pathway
Many ADCs are designed to target receptors that are overexpressed on cancer cells, such as the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding to HER2, the ADC-receptor complex is internalized, leading to the release of the cytotoxic payload inside the cell. The payload then exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Bis-PEG8-acid in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-PEG8-acid in Immunoassays
This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by an eight-unit polyethylene glycol (PEG) spacer. This molecule is a valuable tool in the development of various immunoassays, including Enzyme-Linked Immunosorbent Assays (ELISA), Lateral Flow Immunoassays (LFIA), and biosensors. The hydrophilic and flexible nature of the PEG spacer can enhance the stability and solubility of conjugated biomolecules, reduce non-specific binding, and improve the overall performance of the assay.[1][2][3]
The terminal carboxylic acid groups can be activated, most commonly using carbodiimide chemistry (EDC/NHS), to form stable amide bonds with primary amine groups present on biomolecules such as antibodies, enzymes, and proteins.[4][5] This allows for the creation of various conjugates essential for immunoassay development, such as antibody-enzyme conjugates for signal generation or for the immobilization of antibodies onto surfaces.
Key Advantages of Using this compound in Immunoassays:
-
Increased Solubility and Stability: The hydrophilic PEG chain improves the solubility of conjugated proteins in aqueous buffers, preventing aggregation and maintaining their biological activity.
-
Reduced Non-Specific Binding: The PEG spacer creates a hydrophilic barrier on surfaces, which can minimize the non-specific adsorption of proteins and other molecules, leading to lower background signals and improved assay sensitivity.
-
Enhanced Flexibility and Accessibility: The length of the PEG8 spacer provides flexibility and reduces steric hindrance, allowing for better accessibility of the conjugated biomolecules to their targets.
-
Improved Pharmacokinetics (for in vivo applications): In the context of antibody-drug conjugates (ADCs), PEG linkers, particularly those with at least eight PEG units, have been shown to decrease plasma clearance and improve tolerability. While not a direct application in typical immunoassays, this highlights the favorable biocompatibility of the PEG8 linker.
Applications and Protocols
Preparation of Antibody-Enzyme Conjugates for ELISA
This protocol describes the conjugation of an antibody to an enzyme, such as Horseradish Peroxidase (HRP), using this compound as a linker. This is a two-step process involving the activation of the linker and subsequent conjugation to the biomolecules.
Workflow for Antibody-Enzyme Conjugation:
Caption: Workflow for conjugating an antibody to an enzyme using this compound.
Materials:
-
This compound
-
Antibody (e.g., IgG)
-
Enzyme (e.g., HRP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Protocol:
Step 1: Activation of this compound with EDC/NHS
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Add EDC and NHS to the this compound solution to final concentrations of 20 mM and 50 mM, respectively.
-
Incubate for 15-30 minutes at room temperature.
Step 2: Conjugation to Antibody
-
Immediately add the activated Bis-PEG8-NHS ester solution to the antibody solution (in Conjugation Buffer) at a molar ratio of 10:1 to 20:1 (linker:antibody). The antibody concentration should be in the range of 1-10 mg/mL.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess linker and byproducts by buffer exchange into Conjugation Buffer using a desalting column.
Step 3: Activation of the Second Carboxyl Group and Conjugation to Enzyme
-
To the antibody-PEG8-acid conjugate, add EDC and NHS to final concentrations of 20 mM and 50 mM, respectively.
-
Incubate for 15-30 minutes at room temperature.
-
Add the enzyme (e.g., HRP) to the activated antibody-linker conjugate at a molar ratio of 1:1 to 3:1 (antibody:enzyme).
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Quench the reaction with Quenching Buffer as described in Step 2.
-
Purify the final antibody-PEG8-enzyme conjugate using size-exclusion chromatography (SEC) to separate the conjugate from unconjugated enzyme and antibody.
Surface Modification of Biosensors and Immunoassay Plates
This protocol outlines the immobilization of capture antibodies onto an amine-functionalized surface (e.g., a 96-well plate or a biosensor chip) using this compound.
Workflow for Surface Immobilization of Antibodies:
Caption: Workflow for immobilizing a capture antibody onto a surface using this compound.
Materials:
-
Amine-functionalized 96-well plates or biosensor surface
-
This compound
-
EDC and NHS (or Sulfo-NHS)
-
Capture Antibody
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (PBS, pH 7.2-7.5)
-
Blocking Buffer (e.g., 1% BSA in PBS)
Protocol:
-
Prepare a 10 mM solution of this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution to final concentrations of 20 mM and 50 mM, respectively. Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Immediately add the activated linker solution to the amine-functionalized surface and incubate for 2 hours at room temperature.
-
Wash the surface three times with PBS.
-
To activate the surface-bound carboxyl groups, add a solution of 20 mM EDC and 50 mM NHS in Activation Buffer to the surface and incubate for 15 minutes at room temperature.
-
Wash the surface three times with PBS.
-
Immediately add the capture antibody, diluted in Conjugation Buffer (typically 1-10 µg/mL), to the activated surface. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the surface three times with PBS.
-
Block any remaining active sites by incubating with Blocking Buffer for 1 hour at room temperature.
-
Wash the surface three times with PBS. The surface is now ready for use in an immunoassay.
Data Presentation
The use of PEG linkers in bioconjugation has been shown to improve the properties of the resulting conjugates. While direct comparative data for this compound in a specific immunoassay is limited in the public domain, data from related fields such as ADC development can provide insights into its potential benefits.
Table 1: Influence of PEG Linker Length on ADC Properties
| Linker | Plasma Clearance (mL/day/kg) | Maximum Tolerated Dose (mg/kg) |
| Non-PEGylated | High | < 50 |
| PEG2 | Moderate | < 50 |
| PEG4 | Moderate | < 50 |
| PEG8 | Low | > 50 |
| PEG12 | Low | > 50 |
| PEG24 | Low | > 50 |
This data is adapted from studies on antibody-drug conjugates and illustrates the principle that a PEG linker of at least 8 units can significantly improve in vivo properties.
Immunoassay Workflow Visualizations
Sandwich ELISA
Caption: A simplified workflow for a sandwich ELISA.
Competitive ELISA
References
Application Note: Labeling Pe-ptides and Oligonucleotides with Bis-PEG8-acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Modification of peptides and oligonucleotides with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone technique in drug development and biomedical research.[1] PEGylation enhances the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn reduces renal clearance, extends circulation half-life, and shields them from proteolytic degradation.[1][2] Furthermore, PEG linkers can improve the solubility of hydrophobic molecules and reduce their immunogenicity.
Bis-PEG8-acid is a homobifunctional, monodisperse PEG linker containing two terminal carboxylic acid groups separated by an eight-unit polyethylene glycol chain. This structure allows for the conjugation of molecules containing primary amines, such as the N-terminus or lysine side chains of peptides, and amino-modified oligonucleotides. The conjugation is typically achieved by activating the carboxylic acid groups using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), to form a stable amine-reactive Sulfo-NHS ester. This two-step process minimizes protein cross-linking. The bifunctional nature of this compound makes it an ideal crosslinker for creating dimers or for conjugating two different molecules.
This document provides detailed protocols for the labeling of peptides and amino-modified oligonucleotides with this compound, including methods for purification and characterization of the resulting conjugates.
Materials and Reagents
-
Peptide or Amino-Modified Oligonucleotide: Lyophilized powder with at least one primary amine.
-
This compound: (e.g., BroadPharm BP-22468 or equivalent).
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.
-
Coupling Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 7.5-8.5. (Note: Do not use buffers containing primary amines like Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Scientific, Cat. No. 22980).
-
Sulfo-NHS (N-hydroxysulfosuccinimide): (e.g., Thermo Scientific, Cat. No. 24510).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Purification Columns: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column appropriate for the size of the conjugate.
-
Analytical Instruments: UV-Vis Spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI-MS), HPLC system.
Experimental Protocols
Protocol 1: Two-Step Labeling of Peptides or Oligonucleotides
This protocol involves the pre-activation of this compound's carboxyl groups to form a more stable Sulfo-NHS ester, which then reacts with the amine-containing biomolecule. This method is preferred as it reduces the risk of undesirable side reactions, such as polymerization of the target biomolecule.
Step 1: Activation of this compound
-
Prepare Reagents: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (50 mM MES, pH 6.0) immediately before the reaction. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Dissolve Linker: Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.
-
Initiate Activation: Add a 2- to 5-fold molar excess of both EDC and Sulfo-NHS to the this compound solution. For example, for 1 µmol of this compound, add 2-5 µmol of EDC and 2-5 µmol of Sulfo-NHS.
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to Amine-Containing Biomolecule
-
Prepare Biomolecule: Dissolve the peptide or amino-modified oligonucleotide in Coupling Buffer (e.g., 100 mM sodium phosphate, pH 7.5) to a concentration of 1-5 mg/mL.
-
Adjust pH (Optional but Recommended): The reaction of NHS esters with primary amines is most efficient at a pH of 7-8. The activated linker solution from Step 1 can be added directly to the biomolecule solution, which will raise the pH into the optimal range for coupling.
-
Initiate Conjugation: Add the activated this compound solution to the biomolecule solution. A 10- to 20-fold molar excess of the linker relative to the biomolecule is a common starting point; however, the optimal ratio should be determined empirically.
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Add Quenching Buffer (e.g., Tris or Glycine) to a final concentration of 20-50 mM to consume any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of the Conjugate
Purification is critical to remove excess linker and unreacted biomolecules. The choice of method depends on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins and larger biomolecules. It effectively separates the larger conjugate from smaller, unreacted linkers and quenching reagents.
-
Reverse-Phase HPLC (RP-HPLC): Highly effective for purifying peptides and oligonucleotides. The increased hydrophobicity of the PEGylated conjugate typically results in a longer retention time compared to the unlabeled molecule.
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated species, as the PEG chain can shield surface charges, altering the molecule's interaction with the IEX resin. This is particularly useful for separating positional isomers or molecules with different degrees of PEGylation. For oligonucleotides, anion-exchange chromatography is a high-resolution option.
Protocol 3: Characterization of the Conjugate
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm successful conjugation by identifying the mass increase corresponding to the addition of the this compound linker (Molecular Weight ≈ 472.5 g/mol ). MS can also reveal the degree of labeling (number of linkers per molecule).
-
HPLC Analysis: Analytical SEC or RP-HPLC can assess the purity of the final product. A shift in retention time and the appearance of a new peak relative to the starting material indicate successful conjugation.
-
SDS-PAGE (for peptides/proteins): PEGylation causes a significant increase in the apparent molecular weight on an SDS-PAGE gel, resulting in a noticeable band shift compared to the unmodified protein.
Data Presentation
Quantitative results from labeling experiments should be clearly tabulated for comparison.
Table 1: Example Molar Ratios and Labeling Efficiency
| Biomolecule | Linker:Biomolecule Molar Ratio | Reaction Time (hr) | Labeling Efficiency (%)* |
|---|---|---|---|
| Peptide A (1 N-terminus) | 10:1 | 2 | 85 |
| Peptide A (1 N-terminus) | 20:1 | 2 | 95 |
| Oligonucleotide B (5'-Amine) | 15:1 | 4 | 90 |
| Oligonucleotide B (5'-Amine) | 30:1 | 4 | 98 |
*Determined by integrating peak areas from RP-HPLC chromatograms.
Table 2: Mass Spectrometry Analysis of Conjugates
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
|---|---|---|---|
| Unlabeled Peptide A | 1500.0 | 1500.2 | - |
| Peptide A + 1 Linker | 1972.5 | 1972.8 | 472.6 |
| Unlabeled Oligo B | 6000.0 | 6000.5 | - |
| Oligo B + 1 Linker | 6472.5 | 6473.1 | 472.6 |
Visualizations
// Nodes prep [label="Prepare Reagents\n(Linker, EDC/NHS, Buffers)", fillcolor="#F1F3F4", fontcolor="#202124"]; activate [label="Activate this compound\nwith EDC/Sulfo-NHS\n(15-30 min @ RT)", fillcolor="#FBBC05", fontcolor="#202124"]; conjugate [label="Add Activated Linker to\nPeptide/Oligonucleotide\n(2-4 hrs @ RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="Quench Reaction\n(e.g., Tris or Glycine)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="Purify Conjugate\n(SEC, RP-HPLC, or IEX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Product\n(Mass Spec, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Final Labeled Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges prep -> activate [color="#202124"]; activate -> conjugate [color="#202124"]; conjugate -> quench [color="#202124"]; quench -> purify [color="#202124"]; purify -> analyze [color="#202124"]; analyze -> final [color="#202124"]; } .dot Caption: Step-by-step experimental workflow for biomolecule labeling.
References
Application Notes and Protocols for Homobifunctional Crosslinking with Bis-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Bis-PEG8-acid
This compound is a homobifunctional crosslinking reagent featuring two carboxylic acid groups at either end of a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][2] For biological applications, the carboxylic acid groups are typically activated to N-hydroxysuccinimide (NHS) esters, creating Bis-PEG8-NHS ester. This activated form readily reacts with primary amines (-NH2) on biomolecules, such as the side chains of lysine residues or the N-terminus of proteins, to form stable amide bonds.[3][4] The homobifunctional nature of this compound allows for the indiscriminate crosslinking of molecules bearing primary amines, making it a versatile tool for various bioconjugation applications.[5]
The integrated PEG8 spacer arm imparts several advantageous properties to the crosslinker and the resulting conjugate. The hydrophilic nature of the PEG chain enhances the water solubility of the reagent and the final bioconjugate, which can be particularly beneficial when working with hydrophobic molecules. Furthermore, the PEG spacer is known to be biocompatible, flexible, and can reduce the immunogenicity of the conjugated molecule.
Key Applications
-
Protein-Protein Crosslinking: Bis-PEG8-NHS ester can be used to study and stabilize protein-protein interactions, capture transient interactions, and elucidate the quaternary structure of protein complexes. The defined length of the PEG8 spacer arm can also serve as a molecular ruler to provide distance constraints between interacting proteins.
-
Antibody-Drug Conjugate (ADC) Development: In the field of targeted therapy, this compound derived linkers can be employed in the synthesis of ADCs. While heterobifunctional linkers are more common for this application, homobifunctional crosslinkers can be used in specific ADC designs, for instance, to link multiple drug molecules to an antibody or to create multimeric antibody fragments. The PEG8 spacer in this context can improve the solubility and pharmacokinetic profile of the ADC.
-
Hydrogel Formation: When combined with multi-amine compounds, this compound (after activation to its NHS ester form) can act as a crosslinker to form biocompatible hydrogels. These hydrogels have potential applications in controlled drug release, tissue engineering, and 3D cell culture. The properties of the hydrogel, such as stiffness and degradation rate, can be tuned by varying the concentration of the crosslinker and the amine-containing polymer.
-
Surface Modification: The amine-reactive nature of Bis-PEG8-NHS ester allows for the immobilization of proteins and other amine-containing ligands onto surfaces that have been functionalized with primary amines. This is useful in the development of biosensors, immunoassays, and other diagnostic platforms.
Experimental Protocols
Protocol 1: General Protein Crosslinking with Bis-PEG8-NHS Ester
This protocol describes a general procedure for crosslinking proteins in solution using Bis-PEG8-NHS ester.
Materials:
-
Bis-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Protein Sample:
-
Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as PBS, pH 7.2-8.0. Buffers containing primary amines (e.g., Tris, Glycine) are not compatible with the crosslinking reaction and should be avoided.
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Preparation of Crosslinker Stock Solution:
-
Immediately before use, prepare a stock solution of Bis-PEG8-NHS ester in anhydrous DMSO or DMF. For example, a 10-20 mM stock solution.
-
Allow the Bis-PEG8-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.
-
-
Crosslinking Reaction:
-
Add a 10- to 50-fold molar excess of the Bis-PEG8-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess crosslinker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
-
Further characterization can be performed using techniques such as mass spectrometry to identify crosslinked peptides.
-
Quantitative Data Summary for Protein Crosslinking:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can favor intermolecular crosslinking. |
| Crosslinker:Protein Molar Ratio | 10:1 to 50:1 | Needs to be optimized for the specific protein and application. |
| Reaction pH | 7.2 - 8.0 | Higher pH increases the rate of both the reaction and hydrolysis. |
| Reaction Temperature | 4°C or Room Temperature | Room temperature for faster reaction, 4°C for better control. |
| Reaction Time | 30 - 60 min (RT) or 2 hours (4°C) | Longer incubation can lead to increased hydrolysis. |
| Quenching Agent Concentration | 20 - 50 mM | Ensures complete termination of the reaction. |
Protocol 2: Hydrogel Formation using this compound and a Diamine Crosslinker
This protocol provides a general method for forming a hydrogel by crosslinking this compound with a diamine, such as a diamino-PEG, using EDC/NHS chemistry.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Diamine crosslinker (e.g., diamino-PEG)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.0-6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Polymer Solution:
-
Dissolve this compound in MES buffer to the desired concentration (e.g., 10% w/v).
-
-
Activation of Carboxylic Acid Groups:
-
Add EDC and NHS to the this compound solution. A molar ratio of 2:1 to 5:1 of EDC/NHS to the carboxylic acid groups of this compound is a common starting point.
-
Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming the NHS-ester intermediate.
-
-
Crosslinking and Gelation:
-
In a separate tube, dissolve the diamine crosslinker in PBS, pH 7.4, to the desired concentration.
-
Add the diamine solution to the activated this compound solution. The stoichiometry between the activated carboxylic acid groups and the amine groups will determine the crosslinking density.
-
Mix the components thoroughly. Gelation should occur within minutes, depending on the concentration and reactivity of the components.
-
-
Washing:
-
After the hydrogel has fully formed, wash it extensively with PBS (pH 7.4) to remove any unreacted reagents and byproducts.
-
-
Characterization (Optional):
-
The physical properties of the hydrogel, such as swelling ratio and mechanical stiffness, can be characterized using standard techniques.
-
Quantitative Data Summary for Hydrogel Formation:
| Parameter | Recommended Range | Notes |
| This compound Concentration | 5% - 20% (w/v) | Influences the mechanical properties of the hydrogel. |
| EDC:NHS:Carboxyl Molar Ratio | (2-5):(2-5):1 | A slight excess of EDC and NHS ensures efficient activation. |
| Amine:Carboxyl Molar Ratio | 0.5:1 to 1:1 | This ratio is critical for controlling the crosslinking density. |
| Activation pH | 5.0 - 6.0 | Optimal for EDC/NHS chemistry. |
| Crosslinking pH | 7.4 | Physiological pH for the reaction with amines. |
| Gelation Time | Seconds to Minutes | Dependent on reactant concentrations and temperature. |
Visualizations
Caption: Reaction scheme for this compound activation and protein crosslinking.
Caption: Experimental workflow for protein crosslinking with Bis-PEG8-NHS ester.
References
Troubleshooting & Optimization
Common issues in Bis-PEG8-acid conjugation reactions.
Welcome to the technical support center for Bis-PEG8-acid conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Reagent & Buffer Preparation
Q1: What is this compound and how should it be handled?
A1: this compound is a homobifunctional crosslinker containing two carboxylic acid groups at either end of a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][2] The PEG chain enhances the solubility of the resulting conjugate in aqueous media.[3][4] For optimal stability, it is recommended to store this compound and its activated forms (e.g., NHS esters) under desiccated conditions at -20°C.[5] When preparing stock solutions, use anhydrous DMSO or DMF and equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation.
Q2: Which buffers should be used for the conjugation reaction?
A2: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with the target molecule for reaction with the activated this compound, leading to significantly lower yields of the desired conjugate. Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES.
Carboxylic Acid Activation & Conjugation
Q3: How are the carboxylic acid groups on this compound activated for conjugation to amines?
A3: The carboxylic acid groups are typically activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis and can efficiently react with primary amines on the target molecule to form a stable amide bond.
Q4: What is the optimal pH for the activation and conjugation steps?
A4: The pH is a critical parameter for a successful conjugation. A two-step pH procedure is often recommended for optimal results:
-
Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic buffer, typically between pH 4.7 and 6.0. This maximizes the formation of the NHS ester while minimizing the hydrolysis of EDC.
-
Conjugation Step: The reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7.2 and 8.5. In this pH range, the primary amines are deprotonated and thus more nucleophilic.
Q5: What are the primary side reactions to be aware of during the activation and conjugation steps?
A5: The main side reactions include:
-
Hydrolysis of the NHS ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which regenerates the carboxylic acid and competes with the desired amine conjugation reaction. The rate of hydrolysis increases significantly with higher pH.
-
Formation of N-acylurea: The O-acylisourea intermediate formed by EDC can rearrange into a stable N-acylurea byproduct, which is unreactive towards amines. This is more likely to occur in the absence of NHS.
-
Reaction with other nucleophiles: At higher pH values, NHS esters can have side reactions with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine.
Post-Conjugation & Purification
Q6: How can the conjugation reaction be stopped or quenched?
A6: The reaction can be quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine. Alternatively, hydroxylamine can be used, which hydrolyzes any unreacted NHS esters.
Q7: What are the common challenges in purifying the PEGylated conjugate?
A7: Purifying PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted protein, unreacted PEG, and proteins with varying numbers of attached PEG molecules (PEGamers) and positional isomers. The attached PEG chains can also shield the protein's surface charges, which can diminish the effectiveness of purification techniques like ion-exchange chromatography, especially with higher degrees of PEGylation.
Q8: What methods are recommended for purifying the final conjugate?
A8: Several chromatographic techniques can be employed for purification:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the PEGylated conjugate from unreacted protein and low molecular weight byproducts based on differences in size.
-
Ion Exchange Chromatography (IEX): IEX can separate molecules based on charge and is useful for separating species with different degrees of PEGylation, as the PEG chains can mask the protein's surface charges.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful supplementary tool to IEX.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for analytical-scale separation of positional isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive NHS-ester: The activated PEG may have hydrolyzed due to moisture or improper storage. | Prepare fresh solutions of the activated this compound immediately before use. Store stock solutions under desiccated conditions at -20°C. |
| Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS, MES, or HEPES before starting the reaction. | |
| Suboptimal pH: The pH of the activation or conjugation step is outside the optimal range. | For the activation step, use a buffer with a pH of 4.7-6.0. For the conjugation step, adjust the pH to 7.2-8.5. | |
| Inefficient Activation: Insufficient amounts of EDC/NHS or poor quality reagents. | Use fresh, high-quality EDC and NHS. A molar excess of 1.2-1.5 equivalents of each is typically recommended. | |
| Low Yield of Desired Conjugate | Competing Hydrolysis: The rate of NHS-ester hydrolysis is too high. | Optimize the pH to balance the rate of amidation against hydrolysis. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the hydrolysis rate. |
| Low Protein Concentration: The reaction is less efficient in dilute protein solutions. | If possible, increase the concentration of the target molecule. | |
| Stoichiometry: The molar ratio of the PEG linker to the target molecule is not optimal. | Optimize the molar excess of the linker. A 10- to 20-fold molar excess is a common starting point. | |
| Heterogeneous Product | Multiple Reactive Sites: The target molecule has multiple primary amines (e.g., lysine residues, N-terminus) leading to a mixture of products with varying degrees of PEGylation. | This is an inherent challenge with amine-reactive chemistry. Purification techniques like IEX or SEC are necessary to isolate the desired species. For more homogeneous products, consider site-specific conjugation strategies. |
| Difficulty in Purification | Similar Physicochemical Properties: The different PEGylated species and the native protein may have similar properties, making separation difficult. | A combination of purification techniques (e.g., IEX followed by SEC) may be necessary. Optimize the gradient in IEX and the column length/pore size in SEC for better resolution. |
Quantitative Data
Table 1: Influence of pH on the Half-life of NHS Esters
The stability of the activated NHS ester is highly dependent on the pH of the aqueous solution. The half-life decreases significantly as the pH becomes more alkaline, highlighting the importance of pH control in balancing the desired amidation reaction with the competing hydrolysis side reaction.
| pH | Approximate Half-life of NHS Ester |
| 7.0 | Hours |
| 7.4 | >120 minutes |
| 8.0 | 10 - 34 minutes |
| 8.5 | ~10 minutes |
| 8.6 | Minutes |
| 9.0 | < 9 minutes |
Note: The exact half-life can vary depending on the specific structure of the PEG-NHS ester and the buffer composition.
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein
This protocol describes a general procedure for conjugating this compound to a protein containing primary amines.
-
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Protein to be conjugated (in an amine-free buffer)
-
Conjugation Buffer: 0.1 M PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
-
Procedure:
-
Prepare Stock Solutions:
-
Equilibrate all reagents to room temperature before opening.
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer.
-
Ensure the target protein is in an amine-free buffer (e.g., Conjugation Buffer) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Activation of this compound:
-
In a microfuge tube, add the desired amount of this compound to the Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS over the this compound.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Conjugation Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.
-
Incubate for 15-30 minutes to consume any unreacted NHS-activated PEG.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 2. Bis-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Bis-PEG8-acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Bis-PEG8-acid coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in coupling reactions?
This compound is a homobifunctional crosslinker featuring a hydrophilic 8-unit polyethylene glycol (PEG) spacer terminated with a carboxylic acid (-COOH) group at both ends.[1][2][3] This structure allows for the conjugation of molecules containing primary amine groups (-NH2), such as proteins, peptides, or other ligands. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.[1][2] The coupling reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Q2: What is the role of EDC and NHS in the coupling reaction?
EDC facilitates the formation of an amide bond between a carboxylic acid and a primary amine. It activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze, leading to low coupling efficiency. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable NHS ester then readily reacts with a primary amine to form a stable amide bond, significantly improving the overall efficiency of the conjugation reaction.
Q3: What is the optimal pH for this compound coupling?
The EDC/NHS coupling reaction involves two key steps with different optimal pH ranges:
-
Activation of Carboxylic Acid: The activation of the carboxyl groups on this compound by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .
-
Coupling to Primary Amines: The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.2-8.0 .
Therefore, a two-step pH adjustment is often recommended for optimal results.
Q4: What are the common causes of low coupling efficiency?
Several factors can contribute to low coupling efficiency:
-
Hydrolysis of EDC and the NHS ester: Both EDC and the activated NHS ester are susceptible to hydrolysis in aqueous solutions, which is a major competing reaction.
-
Suboptimal pH: Using a pH outside the optimal ranges for activation and coupling can significantly reduce efficiency.
-
Inactive Reagents: EDC is particularly moisture-sensitive and can lose activity if not stored properly. It is crucial to use fresh, high-quality EDC and NHS.
-
Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated this compound.
-
Steric Hindrance: The accessibility of the primary amines on the target molecule can influence the reaction efficiency.
Q5: How can I minimize aggregation during the coupling reaction?
Aggregation of the protein or conjugate can be a significant issue. Strategies to minimize aggregation include:
-
Optimizing Molar Ratio: A high degree of labeling can sometimes lead to aggregation. Reducing the molar ratio of the PEG linker to the target molecule may help.
-
Using Additives: Including stabilizing agents like arginine or non-ionic surfactants like Tween-20 in the reaction buffer can help prevent aggregation.
-
Controlling Reaction Conditions: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and potentially reduce aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound coupling and provides systematic steps for resolution.
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Inactive EDC or NHS | Use fresh, high-purity EDC and NHS. Store EDC in a desiccator to prevent hydrolysis. |
| Hydrolysis of Activated PEG | Perform the conjugation step immediately after the activation of this compound. | |
| Incorrect Buffer pH | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0. | |
| Presence of Competing Nucleophiles | Use non-amine-containing buffers such as MES for activation and PBS for coupling. | |
| Insufficient Molar Ratio of Reagents | Optimize the molar ratio of this compound, EDC, and NHS to the target molecule. A molar excess of EDC and NHS over the PEG linker is generally recommended. | |
| Protein/Conjugate Aggregation | High Degree of PEGylation | Decrease the molar ratio of this compound to the target protein. |
| Hydrophobic Interactions | Add stabilizing agents such as arginine (e.g., 50 mM) or a non-ionic surfactant (e.g., 0.05% Tween-20) to the reaction buffer. | |
| Suboptimal Reaction Conditions | Perform the reaction at a lower temperature (e.g., 4°C) and ensure gentle mixing. | |
| Difficulty in Purifying the Conjugate | Presence of Side Products (e.g., N-acylurea) | Optimize the reaction conditions to minimize side product formation. Use fresh EDC. |
| Similar Properties of Reactants and Products | Employ appropriate purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the conjugate from unreacted materials. |
Quantitative Data Summary
Optimizing the molar ratios of coupling reagents is critical for maximizing yield. The following table provides a general guideline for starting concentrations and molar ratios.
| Reagent | Recommended Molar Ratio (relative to this compound) | Typical Concentration Range | Notes |
| This compound | 1x | 1-10 mM | The concentration can be adjusted based on the solubility and desired degree of labeling. |
| EDC | 2-10x | 2-100 mM | A higher excess can sometimes lead to side product formation. Use fresh, high-quality EDC. |
| NHS/Sulfo-NHS | 1.2-5x | 1.2-50 mM | A slight excess of NHS over EDC can improve the stability of the active intermediate. |
| Amine-containing Molecule | 0.1-1x (relative to this compound) | Varies | The optimal ratio depends on the number of available primary amines and the desired degree of conjugation. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Coupling of this compound to a Protein
This protocol outlines a general two-step procedure for conjugating this compound to a protein with primary amine groups.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMF or DMSO
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add Activation Buffer to the desired final volume.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Protein:
-
Immediately add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS).
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight due to PEGylation.
-
Use techniques like MALDI-TOF mass spectrometry to determine the degree of labeling.
-
Visualizations
Experimental Workflow for this compound Coupling
Caption: A typical experimental workflow for the two-step coupling of this compound to a protein.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical decision tree for troubleshooting low efficiency in this compound coupling reactions.
References
Technical Support Center: Troubleshooting Bis-PEG8-acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in Bis-PEG8-acid reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a hydrophilic linker with a discrete polyethylene glycol (PEG) chain of eight ethylene glycol units, flanked by a carboxylic acid group at each end.[1][2] These terminal carboxylic acids can be activated (e.g., by converting them to N-hydroxysuccinimide esters or by using carbodiimide chemistry like EDC/NHS) to react with primary amine groups on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.[1][2] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[3]
Q2: What is the most common cause of low yield in this compound conjugation reactions?
When using pre-activated this compound, such as the NHS ester form, the most common cause of low yield is the hydrolysis of the reactive ester group. NHS esters react with water, which competes with the desired reaction with the primary amine on your target molecule. Once hydrolyzed, the linker can no longer react with the amine, leading to a significant reduction in conjugation efficiency.
Q3: What is the optimal pH for reacting an activated this compound (e.g., NHS ester) with a primary amine?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance. Below pH 7.2, the primary amine is mostly protonated (-NH3+), making it a poor nucleophile and slowing down the reaction. Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, leading to a lower yield of the desired conjugate.
Q4: Can I use any buffer for my conjugation reaction?
No, it is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the activated this compound, leading to low yields and unwanted side products. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers.
Q5: My activated this compound is not dissolving in my aqueous buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility. It is common practice to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture. Ensure the organic solvent is anhydrous and amine-free.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields in this compound conjugation reactions.
| Symptom | Potential Cause | Recommended Solution |
| Low or no conjugation | Hydrolysis of activated this compound | - Ensure the reaction pH is within the optimal range of 7.2-8.5. - Work quickly once the activated linker is in an aqueous solution. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time. |
| Incorrect buffer | - Use an amine-free buffer such as PBS, HEPES, or borate buffer. Avoid Tris and glycine buffers. | |
| Inactive activated linker | - Use fresh or properly stored activated this compound. NHS esters are sensitive to moisture and should be stored in a desiccator at a low temperature. | |
| Insufficient amount of activated linker | - Increase the molar excess of the activated this compound to the target molecule. A 5- to 20-fold molar excess is a common starting point. | |
| Precipitation during the reaction | Low solubility of the conjugate | - The PEG linker generally improves solubility, but if you are conjugating a hydrophobic molecule, some precipitation might occur. - Consider using a buffer with a different ionic strength or adding a small percentage of an organic co-solvent if your biomolecule can tolerate it. |
| Multiple or unexpected products | Side reactions with other amino acids | - While NHS esters are highly reactive towards primary amines, side reactions with serine, threonine, and tyrosine residues can occur, especially at higher pH. - If possible, perform the reaction at the lower end of the optimal pH range (e.g., pH 7.2-7.5) to minimize these side reactions. |
| Intramolecular crosslinking or polymerization | - Since this compound is bifunctional, if your target molecule has multiple amine groups, you could get intramolecular crosslinking (forming a loop) or intermolecular polymerization. - To favor the desired 1:1 conjugation, use a higher molar excess of the this compound. To favor crosslinking, use a 1:1 or lower molar ratio of the linker to the target molecule. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~210 minutes |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes |
Table 2: Recommended Reaction Parameters for Bis-PEG8-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures slow hydrolysis but may require longer reaction times. |
| Reaction Time | 30 minutes to overnight | Dependent on temperature, pH, and reactants. |
| Molar Excess of Linker | 5- to 20-fold | Empirically determine the optimal ratio for your specific application. |
| Buffer | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Must be amine-free. |
Experimental Protocols
Protocol: Activation of this compound and Conjugation to a Primary Amine-Containing Protein
This protocol describes a two-step process where the carboxylic acid groups of this compound are first activated to NHS esters using EDC and NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Protein with primary amines (e.g., in PBS)
-
Activation Buffer: Amine-free buffer, e.g., 0.1 M MES, pH 6.0
-
Conjugation Buffer: Amine-free buffer, e.g., 0.1 M Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate buffer via dialysis or a desalting column.
-
-
Activation of this compound:
-
Immediately before use, dissolve this compound in anhydrous DMSO.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a 5- to 10-fold molar excess over the this compound.
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted activated this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted linker and byproducts from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.
-
Visualizations
Caption: Competing reactions in Bis-PEG8-NHS ester conjugation.
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield in conjugation reactions.
References
Technical Support Center: Optimizing Bis-PEG8-acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Bis-PEG8-acid conjugation. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer with a carboxylic acid group at each end.[1] It is commonly used to conjugate two amine-containing molecules, such as proteins, peptides, or other biomolecules, through the formation of stable amide bonds.[1] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[2]
Q2: What is the chemical principle behind this compound conjugation?
A2: The conjugation process typically involves a two-step reaction using carbodiimide chemistry. First, the carboxylic acid groups on the this compound are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester.[3] In the second step, this amine-reactive intermediate reacts with primary amines on the target molecule to form a stable amide bond.[4]
Q3: What is the optimal pH for the activation step (EDC/NHS reaction)?
A3: The activation of the carboxylic acid groups with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 7.2. For optimal results, it is recommended to perform this reaction in a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 5-6.
Q4: What is the optimal pH for the coupling step (reaction with the amine)?
A4: The reaction of the NHS-activated this compound with primary amines is most efficient at a pH range of 7-8. Therefore, after the initial activation step, the pH of the reaction mixture should be raised to 7.2-7.5 before adding the amine-containing molecule.
Q5: Which buffers should I use for the conjugation reaction?
A5: It is critical to use non-amine and non-carboxylate containing buffers, especially during the activation step, to avoid unwanted side reactions.
-
Activation Step (pH 5-6): 0.1 M MES buffer is a common choice.
-
Coupling Step (pH 7.2-7.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable buffers include borate buffer or carbonate/bicarbonate buffer.
Q6: Which buffers should I avoid?
A6: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS-activated linker.
Q7: How can I stop (quench) the conjugation reaction?
A7: The reaction can be quenched by adding a compound that reacts with the remaining NHS esters. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine. Hydroxylamine will hydrolyze the unreacted NHS ester, while primary amine-containing quenchers like Tris or glycine will modify the remaining activated carboxylic acids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH for activation or coupling. | Ensure the activation step is performed at pH 5-6 and the coupling step at pH 7.2-7.5. |
| Inactive EDC or NHS reagents. | EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to equilibrate to room temperature before opening to prevent condensation. | |
| Presence of primary amines in the buffer. | Use non-amine containing buffers such as MES for activation and PBS for coupling. Dialyze your protein sample into an appropriate buffer if necessary. | |
| Insufficient molar excess of linker or coupling reagents. | Optimize the molar ratio of this compound, EDC, and NHS to your target molecule. A 10- to 50-fold molar excess of the crosslinker is a good starting point. | |
| Protein Precipitation | High concentration of EDC. | Reduce the amount of EDC used in the activation step. |
| Protein instability at the reaction pH. | Ensure the reaction pH is not close to the isoelectric point (pI) of your protein. | |
| Non-specific Conjugation | Reaction pH is too high during the coupling step. | Maintain the coupling pH between 7 and 8. The hydrolysis of the NHS ester and reaction with other nucleophiles increases at higher pH values. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of a Protein with this compound
This protocol outlines the general procedure for conjugating an amine-containing protein with this compound in an aqueous environment.
Materials:
-
This compound
-
Protein to be conjugated
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Prepare a fresh solution of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2-5 fold molar excess of EDC/NHS over the carboxylic acid groups.
-
Incubate for 15 minutes at room temperature.
-
-
Protein Preparation:
-
Dissolve the protein in Coupling Buffer at a suitable concentration.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution.
-
Alternatively, to remove excess EDC and byproducts, the activated linker can be purified using a desalting column equilibrated with Coupling Buffer before adding it to the protein.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris or 10 mM hydroxylamine to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Data Presentation
Table 1: Recommended pH for this compound Conjugation Steps
| Reaction Step | Optimal pH Range | Recommended Buffer | Reference |
| Carboxylic Acid Activation | 4.5 - 7.2 (optimal 5-6) | 0.1 M MES | |
| Amine Coupling | 7.0 - 8.0 | Phosphate-Buffered Saline (PBS) |
Table 2: Common Quenching Agents
| Quenching Agent | Final Concentration | Mechanism | Reference |
| Hydroxylamine | 10 mM | Hydrolyzes unreacted NHS ester | |
| Tris | 20-50 mM | Reacts with unreacted NHS ester | |
| Glycine | 20-50 mM | Reacts with unreacted NHS ester | |
| Ethanolamine | 20-50 mM | Reacts with unreacted NHS ester |
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Two-step reaction of this compound conjugation.
References
Technical Support Center: Purification of Bis-PEG8-Acid Conjugates
Welcome to the Technical Support Center for the purification of Bis-PEG8-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of molecules conjugated with the homobifunctional this compound linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
The primary methods for purifying this compound conjugates are based on chromatographic techniques that separate molecules based on their physicochemical properties. The most common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method that separates molecules based on their hydrophobicity.[1][] It is particularly useful for purifying peptides and other small biomolecules conjugated with PEG linkers.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size (hydrodynamic radius).[][3][4] It is efficient at removing smaller impurities, such as unreacted this compound linkers, from the larger conjugate.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since this compound possesses two carboxylic acid groups, IEX can be a powerful tool for separating the desired conjugate from unreacted starting materials and certain byproducts, especially if the conjugated molecule has a different charge profile.
Q2: What are the common impurities I might encounter after a conjugation reaction with this compound?
The reaction mixture after conjugation can be complex. Common impurities include:
-
Unreacted this compound: Excess linker that did not react with the target molecule.
-
Unreacted target molecule: The starting material that was intended to be conjugated.
-
Hydrolyzed this compound: The carboxylic acid groups can be part of an activated ester (like an NHS-ester) for conjugation, which is susceptible to hydrolysis back to the carboxylic acid, rendering it unreactive.
-
Mono-conjugated species: Molecules where only one of the two carboxylic acid groups of the this compound has reacted.
-
Cross-linked products or dimers: Due to the bifunctional nature of the linker, it can react with two separate target molecules, leading to dimerization or oligomerization.
Q3: My this compound conjugate does not have a strong UV chromophore. How can I detect it during HPLC purification?
Polyethylene glycol itself does not absorb UV light, which can make detection challenging. If your conjugated molecule also lacks a strong chromophore, you can use one of the following universal detection methods:
-
Evaporative Light Scattering Detector (ELSD): This is a highly recommended detector for non-chromophoric molecules like PEG conjugates.
-
Charged Aerosol Detector (CAD): Another excellent option for detecting non-volatile and semi-volatile compounds, regardless of their optical properties.
-
Refractive Index Detector (RID): While it can be used, it is generally less sensitive than ELSD and CAD and is not compatible with gradient elution.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides both detection and mass confirmation of your conjugate.
Q4: Why does my purified this compound conjugate show a broad peak in HPLC?
Peak broadening with PEGylated molecules can occur for several reasons. While larger PEGs can have inherent polydispersity, a discrete linker like this compound should be monodisperse. Therefore, peak broadening is more likely due to:
-
Suboptimal chromatographic conditions: Slow kinetics on the stationary phase of the column can lead to broader peaks. This can often be improved by increasing the column temperature.
-
Presence of closely related impurities: Impurities with slightly different PEG chain lengths (e.g., PEG7 or PEG9) if present in the starting material, can co-elute and cause peak broadening.
-
Conformational isomers: The flexible nature of the PEG chain can sometimes lead to different conformations that have slightly different interactions with the stationary phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
General Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Conjugate | Non-specific binding to the chromatography column: The conjugate may be irreversibly binding to the column matrix. | - Ensure the column is properly equilibrated with the running buffer. - For SEC, consider using a buffer with a slightly higher ionic strength. - For IEX, optimize the elution conditions (salt concentration or pH gradient). - For RP-HPLC, ensure the mobile phase composition is appropriate to elute the conjugate. |
| Precipitation of the conjugate on the column: The conjugate may not be soluble in the mobile phase. | - Check the solubility of your conjugate in the chosen buffer. - You may need to adjust the pH or add solubilizing agents. | |
| Suboptimal reaction conditions leading to low conjugation efficiency. | - Refer to troubleshooting guides for the conjugation reaction itself to optimize the initial yield. | |
| Poor Separation of Conjugate and Impurities | Inappropriate chromatography method or column choice. | - For separating small unreacted linkers from a large conjugate, SEC is often effective. - For separating species with different charge states (e.g., mono- vs. di-conjugated), IEX is a good choice. - For high-resolution separation of closely related hydrophobic species, RP-HPLC is preferred. |
| Suboptimal elution conditions. | - Optimize the gradient (for RP-HPLC and IEX) or the isocratic mobile phase (for SEC) to improve resolution. - For RP-HPLC, a shallower gradient can improve the separation of closely eluting peaks. | |
| Column overloading. | - Reduce the amount of crude sample loaded onto the column. | |
| Presence of Unreacted this compound in the Final Product | Inefficient removal by the chosen purification method. | - If using SEC, ensure the column has the appropriate exclusion limit to separate the small linker from the larger conjugate. - If using RP-HPLC, optimize the gradient to ensure the highly polar unreacted linker is well-separated from the more hydrophobic conjugate. |
| Hydrolysis of an activated linker during the reaction. | - Use freshly prepared activated this compound for conjugation. Store the reagent under dry conditions. | |
| Presence of High Molecular Weight Species (Dimers/Aggregates) | Cross-linking caused by the bifunctional nature of the linker. | - Optimize the molar ratio of the linker to the target molecule in the conjugation reaction to minimize cross-linking. - SEC is the most effective method for removing larger aggregates from the desired monomeric conjugate. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This method is highly effective for achieving high purity of small molecule and peptide conjugates.
Instrumentation and Reagents:
-
HPLC system with a gradient pump and a suitable detector (UV-Vis, ELSD, CAD, or MS)
-
Preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size, 10-20 mm ID x 150-250 mm length)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Sample solvent: A solvent compatible with the mobile phase, preferably Mobile Phase A or a solvent with a lower organic content.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude conjugate mixture in a minimal amount of the sample solvent. Filter the sample through a 0.22 or 0.45 µm filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the conjugate and may require optimization.
-
Fraction Collection: Monitor the elution profile and collect fractions corresponding to the peak of the desired conjugate.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
-
Product Recovery: Pool the pure fractions and remove the solvent, for example by lyophilization, to obtain the purified conjugate.
Protocol 2: Size-Exclusion Chromatography (SEC)
This protocol is ideal for removing small molecules like unreacted this compound from a significantly larger conjugated molecule.
Instrumentation and Reagents:
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC column with an appropriate molecular weight exclusion limit (e.g., Sephadex G-25 for desalting, or a higher resolution column for separating different oligomeric states)
-
Elution Buffer: A buffer in which the conjugate is stable and soluble (e.g., Phosphate Buffered Saline, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer.
-
Sample Application: Load the crude reaction mixture onto the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugate will elute first, followed by the smaller unreacted linker and other small molecules.
-
Analysis: Analyze the collected fractions to identify those containing the purified conjugate (e.g., by measuring protein absorbance at 280 nm if applicable, or by another suitable analytical method).
-
Pooling: Pool the fractions containing the pure conjugate.
Protocol 3: Ion-Exchange Chromatography (IEX)
This method is suitable for separating molecules based on charge. Since this compound is acidic, an anion exchange column can be used.
Instrumentation and Reagents:
-
Chromatography system (e.g., FPLC or HPLC)
-
Anion exchange column (e.g., a quaternary ammonium-based resin)
-
Binding Buffer (Low Salt): A buffer at a pH where the conjugate is negatively charged and will bind to the column (e.g., 20 mM Tris, pH 8.0).
-
Elution Buffer (High Salt): Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).
Procedure:
-
Column Equilibration: Equilibrate the anion exchange column with Binding Buffer until the pH and conductivity are stable.
-
Sample Loading: Load the sample, which should be in the Binding Buffer, onto the column.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). Alternatively, a step elution with increasing salt concentrations can be used.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions to identify those containing the purified conjugate.
-
Desalting: Pool the pure fractions and desalt them into a suitable storage buffer using SEC or dialysis.
Data Presentation
Comparison of Purification Strategies
| Method | Principle of Separation | Primary Application for this compound Conjugates | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | High-resolution purification of small molecule and peptide conjugates. Separation of closely related species. | - High resolution and purity. - Good for analytical and preparative scales. | - Requires organic solvents. - Can denature sensitive biomolecules. |
| SEC | Size (Hydrodynamic Radius) | Removal of small unreacted linkers from large conjugates. Separation of monomers from aggregates. | - Mild conditions, preserves protein structure. - Good for buffer exchange. | - Lower resolution for molecules of similar size. - Sample dilution. |
| IEX | Net Charge | Separation of molecules with different charge properties (e.g., unreacted acidic linker from a neutral or basic conjugate). | - High capacity. - Can separate based on small charge differences. | - Requires buffer optimization (pH). - Eluted fractions are in high salt buffer and require desalting. |
Note: Quantitative data on yield and purity are highly dependent on the specific conjugate and the reaction conditions. The values provided in the literature for similar processes suggest that yields of >80% and purities of >95% are often achievable with optimized chromatographic methods.
Mandatory Visualizations
Caption: Troubleshooting decision tree for the purification of this compound conjugates.
Caption: Step-by-step experimental workflow for the RP-HPLC purification of conjugates.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation with Bis-PEG8-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you prevent protein aggregation during PEGylation with Bis-PEG8-acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when using this compound?
A: Protein aggregation during PEGylation is a multifaceted issue that can arise from the protein's intrinsic properties, the nature of the PEG reagent, and the reaction conditions.[1] this compound is a homobifunctional linker, meaning it has a reactive carboxylic acid group at both ends.[2][3] This structure presents an inherent risk of intermolecular cross-linking, where a single PEG molecule bridges two or more protein molecules, leading directly to aggregation.[1]
Key contributing factors include:
-
Intermolecular Cross-linking: The bifunctional nature of this compound can physically link multiple protein molecules together, forming large aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity, the probability of intermolecular reactions and non-specific interactions increases, promoting aggregation.
-
Suboptimal Reaction Conditions: The stability and solubility of a protein are highly sensitive to pH, temperature, and buffer composition. Performing the reaction under conditions where the protein is not optimally stable can lead to the exposure of hydrophobic regions, which drives aggregation.
-
Reaction with Surface Amines: this compound, after activation (e.g., with EDC/NHS), reacts with primary amines, such as the N-terminus and the side chains of lysine residues. Extensive modification of these surface charges can alter the protein's isoelectric point and surface hydrophobicity, disrupting the colloidal stability of the protein solution.
Q2: How can I optimize my reaction buffer to minimize aggregation?
A: The reaction buffer is critical for maintaining protein stability. Since proteins are least soluble at their isoelectric point (pI), selecting a buffer pH that is at least 1 unit away from the protein's pI is a crucial first step. For the amine-reactive chemistry used with this compound (activated as an NHS ester), a pH range of 7.2-8.5 is generally efficient for the reaction, but a pH closer to 7.4 may be necessary for sensitive proteins.
Buffer Optimization Strategy:
-
pH Screening: Test a range of pH values to find the optimal balance between reaction efficiency and protein stability.
-
Buffer Species: Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES to avoid competition with the protein for the PEG reagent.
-
Ionic Strength: Adjusting the salt concentration (e.g., with 150 mM NaCl) can help screen electrostatic interactions that may lead to aggregation.
| Parameter | Recommended Range | Rationale |
| pH | 1 unit above or below pI | Maximizes protein solubility by ensuring a net surface charge. |
| 7.2 - 8.0 for reaction | Balances NHS-ester reactivity with protein stability. | |
| Buffer Type | PBS, HEPES, Borate | Avoids primary amines that would compete in the reaction. |
| Ionic Strength | 50 - 200 mM NaCl | Modulates electrostatic interactions to prevent aggregation. |
Experimental Protocol: Small-Scale Buffer Screening
-
Prepare Buffers: Prepare a series of buffers (e.g., HEPES, PBS) at different pH values (e.g., 6.5, 7.0, 7.4, 8.0), each with a consistent ionic strength (e.g., 150 mM NaCl).
-
Protein Dialysis: Dialyze your protein stock into each test buffer.
-
Set Up Reactions: For each buffer condition, set up a small-scale PEGylation reaction with a fixed protein concentration and PEG:protein molar ratio.
-
Incubation: Incubate the reactions under controlled temperature (e.g., 4°C or room temperature) for a set time (e.g., 2-4 hours).
-
Analysis: Analyze each sample for aggregation using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
-
Selection: Choose the buffer condition that results in the highest yield of monomeric PEGylated protein with the least aggregation.
Q3: What is the optimal molar ratio of this compound to protein?
A: The ideal molar ratio is protein-dependent and requires empirical determination. A high molar excess of the PEG reagent can increase the degree of PEGylation but also significantly raises the risk of intermolecular cross-linking and aggregation. Conversely, a low ratio may result in incomplete PEGylation.
Strategy: Perform a titration experiment to identify the lowest molar ratio that achieves the desired level of modification without causing significant aggregation.
| Molar Ratio (PEG:Protein) | Expected Outcome | Risk of Aggregation |
| 1:1 to 5:1 | Low to moderate PEGylation, mostly mono-PEGylated species. | Low |
| 10:1 to 20:1 | Higher degree of PEGylation, potential for multi-PEGylated species. | Moderate to High |
| >20:1 | Extensive PEGylation, high probability of cross-linking. | Very High |
Experimental Protocol: Molar Ratio Titration
-
Prepare Stocks: Make a concentrated stock of activated this compound in an anhydrous solvent like DMSO and a stock of your protein in the optimized buffer from Q2.
-
Set Up Reactions: Prepare a series of reaction tubes. To each tube, add a fixed amount of protein.
-
Add PEG: Add increasing molar equivalents of the activated PEG reagent to the tubes (e.g., 1:1, 3:1, 5:1, 10:1, 20:1 PEG:protein).
-
Incubate: Incubate all reactions under identical, optimized conditions (time, temperature, mixing).
-
Quench: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume excess activated PEG.
-
Analyze: Analyze the products by SDS-PAGE to visualize the shift in molecular weight (indicating degree of PEGylation) and by SEC or DLS to quantify aggregation.
-
Determine Optimum: Select the ratio that provides the best balance between modification efficiency and minimal aggregation.
Q4: Can I use additives or excipients to stabilize my protein?
A: Yes, adding stabilizing excipients to the reaction buffer is a highly effective strategy to suppress aggregation. These molecules work through various mechanisms, such as preferential exclusion or direct binding, to maintain the protein's native conformation.
| Excipient Category | Example | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) Sucrose, 5-20% Glycerol | Stabilizes the native state through preferential exclusion, strengthening the hydration shell. |
| Amino Acids | L-Arginine, Glycine | 50-100 mM | Suppresses protein-protein interactions and can increase solubility. |
| Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.05% (v/v) | Reduces surface-induced aggregation at liquid-air or liquid-solid interfaces. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of non-native disulfide bonds, which can lead to aggregation. |
Q5: How do I detect and troubleshoot aggregation if it still occurs?
A: If you observe aggregation (e.g., visible precipitation, high polydispersity in DLS), a systematic troubleshooting approach is necessary. First, you must accurately detect and quantify the aggregates.
Common Detection Techniques:
-
Visual Inspection: The simplest method is to check for cloudiness or visible precipitates.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate light scattering from large aggregates.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, providing information on the presence of oligomers and larger aggregates.
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the quantification of monomer, dimer, and higher-order soluble aggregates.
Once aggregation is confirmed, use the following workflow to diagnose and solve the issue.
References
Characterization of Bis-PEG8-acid Conjugates: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of Bis-PEG8-acid conjugates by SDS-PAGE and HPLC.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound conjugates.
SDS-PAGE Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Smeared Bands | Interaction between the PEG chains and SDS.[1] Incomplete denaturation. High salt concentration in the sample. | - Consider using Native PAGE to avoid PEG-SDS interactions.[1] - Ensure complete denaturation by optimizing heating time and sample buffer composition. - Desalt the sample before loading. |
| Anomalous Migration (Apparent MW Higher than Expected) | The hydrodynamic radius of the PEGylated protein is larger than that of an unmodified protein of the same mass.[2] | - This is an inherent property of PEGylated proteins and can be used to confirm conjugation. - Use appropriate molecular weight markers and consider creating a calibration curve with known PEGylated standards if precise MW determination is required. - For accurate molecular weight, mass spectrometry is recommended.[3] |
| No Visible Shift After Conjugation Reaction | Inefficient conjugation reaction. Insufficient amount of conjugate loaded. | - Optimize the conjugation reaction conditions (e.g., pH, molar ratio of reactants, reaction time). - Concentrate the sample before loading. - Confirm conjugation using a more sensitive method like mass spectrometry. |
| Presence of Unreacted Protein Band | Incomplete conjugation reaction. | - Increase the molar excess of this compound. - Extend the reaction time. - Optimize reaction buffer conditions (e.g., pH). |
| Fuzzy or Distorted Bands | Improper sample preparation (incomplete denaturation). Poorly polymerized gel. High voltage during electrophoresis. | - Ensure adequate SDS and reducing agent in the sample buffer and heat samples sufficiently (e.g., 95°C for 5 minutes). - Use fresh acrylamide solutions and ensure complete polymerization. - Run the gel at a lower voltage for a longer duration. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | Heterogeneity of the PEGylated conjugate (different number of PEG chains attached). Dispersity of the PEG reagent itself.[4] | - This can be indicative of the nature of the sample. - Use high-resolution columns (e.g., smaller particle size). - Optimize the gradient elution to better separate different species. |
| Poor Resolution Between Unconjugated and Conjugated Protein | Suboptimal mobile phase or gradient. Inappropriate column chemistry. | - Adjust the gradient slope and organic solvent composition. - For RP-HPLC, a C4 or C18 column is often suitable for protein separations. Experiment with different column types. |
| No/Low Signal for the Conjugate | This compound and the conjugate may lack a strong UV chromophore. | - Use a detector suitable for non-UV active compounds, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). |
| Shift in Retention Time | Changes in mobile phase composition. Fluctuation in column temperature. Column degradation. | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a consistent temperature. - Use a guard column and regularly flush the analytical column. |
| Ghost Peaks | Contaminants in the mobile phase or from the sample. Late eluting compounds from a previous run. | - Use HPLC-grade solvents and filter samples before injection. - Implement a column wash step at the end of each run. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my this compound conjugated protein run at a higher apparent molecular weight on SDS-PAGE than its calculated molecular weight?
A1: This is a common and expected phenomenon for PEGylated proteins. The covalent attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the polyacrylamide gel matrix than an unmodified protein of the same mass. This results in a higher apparent molecular weight.
Q2: How can I quantify the degree of PEGylation using SDS-PAGE?
A2: While SDS-PAGE is excellent for qualitative assessment of PEGylation (i.e., confirming the presence of conjugates and observing shifts in mobility), precise quantification of the degree of PEGylation is challenging. You can estimate the number of attached PEG chains by observing the formation of a "ladder" of bands, where each band corresponds to the addition of one more PEG molecule. However, for accurate quantification, techniques like mass spectrometry or HPLC are recommended.
Q3: I don't see a clear separation between my unconjugated protein and the this compound conjugate on a C18 RP-HPLC column. What should I do?
A3: The small size of the this compound linker may not provide a significant enough change in hydrophobicity for baseline separation on a C18 column, especially for a large protein. You can try the following:
-
Optimize the gradient: Use a shallower gradient to enhance separation.
-
Change the organic modifier: Switching from acetonitrile to isopropanol or methanol can alter selectivity.
-
Try a different column: A column with a different stationary phase, such as C4, may provide better resolution for proteins.
-
Consider an alternative HPLC method: Techniques like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) may provide better separation based on size or charge, respectively.
Q4: What is the best way to detect my this compound conjugate in HPLC if it has a poor UV response?
A4: Since PEG itself does not have a UV chromophore, detection can be challenging. The recommended methods are:
-
Evaporative Light Scattering Detector (ELSD): This detector is sensitive to non-volatile analytes and is independent of their optical properties.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides a near-universal response for non-volatile analytes.
-
Mass Spectrometry (MS): This provides the most definitive identification and can confirm the mass of the conjugate.
Q5: Can I use Native PAGE for analyzing my this compound conjugates?
A5: Yes, Native PAGE is a valuable alternative to SDS-PAGE. By avoiding the use of SDS, you can circumvent the issue of PEG-SDS interactions that often lead to band broadening. In Native PAGE, separation is based on a combination of size, shape, and charge, which can provide good resolution between the unconjugated protein and its various PEGylated forms.
Section 3: Data Presentation
Illustrative SDS-PAGE Mobility Shift
The following table provides an illustrative example of the expected increase in apparent molecular weight of a hypothetical 50 kDa protein after conjugation with this compound. The actual shift will be protein-dependent.
| Number of this compound Molecules Conjugated | Calculated Mass Increase (Da) | Expected Apparent MW on SDS-PAGE (kDa) |
| 1 | ~430 | 55 - 60 |
| 2 | ~860 | 60 - 68 |
| 3 | ~1290 | 68 - 75 |
Illustrative RP-HPLC Retention Time Shift
The following table provides an illustrative example of the expected change in retention time for a hypothetical protein conjugated with this compound on a C18 column with a water/acetonitrile gradient. The actual shift will depend on the protein's hydrophobicity and the specific HPLC conditions.
| Analyte | Expected Retention Time (min) | Rationale |
| Unconjugated Protein | 15.0 | Baseline retention of the protein. |
| This compound Conjugate (1 PEG) | 14.5 | The hydrophilic PEG chain may slightly decrease the overall hydrophobicity, leading to a slightly earlier elution. |
| This compound Conjugate (2 PEGs) | 14.0 | Increased PEGylation further decreases hydrophobicity, resulting in an earlier elution time. |
Section 4: Experimental Protocols
Detailed Protocol for SDS-PAGE Analysis
This protocol is a general guideline and may require optimization for your specific protein conjugate.
-
Sample Preparation:
-
To 20 µL of your conjugation reaction mixture or purified conjugate, add 5 µL of 5X SDS-PAGE loading buffer (containing SDS, β-mercaptoethanol, and bromophenol blue).
-
Include a negative control of the unconjugated protein.
-
Heat the samples at 95°C for 5 minutes to ensure complete denaturation.
-
Centrifuge the samples briefly to pellet any precipitate.
-
-
Gel Electrophoresis:
-
Use a polyacrylamide gel with a percentage appropriate for the expected size of your conjugate. A gradient gel (e.g., 4-20%) can be useful for resolving a wide range of species.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Carefully load 10-20 µL of your prepared samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining tray.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour with gentle agitation.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
Image the gel for documentation.
-
Detailed Protocol for RP-HPLC Analysis
This protocol provides a starting point for developing an RP-HPLC method for your this compound conjugate.
-
Instrumentation and Column:
-
HPLC system with a UV detector (or ELSD/CAD/MS for low UV activity).
-
Reversed-phase column suitable for protein separation (e.g., C4 or C18, 300 Å pore size, 3.5-5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm and 280 nm (if using a UV detector).
-
Injection Volume: 20 µL.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 20 25 70 26 95 28 95 29 20 | 35 | 20 |
-
-
Sample Preparation and Analysis:
-
Dilute your sample in Mobile Phase A to an appropriate concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample and acquire the chromatogram.
-
Analyze the retention times and peak areas to assess the purity and extent of conjugation.
-
Section 5: Visualization
Experimental Workflow for Characterization
Caption: Workflow for synthesis and characterization of this compound conjugates.
Troubleshooting Logic for SDS-PAGE Analysis
Caption: Troubleshooting decision tree for SDS-PAGE analysis of conjugates.
References
- 1. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to consider when using Bis-PEG8-acid.
Welcome to the technical support center for Bis-PEG8-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional polyethylene glycol (PEG) linker.[1][2] It contains two terminal carboxylic acid (-COOH) groups at either end of a discrete 8-unit PEG chain.[2][3] Its primary application is in bioconjugation, where it serves as a hydrophilic spacer to link two molecules, often proteins, peptides, or other biomolecules.[1] The carboxylic acid groups can be activated to react with primary amine groups (-NH2) on a target molecule to form a stable amide bond. This process, known as PEGylation, is used to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules like antibody-drug conjugates (ADCs).
Q2: What are the most common side reactions during the activation of this compound?
The most common method for activating the carboxylic acid groups of this compound for reaction with amines is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS). The primary side reactions in this process are:
-
Hydrolysis of the Activated Ester: The NHS-ester intermediate formed after activation is susceptible to hydrolysis in aqueous solutions. This reaction converts the activated ester back into a carboxylic acid, rendering it unreactive towards amines and reducing the overall conjugation yield. This is a competitive reaction with the desired amidation.
-
Formation of N-acylisourea Byproduct: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is unstable. While it is intended to react with NHS to form the more stable NHS-ester, it can also undergo rearrangement to form a stable N-acylisourea byproduct, which is unreactive. This side reaction is more prevalent in the absence of NHS.
Q3: My protein is aggregating and precipitating during the PEGylation reaction. What is the likely cause?
Protein aggregation is a common issue when using a homobifunctional crosslinker like this compound. Because the linker has two reactive groups, it can react with two different protein molecules, leading to the formation of intermolecular cross-links. This results in protein oligomers and larger aggregates, which often leads to precipitation.
Strategies to Minimize Aggregation:
-
Optimize Molar Ratio: Systematically decrease the molar ratio of this compound to your protein to find an optimal balance that favors intramolecular modification or modification with only one end of the linker.
-
Control Protein Concentration: Reduce the concentration of the protein in the reaction mixture to decrease the probability of intermolecular collisions.
-
Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.
Q4: I am observing a very low yield of my desired PEGylated product. What are the potential causes?
Low PEGylation yield is a frequent problem that can stem from several factors:
-
Reagent Instability: The activated PEG-ester (e.g., PEG-NHS ester) is moisture-sensitive and can hydrolyze over time. It is crucial to use freshly prepared activated PEG or ensure it has been stored under appropriate anhydrous conditions.
-
Suboptimal pH: The reaction between an NHS-ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7-9. At lower pH values, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH values, the rate of hydrolysis of the NHS-ester increases significantly.
-
Inaccessible Amine Groups: The target amine groups (e.g., lysine residues) on your protein may be buried within the protein's structure and therefore inaccessible to the PEG linker.
-
Inactive Reagents: Ensure that your activating agents (e.g., EDC, NHS) and the this compound itself have not degraded due to improper storage.
Q5: My final product is a heterogeneous mixture of mono-, di-, and multi-PEGylated species. How can I control this and analyze the results?
Product heterogeneity is an inherent challenge in PEGylation. Controlling the reaction stoichiometry is key.
Control Strategies:
-
Molar Ratio: Carefully titrate the molar ratio of activated this compound to the protein. Lower ratios will favor mono-PEGylated species.
-
Reaction Time: Shorter reaction times can limit the extent of PEGylation.
-
pH Control: Modifying the pH can sometimes provide selectivity for more reactive amine groups, such as the N-terminal alpha-amine, which often has a lower pKa than the epsilon-amines of lysine residues.
Analytical Techniques: The resulting mixture of products needs to be characterized to determine the degree of PEGylation. No single technique is sufficient, and an orthogonal approach is recommended.
| Analytical Technique | Principle | Information Provided | Reference |
| SDS-PAGE | Separation by size | Provides a qualitative view of the increase in apparent molecular weight. PEGylated proteins appear as higher bands or smears. | |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Separates unmodified protein, PEGylated conjugates, and excess PEG reagent. Can resolve different PEGylated species if the size difference is significant. | |
| Ion-Exchange Chromatography (IEX) | Separation by charge | Can often separate species with different numbers of attached PEG chains, as the PEG can shield the protein's surface charges. | |
| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Separates molecules based on differences in their hydrophobicity. | |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measurement of mass-to-charge ratio | Provides the most accurate measurement of the molecular weight of the conjugates, allowing for precise determination of the number of attached PEG molecules. |
Q6: Are there concerns about the biological activity of the final PEGylated product?
Yes, a potential side effect of PEGylation is the loss of the protein's biological activity. This typically occurs if the PEG chain is attached at or near the protein's active site or a binding interface, causing steric hindrance that blocks substrate or partner binding. It is crucial to assess the functional activity of the purified PEGylated conjugate and compare it to the unmodified protein. If activity is lost, strategies like site-directed mutagenesis to remove reactive amines near the active site or using different PEGylation chemistries may be necessary.
Q7: What are the potential in vivo side reactions or immunogenicity concerns with PEGylated molecules?
While PEG is generally considered biocompatible and having low immunogenicity, the formation of anti-PEG antibodies has been reported in patients. These pre-existing or treatment-induced antibodies can lead to an accelerated clearance of the PEGylated therapeutic from the bloodstream, a phenomenon known as "accelerated blood clearance (ABC)". This can reduce the efficacy of the drug and, in some cases, cause adverse immune reactions. The risk and impact of anti-PEG immunogenicity should be considered during preclinical and clinical development.
Diagrams
Caption: Reaction pathway for this compound conjugation and potential side reactions.
Caption: Troubleshooting workflow for low PEGylation yield.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol describes the activation of this compound followed by conjugation to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide)
-
Target protein in a suitable amine-free buffer (e.g., MES or PBS, pH 6.0-7.4)
-
Activation Buffer: Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M hydroxylamine
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in the Activation Buffer (e.g., 100 mM in anhydrous DMSO).
-
Prepare fresh stock solutions of EDC (e.g., 500 mM in water or buffer) and NHS (e.g., 500 mM in water or buffer).
-
In a clean, dry microfuge tube, add the desired amount of this compound stock solution.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the this compound.
-
Mix well and incubate for 15-30 minutes at room temperature to form the NHS-ester. This activated PEG solution should be used immediately.
Step 2: Conjugation to Protein
-
Dissolve or dilute the target protein in the Reaction Buffer (PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Add the freshly prepared activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted activated PEG. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method, such as SEC.
Protocol 2: Analysis of PEGylation Efficiency using SDS-PAGE
This protocol provides a quick method to qualitatively assess the outcome of the PEGylation reaction.
Materials:
-
Samples from the PEGylation reaction (unmodified protein, reaction mixture)
-
SDS-PAGE loading buffer with a reducing agent (e.g., DTT or BME)
-
Precast or hand-cast polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Mix aliquots of your unmodified protein control and your PEGylation reaction mixture with loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and the molecular weight marker onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Blue for 1 hour and then destain until the protein bands are clearly visible against a clear background.
-
Analysis: Compare the lane with the PEGylation reaction to the lane with the unmodified protein. A successful reaction will show a new band (or a smear) at a higher apparent molecular weight, corresponding to the PEGylated protein. The disappearance or reduction in the intensity of the unmodified protein band indicates the extent of the reaction. Cross-linked products may appear as very high molecular weight bands near the top of the gel or in the well.
References
Technical Support Center: Stability of the Amide Bond Formed by Bis-PEG8-acid
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of the amide bond formed using Bis-PEG8-acid.
Frequently Asked Questions (FAQs)
Q1: How is a stable amide bond formed using this compound?
A1: this compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups. These groups react with primary amines (e.g., on the side chain of lysine residues in proteins) to form a highly stable amide bond.[1] This reaction typically requires the presence of a carbodiimide activator, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency.[1][2][3] The activator converts the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine.[2]
Caption: Amide bond formation using this compound and a primary amine.
Q2: How stable is the amide bond under physiological conditions?
A2: The amide bond is one of the most stable covalent linkages in organic chemistry and biochemistry. Under typical physiological conditions (pH ~7.4, 37°C), the amide bond formed by this compound is highly stable and resistant to hydrolysis. This stability is crucial for applications like developing antibody-drug conjugates (ADCs) or PEGylated proteins, as it ensures the integrity of the conjugate during its circulation time, preventing premature release of the conjugated molecule. While some specialized linkers are designed to be pH-sensitive, standard amide bonds, like those formed with this compound, do not cleave at physiological pH.
Q3: What factors can cause the cleavage of the this compound amide bond?
A3: While exceptionally stable, the amide bond is not indestructible. Cleavage can be induced under specific, non-physiological conditions:
-
Extreme pH: Hydrolysis can occur under strongly acidic (e.g., pH < 2) or strongly basic (e.g., pH > 10) conditions, often requiring elevated temperatures.
-
Enzymatic Degradation: The amide bond is the backbone of peptides and proteins, and specific proteolytic enzymes (proteases) are designed to cleave it. If the amide bond is part of a sequence recognized by a protease, it can be susceptible to enzymatic degradation. PEGylation generally provides a steric shield that protects nearby peptide bonds from protease access, enhancing the conjugate's overall stability.
Q4: My PEGylated conjugate shows signs of instability or aggregation. What could be the cause?
A4: If you observe degradation or aggregation of your conjugate, it is important to consider factors beyond the stability of the PEG-amide bond itself. The amide linkage is typically the most stable part of the conjugate.
Caption: Troubleshooting decision tree for conjugate instability issues.
Possible causes include:
-
Inherent Protein Instability: The protein itself may be unstable under the experimental or storage conditions. PEGylation can enhance stability but may not fully rescue an inherently unstable protein.
-
Non-Optimized Conjugation: An excessive linker-to-protein ratio or suboptimal reaction conditions could lead to aggregation or modification of residues critical for protein structure and function.
-
Inter-molecular Cross-linking: Since this compound has two reactive groups, it can potentially cross-link two protein molecules, leading to dimerization and higher-order aggregates. This can be controlled by optimizing the molar ratio of the PEG linker to the protein.
-
Ineffective Purification: Residual unreacted reagents or aggregates formed during the reaction may not have been adequately removed during purification.
Amide Bond Stability Profile
This table summarizes the general stability of the amide bond formed with this compound under various conditions, based on established chemical principles.
| Condition | pH Range | Temperature | Stability Assessment | Key Considerations |
| Physiological | 7.0 - 7.4 | 37°C | Highly Stable | Designed for maximum stability in vivo. Half-life is typically measured in years for simple amides. |
| Mildly Acidic | 5.0 - 6.5 | 25-37°C | Highly Stable | Generally resistant to hydrolysis. Specialized linkers are required for cleavage in this range (e.g., in endosomes). |
| Strongly Acidic | < 2.0 | > 60°C | Susceptible to Hydrolysis | Acid-catalyzed hydrolysis can occur, but requires harsh conditions not typically encountered in biological experiments. |
| Strongly Basic | > 10.0 | > 60°C | Susceptible to Hydrolysis | Base-catalyzed hydrolysis is possible but also requires harsh, non-physiological conditions. |
| In Plasma/Blood | ~7.4 | 37°C | Generally Stable | The amide bond is resistant to chemical hydrolysis, but susceptibility to plasma proteases depends on the protein and conjugation site. |
| Enzymatic | Varies | 37°C | Potentially Susceptible | Cleavage is possible if the bond is adjacent to a protease recognition site. PEGylation often provides steric hindrance, increasing resistance. |
Experimental Protocols
The stability of a PEGylated conjugate should be verified experimentally. Below are generalized protocols for assessing stability.
Protocol 1: In Vitro Plasma Stability Assay
This assay assesses the stability of the conjugate in a biologically relevant matrix.
-
Preparation:
-
Reconstitute the lyophilized conjugate in a suitable buffer (e.g., PBS) to a known concentration (e.g., 1 mg/mL).
-
Obtain plasma from the desired species (e.g., human, mouse) and thaw at 37°C.
-
-
Incubation:
-
Spike the conjugate into the pre-warmed plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture in a temperature-controlled shaker at 37°C.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately stop any potential degradation by adding a quenching solution (e.g., acetonitrile with an internal standard for LC-MS) or by flash-freezing the sample at -80°C.
-
-
Analysis:
-
Analyze the samples to determine the percentage of intact conjugate remaining over time. Common analytical methods include:
-
SEC-HPLC: Size-exclusion chromatography can separate the intact conjugate from any free protein or large fragments resulting from PEG cleavage.
-
SDS-PAGE: A shift in the molecular weight band can indicate the loss of the PEG chain.
-
LC-MS: Provides a precise measurement of the intact conjugate and can identify degradation products.
-
-
Caption: General workflow for an in vitro plasma stability assay.
Protocol 2: Enzymatic Degradation Assay
This protocol evaluates the susceptibility of the conjugate to a specific protease.
-
Preparation:
-
Prepare the conjugate in the optimal reaction buffer for the chosen enzyme (e.g., Cathepsin B, Trypsin). The buffer composition and pH should follow the enzyme manufacturer's recommendations.
-
Prepare a stock solution of the protease.
-
-
Reaction:
-
Pre-warm the conjugate solution to 37°C.
-
Initiate the reaction by adding the protease to the conjugate solution. A typical enzyme-to-substrate ratio is 1:100 (w/w), but this should be optimized.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Immediately quench the enzymatic reaction by adding a protease inhibitor or by using a strong denaturant (e.g., trifluoroacetic acid).
-
-
Analysis:
-
Analyze the samples using SEC-HPLC or SDS-PAGE to monitor the disappearance of the intact conjugate and the appearance of degradation products. Compare the degradation profile to that of the unconjugated protein as a control.
-
References
How to remove unreacted Bis-PEG8-acid from a reaction mixture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Bis-PEG8-acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a homobifunctional crosslinker. It consists of two carboxylic acid groups at either end of a hydrophilic 8-unit polyethylene glycol (PEG) spacer. Its structure makes it highly soluble in aqueous solutions and many common organic solvents.[1][2][3]
| Property | Value | Reference |
| Molecular Weight | ~470.5 g/mol | [1][2] |
| Chemical Formula | C20H38O12 | |
| Appearance | White solid or colorless liquid | |
| Solubility | Water, DMSO, DCM, DMF | |
| pKa of Carboxylic Acids | ~4-5 |
Q2: Why is it necessary to remove unreacted this compound?
A2: Removing unreacted this compound is crucial for several reasons. Firstly, it ensures the purity of your final conjugate, which is essential for accurate downstream applications and analysis. Secondly, excess linker can interfere with characterization techniques and may lead to inaccurate quantification of your product. Finally, in a therapeutic context, unreacted linkers could have unintended biological effects.
Q3: What are the common methods for removing unreacted this compound?
A3: The choice of purification method depends on the properties of your target molecule (the molecule to which this compound is being conjugated). Common techniques include:
-
Size-Exclusion Chromatography (SEC): Ideal for separating the small this compound from a much larger target molecule.
-
Ion-Exchange Chromatography (IEX): Effective for separating molecules based on charge. Since this compound is acidic, this method can be very efficient.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity.
-
Acid-Base Extraction: A classical liquid-liquid extraction technique that separates acidic, basic, and neutral compounds.
-
Dialysis/Ultrafiltration: Useful for removing small molecules like this compound from large biomolecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Size-Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of this compound and product. | Inappropriate column choice: The fractionation range of the column is not suitable for the size difference between your product and the linker. | For a small molecule like this compound (~0.5 kDa), a desalting column such as a G-25 or equivalent with a fractionation range appropriate for small molecules should be used if your product is significantly larger. |
| Sample volume too large: Overloading the column can lead to poor resolution. | Ensure your sample volume does not exceed 2-5% of the total column volume for optimal separation. | |
| Low recovery of the desired product. | Non-specific binding: Your product may be interacting with the column matrix. | Ensure the column is well-equilibrated with the running buffer. Consider increasing the ionic strength of the buffer to minimize interactions. |
| Product precipitation: The buffer conditions may not be optimal for your product's solubility. | Check the solubility of your product in the chosen buffer. You may need to adjust the pH or add solubilizing agents. |
Ion-Exchange Chromatography (IEX) Troubleshooting
| Problem | Possible Cause | Solution |
| This compound co-elutes with the product. | Incorrect buffer pH: The pH of the buffer is not optimal for differential binding. | Since this compound has a pKa of ~4-5, at a pH above 5, it will be negatively charged. If your product has a different charge at this pH, you can achieve separation. For anion exchange, work at a pH where this compound is charged and your product is not, or is less charged. For cation exchange, work at a pH where your product is positively charged and this compound is neutral (pH < 4). |
| Inappropriate salt gradient: The salt gradient is too steep or not shallow enough to resolve the components. | Optimize the salt gradient. A shallower gradient will provide better resolution. | |
| No binding of this compound to the anion exchange column. | pH of the loading buffer is too low: The carboxylic acid groups are not deprotonated. | Ensure the pH of your loading buffer is at least 1-2 units above the pKa of the carboxylic acids (i.e., pH > 6). |
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Cause | Solution |
| This compound elutes in the void volume with the product. | Insufficient retention: this compound is very polar and may not be retained on a standard C18 column. | Use a more polar stationary phase, such as a C4, C8, or a phenyl-hexyl column. Consider using an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) in the mobile phase to increase retention of the acidic this compound. |
| Broad peaks. | Secondary interactions with the stationary phase: The carboxylic acid groups may be interacting with residual silanols on the silica-based column. | Add a small amount of an acid like TFA or formic acid to the mobile phase to suppress the ionization of the carboxylic acids and silanols. |
| Column overload. | Reduce the amount of sample injected onto the column. |
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete removal of this compound. | Insufficient base: Not all of the this compound was deprotonated and extracted into the aqueous layer. | Ensure you are using a sufficient excess of a suitable base (e.g., saturated sodium bicarbonate solution). Perform multiple extractions (2-3 times) to ensure complete removal. |
| Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| Product is also extracted into the aqueous layer. | Product is also acidic: Your product may have acidic functional groups that are also deprotonated by the base. | If your product is significantly less acidic than this compound, use a weaker base like sodium bicarbonate. If both are strongly acidic, this method may not be suitable. |
Experimental Protocols
Method 1: Size-Exclusion Chromatography (SEC)
This method is ideal when the molecular weight of the product is significantly larger than that of this compound (e.g., >5 kDa).
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
Mobile phase (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Reaction mixture
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the mobile phase.
-
Sample Loading: Apply the reaction mixture to the top of the column. The sample volume should be less than 5% of the total column volume.
-
Elution: Begin flowing the mobile phase through the column.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger product will elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy if the product has a chromophore, or LC-MS) to identify the fractions containing the purified product.
Caption: Workflow for SEC purification.
Method 2: Anion-Exchange Chromatography (IEX)
This method is suitable if the product and this compound have different charge properties at a given pH.
Materials:
-
Anion exchange column (e.g., DEAE or Q-sepharose)
-
Binding Buffer (e.g., 20 mM Tris, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
-
Reaction mixture
-
Collection tubes
Procedure:
-
pH Adjustment: Adjust the pH of the reaction mixture to be at least 1-2 pH units above the pKa of this compound (e.g., pH 7-8).
-
Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the pH-adjusted reaction mixture onto the column. The negatively charged this compound will bind to the column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound product.
-
Elution: Elute the bound this compound using a salt gradient or a step elution with the Elution Buffer.
-
Analysis: Analyze the flow-through and wash fractions to confirm the recovery of the purified product.
Caption: Workflow for Anion-Exchange Chromatography.
Method 3: Reverse-Phase HPLC (RP-HPLC)
This high-resolution method is suitable for separating this compound from products with different hydrophobicities.
Materials:
-
RP-HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
RP-HPLC column (e.g., C8 or Phenyl-Hexyl, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Reaction mixture, filtered
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the filtered reaction mixture onto the column.
-
Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B. A suggested starting gradient is 5% to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis and Pooling: Analyze the fractions to identify those containing the pure product and pool them.
-
Solvent Removal: Remove the solvent from the pooled fractions, for example, by lyophilization.
Caption: Workflow for RP-HPLC Purification.
Method 4: Acid-Base Extraction
This is a simple and effective method if the product is neutral or basic.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane - DCM, Ethyl Acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
1 M HCl
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Ensure the reaction mixture is dissolved in a water-immiscible organic solvent. Transfer to a separatory funnel.
-
First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer. The deprotonated this compound is now in this aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acid.
-
Wash Organic Layer: Wash the organic layer with deionized water to remove any residual bicarbonate.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over a drying agent, filter, and concentrate to obtain the purified product.
-
(Optional) Recovery of this compound: Combine the aqueous layers and acidify with 1 M HCl to pH ~2. The this compound can then be back-extracted into an organic solvent if desired.
Caption: Workflow for Acid-Base Extraction.
References
Troubleshooting guide for cleavable ADC linkers like Bis-PEG8-acid.
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the conjugation and analysis of Antibody-Drug Conjugates (ADCs) featuring cleavable linkers, with a special focus on amine-reactive linkers like Bis-PEG8-acid.
Frequently Asked Questions (FAQs)
Section 1: Low Drug-to-Antibody Ratio (DAR)
Question: Why is my average Drug-to-Antibody Ratio (DAR) lower than expected?
Answer: Achieving the desired DAR, typically between 2 and 4 for optimal efficacy and safety, is a critical challenge.[][2] A low DAR can significantly limit the potency of the ADC.[2] Several factors can lead to an unexpectedly low DAR:
-
Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly sensitive to parameters like pH, temperature, and incubation time.[3] For linkers like this compound, which react with primary amines (e.g., lysine residues), the pH should typically be maintained between 8.0 and 8.5 to ensure the amine groups are deprotonated and reactive.[]
-
Inactive Drug-Linker: The drug-linker complex may degrade if not stored or handled correctly. Moisture can hydrolyze activated esters (like NHS esters formed from this compound), rendering them inactive.
-
Interfering Buffer Components: Buffers containing primary amines, such as Tris, will compete with the antibody for the linker, reducing conjugation efficiency.
-
Inaccurate Reagent Concentration: Errors in measuring the concentration of the antibody or the drug-linker will lead to incorrect molar ratios in the reaction, directly impacting the final DAR.
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically vary the pH, temperature, and reaction time to find the optimal conditions for your specific antibody and linker.
-
Verify Reagent Activity: Use a fresh batch of the drug-linker or confirm the activity of the existing stock. Ensure proper, anhydrous storage conditions.
-
Perform Buffer Exchange: Before conjugation, exchange the antibody into a non-interfering buffer, such as phosphate-buffered saline (PBS), at the appropriate pH.
-
Confirm Starting Material Quality: Ensure the antibody is highly pure (>95%) and accurately quantified.
Section 2: ADC Aggregation
Question: My final ADC product shows high levels of aggregation. What are the causes and how can I fix it?
Answer: Protein aggregation is a major obstacle in ADC development, potentially impacting stability, efficacy, and safety by causing immunogenic reactions.
-
Causes of Aggregation:
-
Hydrophobicity: Many cytotoxic payloads are hydrophobic. Conjugating them to the antibody, especially at a high DAR, increases the overall hydrophobicity of the ADC, promoting aggregation to minimize exposure to the aqueous environment.
-
Manufacturing and Storage Conditions: Physicochemical stress during manufacturing, such as high shear forces, or during storage, like exposure to thermal stress, shaking, or light, can lead to protein denaturation and aggregation. Unfavorable buffer conditions (e.g., incorrect pH or salt concentration) can also cause aggregation.
-
Conjugation Chemistry: Solvents used to dissolve the hydrophobic payload-linker can disrupt the antibody's structure, leading to the formation of aggregates.
-
-
Mitigation Strategies:
-
Incorporate Hydrophilic Linkers: Using linkers with hydrophilic spacers, such as the polyethylene glycol (PEG) chain in this compound, can help shield the hydrophobic payload, improving solubility and reducing aggregation.
-
Optimize Formulation: Screen different formulation buffers, varying pH and including excipients like polysorbates, to find conditions that promote ADC stability.
-
Control Process Parameters: Minimize shear stress during manufacturing steps like mixing and ultrafiltration. Store and transport the ADC under validated conditions that prevent degradation.
-
Control the DAR: A lower drug-linker to antibody ratio during conjugation may result in a lower average DAR and reduced aggregation.
-
Section 3: Premature Payload Release & Linker Instability
Question: How do I assess and prevent premature release of the payload from a cleavable linker?
Answer: The linker must be stable enough to remain intact in systemic circulation but be readily cleaved upon reaching the target tumor cell. Premature payload release leads to off-target toxicity and a reduced therapeutic window.
-
Causes of Instability:
-
Linker Chemistry: Certain cleavable linkers are inherently less stable in plasma. For example, early acid-cleavable hydrazone linkers showed significant instability in circulation, leading to severe off-target toxicity.
-
Enzymatic Cleavage: Peptide-based linkers (e.g., Val-Cit) can be susceptible to cleavage by extracellular enzymes like neutrophil elastase, not just the target intracellular cathepsins.
-
Thiol Exchange: Disulfide linkers can be cleaved prematurely in the reducing environment of the bloodstream, although this is also a mechanism for release in the tumor microenvironment.
-
-
Troubleshooting and Prevention:
-
Linker Selection: Choose a linker with a cleavage mechanism that is highly specific to the tumor microenvironment or intracellular conditions (e.g., high glutathione concentration, low pH, or specific enzyme presence). β-glucuronide linkers, for instance, are cleaved by an enzyme abundant in tumors but with low activity in the bloodstream.
-
Stability-Enhanced Design: Newer linker designs improve stability. Examples include tandem-cleavage linkers that require two sequential enzymatic steps for payload release, significantly enhancing plasma stability.
-
Perform Stability Assays: It is crucial to experimentally determine the linker's stability. An in vitro plasma stability assay is a key experiment to quantify the rate of premature drug release.
-
Quantitative Data Summary
Table 1: Comparative Plasma Stability of Different Cleavable Linker Types
| Linker Type | Cleavage Trigger | Plasma Stability (Half-life, t1/2) | Key Considerations |
| Hydrazone | Low pH (Acid-labile) | Variable; can be low (e.g., ~2 days) | Prone to hydrolysis in circulation; stability can be improved with structural modification. |
| Disulfide | High Glutathione/Reducing Agents | Moderate | Susceptible to exchange with circulating thiols like albumin. |
| Dipeptide (e.g., Val-Cit) | Proteases (e.g., Cathepsin B) | Generally stable, but can be susceptible to off-target proteases. | Can exhibit poor stability in rodent plasma, complicating preclinical studies. |
| β-Glucuronide | β-Glucuronidase | High | Relies on high enzyme expression in the tumor; hydrophilic nature can reduce aggregation. |
| Silyl Ether | Low pH (Acid-labile) | High (e.g., >7 days) | A newer generation of acid-cleavable linkers with significantly improved stability. |
Table 2: Common Analytical Methods for ADC Characterization
| Analytical Technique | Purpose | Key Information Provided |
| UV/Vis Spectroscopy | Determine average DAR | Simple and fast, but requires the drug and antibody to have different absorbance maxima. |
| Hydrophobic Interaction Chromatography (HIC) | Determine average DAR and distribution | Separates ADC species based on hydrophobicity; DAR 0 elutes first. |
| Mass Spectrometry (LC-MS) | Determine average DAR, distribution, and identify conjugation sites | Provides detailed molecular weight and structural information. |
| Size Exclusion Chromatography (SEC) | Quantify aggregation and fragments | Separates molecules based on size to assess purity and stability. |
| In Vitro Plasma Stability Assay | Measure linker stability and premature payload release | Quantifies the half-life of the ADC in plasma from relevant species. |
| Cell-based Cytotoxicity Assay | Assess ADC potency and efficacy | Measures the ability of the ADC to kill cancer cells in vitro. |
Experimental Protocols
Protocol 1: General Protocol for Conjugating this compound to an Antibody
This protocol describes the conjugation of a drug-linker construct containing this compound to lysine residues on a monoclonal antibody. This involves a two-step process: activating the terminal carboxylic acid groups to form NHS esters, followed by reaction with the antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
Drug-Bis-PEG8-acid construct
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous, amine-free solvent (e.g., DMSO)
-
Buffer exchange columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into a conjugation-compatible buffer (e.g., PBS, pH 8.0). Adjust the antibody concentration to 2-5 mg/mL.
-
Drug-Linker Activation:
-
Dissolve the Drug-Bis-PEG8-acid, EDC, and NHS in anhydrous DMSO to prepare stock solutions.
-
In a microfuge tube, combine the Drug-Bis-PEG8-acid with a molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final DAR and must be optimized (start with a 5-10 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted drug-linker and byproducts by performing a buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280 absorbance).
-
Analyze the ADC to determine the average DAR and aggregation levels using appropriate analytical techniques (see Table 2).
-
Protocol 2: In Vitro ADC Plasma Stability Assay
This protocol provides a general method for evaluating the stability of an ADC in plasma.
Objective: To determine the rate of linker cleavage or payload loss over time.
Procedure:
-
Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse). Prepare a control sample by diluting the ADC in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), remove aliquots and immediately freeze them at -80°C to stop the reaction.
-
Sample Analysis: The method of analysis depends on the goal:
-
To Measure Intact ADC (DAR change): Thaw samples and analyze via LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
To Measure Released Payload: Thaw samples and use protein precipitation or solid-phase extraction to remove proteins. Quantify the free payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma to quantify its stability.
Mechanism of Action
The therapeutic efficacy of an ADC with a cleavable linker relies on a multi-step process that ensures the targeted delivery and release of a potent cytotoxic payload.
References
Technisches Support-Center: Fehlerbehebung und FAQs zur Hydrolyse von Bis-PEG8-Säure-Linkern
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Hydrolyse von Bis-PEG8-Säure-Linkern.
Fehlerbehebungshandbuch
F1: Ich beobachte einen unerwarteten Verlust meiner Konjugat-Wirksamkeit im Laufe der Zeit. Könnte die Hydrolyse des Bis-PEG8-Säure-Linkers die Ursache sein?
A1: Ja, die Hydrolyse des Linkers ist eine wahrscheinliche Ursache für den Verlust der Wirksamkeit, insbesondere wenn Ihr Konjugat über eine Esterbindung an den Bis-PEG8-Säure-Linker gekoppelt ist. Die Spaltung dieser Bindung würde zur Freisetzung Ihres Moleküls vom PEG-Linker führen.
Fehlerbehebungsschritte:
-
Analysieren Sie Ihr Konjugat: Verwenden Sie analytische Techniken wie HPLC oder LC-MS, um die Integrität Ihres Konjugats im Laufe der Zeit zu überwachen.[1][2][3][4][5] Suchen Sie nach dem Auftreten von Peaks, die dem freien Wirkstoff und dem hydrolysierten Linker entsprechen.
-
Kontrollieren Sie die Lagerbedingungen: Stellen Sie sicher, dass Ihre Konjugate bei der richtigen Temperatur und dem richtigen pH-Wert gelagert werden. Hohe Temperaturen und extreme pH-Werte (sowohl saure als auch basische) können die Hydrolyse beschleunigen.
-
Überprüfen Sie die Pufferzusammensetzung: Bestimmte Pufferkomponenten können die Hydrolyse katalysieren. Verwenden Sie Puffer mit bekannter Stabilität für Ihre Konjugatklasse.
F2: Meine Konjugationsreaktion mit einem aktivierten Bis-PEG8-Säure-Linker (z. B. NHS-Ester) hat eine geringe Ausbeute. Was könnte das Problem sein?
A2: Geringe Konjugationsausbeuten bei Verwendung von aktivierten Estern wie N-Hydroxysuccinimid (NHS)-Estern sind häufig auf die Hydrolyse des aktivierten Esters zurückzuführen, bevor die Reaktion mit dem Zielmolekül stattfinden kann.
Fehlerbehebungsschritte:
-
Optimieren Sie den pH-Wert der Reaktion: Die Reaktion von NHS-Estern mit primären Aminen ist bei einem pH-Wert von 7,5-8,5 am effizientesten. Bei höheren pH-Werten nimmt die Hydrolyserate des NHS-Esters jedoch signifikant zu.
-
Kontrollieren Sie die Feuchtigkeit: Führen Sie die Reaktion in wasserfreien oder möglichst wasserarmen Lösungsmitteln durch, um die vorzeitige Hydrolyse des NHS-Esters zu minimieren.
-
Verwenden Sie frische Reagenzien: Aktivierte Ester sind feuchtigkeitsempfindlich. Verwenden Sie frisch geöffnete oder ordnungsgemäß gelagerte Reagenzien.
-
Erhöhen Sie die Konzentration der Reaktanden: Höhere Konzentrationen begünstigen die bimolekulare Konjugationsreaktion gegenüber der unimolekularen Hydrolyse.
Häufig gestellte Fragen (FAQs)
F3: Was ist die Hydrolyse eines Bis-PEG8-Säure-Linkers?
A3: Der Bis-PEG8-Säure-Linker selbst ist eine Dicarbonsäure und unterliegt als solche keiner weiteren Hydrolyse. In der Biokonjugation werden die Carbonsäuregruppen jedoch häufig in reaktivere Spezies wie aktivierte Ester (z. B. NHS-Ester) umgewandelt, um sie an Amingruppen von Proteinen oder anderen Molekülen zu koppeln, wodurch eine Amidbindung entsteht. Alternativ können sie mit Alkoholen zu Esterbindungen reagieren. Die Hydrolyse bezieht sich typischerweise auf die Spaltung dieser resultierenden Ester- oder Amidbindungen. Esterbindungen sind anfälliger für die Hydrolyse als Amidbindungen.
F4: Welche Faktoren beeinflussen die Hydrolyserate von Bis-PEG8-Säure-Linker-Derivaten?
A4: Die Stabilität von Konjugaten, die einen Bis-PEG8-Säure-Linker enthalten, hängt von mehreren Faktoren ab:
-
pH-Wert: Die Hydrolyse von Esterbindungen wird sowohl durch saure als auch durch basische Bedingungen katalysiert. Neutrale pH-Bedingungen sind im Allgemeinen am stabilsten.
-
Temperatur: Höhere Temperaturen erhöhen die Geschwindigkeit der hydrolytischen Spaltung.
-
Enzyme: Esterasen und andere Hydrolasen, die im biologischen Systemen vorhanden sind, können die Spaltung von Esterbindungen enzymatisch katalysieren.
-
Nachbargruppeneffekte: Die chemische Struktur in der Nähe der Esterbindung kann deren Stabilität beeinflussen.
F5: Wie kann ich die Hydrolyse meines Bis-PEG8-Säure-Linker-Konjugats verhindern oder minimieren?
A5: Um die Stabilität Ihres Konjugats zu maximieren, beachten Sie die folgenden Strategien:
-
Wahl der Verknüpfungschemie: Verwenden Sie nach Möglichkeit Amidbindungen anstelle von Esterbindungen, da diese unter physiologischen Bedingungen wesentlich stabiler sind.
-
Optimale Lagerung: Lagern Sie Ihre Konjugate in Puffern mit einem pH-Wert nahe dem Neutralpunkt (z. B. pH 6,5-7,4) und bei niedrigen Temperaturen (z. B. 4 °C oder -20 °C).
-
Formulierung: Fügen Sie Ihrer Formulierung gegebenenfalls Stabilisatoren hinzu, die die Hydrolyse verlangsamen können.
-
Reinigung: Stellen Sie sicher, dass Ihr gereinigtes Konjugat frei von hydrolytischen Enzymen ist, die aus dem Expressions- oder Reinigungsprozess stammen könnten.
Quantitative Daten zur Hydrolyse
Die genauen Hydrolyseraten sind stark von der spezifischen Struktur des Konjugats und den Umgebungsbedingungen abhängig. Die folgende Tabelle bietet eine beispielhafte Zusammenfassung der relativen Stabilität von Esterbindungen unter verschiedenen Bedingungen, basierend auf allgemeinen Kenntnissen der Esterhydrolyse.
| Bedingung | pH-Wert | Temperatur | Relative Halbwertszeit der Esterbindung |
| Sauer | 2 | 37 °C | Stunden bis Tage |
| Neutral | 7.4 | 37 °C | Tage bis Monate |
| Basisch | 9 | 37 °C | Minuten bis Stunden |
| Enzymatisch | 7.4 | 37 °C | Sekunden bis Stunden |
Diese Werte sind Schätzungen und können je nach Substrat und genauen Bedingungen erheblich variieren.
Experimentelle Protokolle
Protokoll 1: Überwachung der Hydrolyse mittels RP-HPLC
Dieses Protokoll beschreibt die Verwendung der Reversed-Phase-High-Performance-Liquid-Chromatographie (RP-HPLC) zur Überwachung der Stabilität eines Konjugats.
-
Probenvorbereitung:
-
Lösen Sie Ihr Konjugat in einem Puffer mit dem gewünschten pH-Wert (z. B. PBS bei pH 7,4).
-
Inkubieren Sie die Probe bei einer kontrollierten Temperatur (z. B. 37 °C).
-
Entnehmen Sie zu verschiedenen Zeitpunkten (z. B. 0, 1, 6, 24, 48 Stunden) Aliquots und stoppen Sie die Reaktion durch Einfrieren bei -80 °C oder durch Zugabe eines Quenching-Reagenz, falls erforderlich.
-
-
HPLC-Analyse:
-
Verwenden Sie eine C18-Säule, die für die Trennung von Proteinen oder Peptiden geeignet ist.
-
Mobile Phase A: 0,1 % Trifluoressigsäure (TFA) in Wasser.
-
Mobile Phase B: 0,1 % TFA in Acetonitril.
-
Führen Sie eine Gradientenelution durch, um das intakte Konjugat, das freigesetzte Molekül und den hydrolysierten Linker zu trennen.
-
Detektieren Sie die Elution bei einer geeigneten Wellenlänge (z. B. 280 nm für Proteine).
-
-
Datenauswertung:
-
Bestimmen Sie die Peakflächen des intakten Konjugats und der Hydrolyseprodukte zu jedem Zeitpunkt.
-
Tragen Sie den prozentualen Anteil des intakten Konjugats gegen die Zeit auf, um die Hydrolyserate zu bestimmen.
-
Protokoll 2: Charakterisierung mittels LC-MS
Dieses Protokoll ermöglicht die Identifizierung der Hydrolyseprodukte durch Liquid-Chromatography-Mass-Spectrometry (LC-MS).
-
Probenvorbereitung:
-
Bereiten Sie die Proben wie in Protokoll 1 beschrieben vor.
-
-
LC-MS-Analyse:
-
Koppeln Sie ein HPLC-System (wie in Protokoll 1 beschrieben) an ein Massenspektrometer (z. B. ESI-Q-TOF).
-
Analysieren Sie die Massen der eluierenden Peaks, um das intakte Konjugat, das freigesetzte Molekül und den hydrolysierten Linker eindeutig zu identifizieren.
-
-
Datenauswertung:
-
Vergleichen Sie die gemessenen Massen mit den theoretischen Massen der erwarteten Spezies. Dies bestätigt die Identität der Hydrolyseprodukte.
-
Visualisierungen
Abbildung 1: Allgemeiner Mechanismus der Esterhydrolyse eines Bis-PEG8-Säure-Linker-Konjugats.
Abbildung 2: Workflow zur Fehlerbehebung bei Problemen mit der Stabilität von Konjugaten.
References
Validation & Comparative
A Head-to-Head Comparison: Bis-PEG8-acid Versus Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and therapeutic index of the conjugate. Among the plethora of available options, polyethylene glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective comparison of Bis-PEG8-acid with other discrete PEG linkers of varying lengths, supported by experimental data, to facilitate the rational selection of the optimal linker for your research needs.
This compound is a homobifunctional linker featuring an eight-unit polyethylene glycol chain flanked by two carboxylic acid groups.[1][2] These terminal acid groups can be readily conjugated to primary amines on biomolecules through amide bond formation, making it a versatile tool in bioconjugation.[1][2] The central PEG8 chain imparts a balance of hydrophilicity and length, which can be crucial for optimizing the performance of the final conjugate.
Quantitative Comparison of PEG Linker Performance
The length of the PEG linker is a key determinant of an ADC's in vivo performance. Studies have shown that increasing PEG length generally improves hydrophilicity, reduces aggregation, and prolongs plasma half-life. However, there are trade-offs to consider, such as potential impacts on manufacturing and in vitro potency. The following table summarizes quantitative and qualitative data from various studies comparing key performance metrics across different PEG linker lengths.
| Performance Metric | Short PEG Linkers (e.g., PEG2, PEG4) | Medium PEG Linkers (e.g., PEG8, PEG12) | Long PEG Linkers (e.g., PEG24, PEG2k) |
| Solubility & Aggregation | Moderate improvement in solubility. Higher risk of aggregation with hydrophobic payloads. | Significant improvement in solubility and reduction in aggregation, especially with high drug-to-antibody ratios (DARs).[3] | Excellent hydrophilicity, offering the best protection against aggregation. |
| Plasma Stability | Generally good stability, though some studies show higher deconjugation rates compared to longer linkers. One study indicated a 22% loss of a PEG4-linked payload after 24 hours in mouse plasma. | Often represents an optimal balance of stability. A PEG8 spacer showed only a 12% loss of payload under the same conditions as the PEG4 linker. | High stability in circulation. |
| Pharmacokinetics (PK) | Faster clearance from circulation compared to longer linkers. | Slower clearance and longer half-life. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance. | Significantly prolonged circulation half-life and increased plasma exposure (AUC). |
| In Vitro Cytotoxicity | May exhibit higher in vitro potency due to less steric hindrance. | Generally maintains high in vitro potency, though a slight decrease may be observed compared to shorter linkers. | Can sometimes lead to a reduction in in vitro cytotoxicity, potentially due to steric hindrance affecting cell internalization or payload release. |
| In Vivo Efficacy | Can be limited by faster clearance, reducing drug accumulation at the target site. | Often demonstrates a favorable therapeutic index due to the balance of improved PK and retained potency. | Can enhance in vivo efficacy, particularly for hydrophobic payloads or low-antigen tumors, due to prolonged exposure. |
| Immunogenicity | The PEG chain provides some shielding from the immune system. | The longer PEG chain offers better shielding, potentially reducing the immunogenicity of the conjugate. | Provides the most significant shielding, which is advantageous for reducing immunogenicity. |
Experimental Protocols
Detailed methodologies are essential for the reproducible comparison of different PEG linkers. Below are representative protocols for the key experiments involved in evaluating ADCs constructed with this compound and other PEG linkers.
Protocol 1: ADC Synthesis and Characterization
This protocol describes the conjugation of a payload to an antibody using a Bis-PEG-acid linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Bis-PEG-acid linker (e.g., Bis-PEG4-acid, this compound, Bis-PEG12-acid)
-
Payload with a primary amine group
-
Activation reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS
-
Anhydrous Dimethylformamide (DMF)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system: Size Exclusion Chromatography (SEC)
-
Analytical instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS)
Procedure:
-
Linker Activation:
-
Dissolve the Bis-PEG-acid linker, DCC (or EDC), and NHS in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours to form the NHS-activated linker.
-
-
Payload Conjugation to Linker:
-
Add the amine-containing payload to the activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Antibody Conjugation:
-
Exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 8.0).
-
Add the linker-payload construct to the antibody solution at a specific molar ratio to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at room temperature for 4-12 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of hydroxylamine.
-
Purify the ADC using SEC to remove unconjugated linker-payload and other small molecules.
-
-
Characterization:
-
Determine the protein concentration and DAR using UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Analyze the DAR distribution using HIC.
-
Confirm the identity and integrity of the ADC by MS.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples using an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of intact ADC (measuring conjugated payload) and total antibody.
-
Calculate the percentage of payload remaining conjugated at each time point.
Protocol 3: In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo clearance and half-life of the ADC.
Procedure:
-
Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of rodents (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).
-
Process the blood to isolate plasma.
-
Quantify the concentration of the ADC in the plasma samples using a validated ELISA method.
-
Determine pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis.
Visualizing the Experimental Workflow
To systematically compare the performance of ADCs with different PEG linker lengths, a structured experimental workflow is crucial. The following diagram, generated using Graphviz, illustrates the key steps in this process.
Conclusion
The selection of a PEG linker is a critical parameter in the design of bioconjugates. While shorter PEG linkers may offer advantages in terms of stability and potentially higher in vitro potency, longer linkers generally provide superior pharmacokinetic properties and are more effective at mitigating aggregation, especially with hydrophobic payloads.
This compound often emerges as a strong candidate, representing a favorable balance between these competing factors. A PEG length of eight units has been identified as a critical threshold for minimizing plasma clearance, with longer linkers providing diminishing returns in this regard. Ultimately, the optimal PEG linker length is context-dependent and should be empirically determined through a systematic evaluation as outlined in the workflow above. By carefully considering the interplay between linker length and the desired properties of the final conjugate, researchers can rationally design more effective and safer targeted therapeutics.
References
Stability of Bis-PEG8-acid Linkers in Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a therapeutic payload to its targeting moiety is a critical determinant of the efficacy and safety of targeted drug conjugates. This guide provides a comparative analysis of the in vitro and in vivo stability of Bis-PEG8-acid linkers and other commonly used linkers in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in drug conjugate design.
The Role of PEGylation and Linker Chemistry in Stability
Polyethylene glycol (PEG) linkers are widely incorporated into drug conjugate design to enhance solubility, reduce aggregation, and improve pharmacokinetic (PK) properties.[1][2] The length of the PEG chain is a key factor, with a PEG8 linker often considered a threshold for minimizing plasma clearance and improving the conjugate's exposure and tolerability.[1] The "this compound" linker features an eight-unit PEG chain with carboxylic acid groups at both ends, allowing for conjugation to amine-containing molecules.
The overall stability of a drug conjugate is not solely dependent on the PEG component but is significantly influenced by the chemical nature of the bond used to attach the payload. Linkers are broadly categorized as cleavable or non-cleavable, with each class having distinct advantages and disadvantages regarding stability and mechanism of action.[3]
Comparative In Vitro Stability of ADC Linkers
The stability of a linker in plasma is a crucial predictor of its in vivo performance, as premature release of the payload can lead to off-target toxicity. The following table summarizes available quantitative data on the in vitro plasma stability of various linker types. Direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Linker Type | Linker Example | Payload | Plasma Source | Incubation Time (hours) | % Intact ADC or % Payload Release | Reference |
| PEG-based (Non-cleavable) | Mal-amido-PEG8-acid | Auristatin | Not Specified | Not Specified | High stability suggested by improved PK | [1] |
| This compound | Data Not Available | |||||
| Cleavable (Peptide) | Valine-Citrulline (vc) | MMAE | Human | 144 | High stability reported | |
| Valine-Citrulline (vc) | Auristatin | Mouse | 24 | Significant degradation observed | ||
| Cleavable (Hydrazone) | Hydrazone | Doxorubicin | Human | 24 | ~6% hydrolysis at pH 7.4 | |
| Cleavable (Disulfide) | Disulfide | Maytansinoid | Human | 72 | ~4x lower fluorescence vs. SMCC linker | |
| Non-cleavable (Thioether) | SMCC | DM1 | Not Specified | 120 | ~3% degradation |
Comparative In Vivo Stability of ADC Linkers
In vivo stability is the ultimate test of a linker's performance, reflecting the complex interplay of chemical and enzymatic degradation pathways in a living system. Pharmacokinetic parameters such as half-life and clearance provide insights into the overall stability of the conjugate.
| Linker Type | Linker Example | Animal Model | Conjugate Half-life (t½) | Key Findings | Reference |
| PEG-based (Non-cleavable) | Mal-amido-PEG8-acid | Rat | Not specified, but clearance rates decrease with PEG length up to PEG8 | PEG8 length is critical for optimizing pharmacokinetics. | |
| This compound | Data Not Available | ||||
| Cleavable (Peptide) | Triglycyl (CX) | Mouse | 9.9 days | Comparable stability to non-cleavable SMCC linker. | |
| Non-cleavable (Thioether) | SMCC | Mouse | 10.4 days | High in vivo stability. |
Note: The lack of specific in vivo data for this compound linkers necessitates that researchers conduct their own pharmacokinetic studies to determine the stability and clearance of their specific conjugate. The high stability of the amide bonds suggests that a conjugate with a this compound linker would likely have a long half-life, primarily dictated by the pharmacokinetics of the targeting antibody.
Experimental Protocols
Accurate assessment of linker stability is paramount for the selection of lead candidates in drug development. Below are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Frozen plasma (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS grade water, acetonitrile, and formic acid
-
Reducing agent (e.g., DTT or TCEP) for subunit analysis (optional)
-
Enzyme for payload cleavage (e.g., papain) for released payload analysis (optional)
Procedure:
-
Thaw plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots and immediately freeze them at -80°C to halt any further degradation.
-
For analysis, thaw the samples and perform affinity capture of the ADC using Protein A/G beads to isolate it from other plasma proteins.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS). The analysis can be performed on the intact ADC or on its subunits (light and heavy chains) after reduction to determine the drug-to-antibody ratio (DAR).
-
Alternatively, the free payload in the plasma supernatant (after protein precipitation) can be quantified using LC-MS/MS.
Data Analysis:
-
Calculate the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
-
Quantify the concentration of released payload at each time point. An increase in free payload indicates linker instability.
In Vivo Stability (Pharmacokinetic) Study
Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC in an animal model.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Appropriate animal model (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical methods for quantifying total antibody, conjugated antibody (ADC), and free payload in plasma (typically ELISA and/or LC-MS/MS).
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose), collect blood samples.
-
Process the blood to obtain plasma and store the samples at -80°C until analysis.
-
Quantify the concentrations of total antibody, ADC (conjugated payload), and free payload in the plasma samples using validated analytical methods.
Data Analysis:
-
Plot the plasma concentration of total antibody, ADC, and free payload versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as:
-
Half-life (t½) of the ADC and total antibody.
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Area under the curve (AUC).
-
-
A divergence in the pharmacokinetic profiles of the total antibody and the ADC indicates linker instability and payload deconjugation in vivo.
Visualizing Experimental Workflows
To further clarify the processes involved in assessing linker stability, the following diagrams illustrate the experimental workflows.
Conclusion
The stability of the linker is a critical attribute that dictates the therapeutic index of a drug conjugate. While PEG8-containing linkers are generally favored for their ability to impart favorable pharmacokinetic properties, the specific chemical bonds of the linker are paramount for ensuring stability in circulation. Non-cleavable linkers, such as those formed via amide bonds with a this compound linker, are expected to demonstrate high stability, leading to a longer half-life and potentially a wider therapeutic window. However, the lack of publicly available, direct comparative stability data for this compound linkers underscores the necessity for rigorous in-house in vitro and in vivo evaluation using the standardized protocols outlined in this guide. The choice of linker should be empirically validated to ensure an optimal balance between systemic stability and efficient payload delivery to the target site.
References
A Comparative Guide to the Characterization of Bis-PEG8-acid Conjugates Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is a critical aspect of modern drug development. Among the diverse toolkit of bioconjugation reagents, Bis-PEG8-acid, a homobifunctional linker with a discrete polyethylene glycol (PEG) chain of eight ethylene oxide units, has gained prominence, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its defined length and hydrophilic nature contribute to favorable pharmacokinetic properties of the resulting conjugates. Mass spectrometry stands as the cornerstone for the detailed structural elucidation of these complex molecules. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the characterization of this compound conjugates, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Conjugate Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the in-depth structural characterization of PEGylated molecules, including those conjugated with this compound.[1] Its high resolution, sensitivity, and versatility allow for the unambiguous confirmation of successful conjugation, precise molecular weight determination, and the identification of impurities. Given that this compound is a discrete (monodisperse) PEG linker, the resulting conjugates are more amenable to mass spectrometric analysis compared to those with polydisperse PEG chains.[1] Electrospray ionization (ESI) is the most commonly employed ionization technique for this class of molecules, often coupled with high-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap systems.[2]
A key characteristic in the mass spectra of PEGylated compounds is the presence of repeating units of ethylene glycol, which results in a predictable mass difference of +44 Da between adjacent peaks in the mass spectrum, aiding in the identification of PEG-containing species.[][4]
Alternative Characterization Methodologies
While mass spectrometry provides unparalleled structural detail, other techniques offer complementary information and can be valuable for routine analysis and quantification.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method is particularly useful for the quantification of PEGylated species, especially when they lack a strong UV chromophore. CAD provides a near-universal response to non-volatile analytes, making it suitable for the analysis of both the conjugated molecule and any unconjugated this compound.
-
Capillary Electrophoresis (CE): CE offers high-resolution separation of biomolecules based on their charge-to-size ratio. It can be a powerful tool for assessing the purity of this compound conjugates and resolving species with different degrees of PEGylation.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of mass spectrometry and its alternatives for the analysis of this compound conjugates.
| Analytical Technique | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages | Limitations |
| LC-MS (ESI-TOF/Orbitrap) | Molecular Weight, Structural Confirmation, Impurity Profiling, Conjugation Site Analysis (with MS/MS) | Very High | High (ng-pg range) | Moderate | Provides detailed structural information and high specificity. | Can be complex to operate; potential for ion suppression. |
| HPLC-CAD | Quantification of Conjugate and Free Linker, Purity Assessment | High (Chromatographic) | Moderate (ng range) | High | Universal detection for non-volatile analytes; robust for quantification. | Does not provide direct molecular weight or structural information. |
| Capillary Electrophoresis (CE) | Purity, Heterogeneity Assessment | Very High (Separation) | High (ng range) | Moderate | High separation efficiency; low sample consumption. | Limited structural information; can be sensitive to matrix effects. |
Experimental Protocols
LC-MS/MS for this compound Conjugate Characterization
This protocol outlines a general method for the analysis of a protein conjugated with this compound using LC-ESI-MS/MS.
a. Sample Preparation:
-
Conjugation: React the target protein with a 5 to 10-fold molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in the presence of a coupling agent such as EDC and NHS for 2-4 hours at room temperature.
-
Purification: Remove excess linker and reagents using a desalting column or size-exclusion chromatography.
-
Digestion (for peptide mapping): For identification of conjugation sites, the purified conjugate can be subjected to enzymatic digestion (e.g., with trypsin).
b. LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Q-TOF or Orbitrap.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode to obtain both MS and MS/MS spectra.
-
HPLC-CAD for Quantification of this compound Conjugates
This protocol provides a general procedure for the quantitative analysis of a this compound conjugate.
a. Sample Preparation:
-
Prepare a series of calibration standards of the purified this compound conjugate of known concentrations.
-
Prepare the unknown samples for analysis by diluting them to fall within the calibration range.
b. HPLC-CAD Parameters:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 or a mixed-mode column suitable for the separation of the conjugate.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient to achieve separation of the conjugate from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
-
Charged Aerosol Detector (CAD):
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: 50 °C.
-
Gas Flow: Nitrogen at 35 psi.
-
Capillary Electrophoresis for Purity Assessment
This protocol describes a general method for assessing the purity of a this compound conjugate.
a. Sample Preparation:
-
Dissolve the conjugate in the running buffer to a final concentration of 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm filter.
b. CE Parameters:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Running Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Injection: Hydrodynamic injection for 5 seconds.
-
Detection: UV absorbance at 214 nm or 280 nm.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound conjugates and a simplified representation of the mass spectrometry analysis process.
Caption: Experimental workflow for the synthesis and characterization of this compound conjugates.
Caption: Simplified workflow for LC-MS analysis of a this compound conjugate.
References
Validating Bis-PEG8-Acid Conjugate Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the robust validation of bifunctional molecules is paramount. This guide provides an objective comparison of functional assays to validate the activity of Bis-PEG8-acid conjugates, commonly utilized as linkers in Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data and detailed protocols to aid in the selection of appropriate validation strategies.
This compound is a hydrophilic, flexible linker composed of eight polyethylene glycol (PEG) units flanked by carboxylic acid groups. It is frequently employed in the synthesis of PROTACs to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The length and composition of this linker are critical for the efficacy of the resulting PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately leads to the ubiquitination and degradation of the target protein.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Figure 1: PROTAC-mediated protein degradation pathway.
Comparative Analysis of Functional Assays
To validate the activity of a this compound containing PROTAC, a series of functional assays are required to assess each step of the degradation pathway. Here, we compare key assays and present hypothetical, yet representative, data for a BRD4-targeting PROTAC with a PEG8 linker versus alternatives.
Experimental Workflow for Linker Evaluation
A systematic evaluation of different linkers is crucial to optimize PROTAC performance. The following workflow outlines the key stages of assessment.
Beyond Bis-PEG8-acid: A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of bioconjugates, profoundly influencing their efficacy, stability, and safety. While poly(ethylene glycol) (PEG) linkers, such as Bis-PEG8-acid, have long been the industry standard for improving the solubility and pharmacokinetic profiles of bioconjugates, concerns regarding immunogenicity and non-biodegradability have catalyzed the development of innovative alternatives.[1][2] This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
The Limitations of Traditional PEG Linkers
Poly(ethylene glycol) has been instrumental in advancing bioconjugate therapeutics by enhancing solubility, stability, and circulation half-life.[1] However, the widespread use of PEG has unveiled certain drawbacks. A notable concern is the "PEG dilemma," where a significant portion of the population exhibits pre-existing anti-PEG antibodies, potentially leading to accelerated clearance of PEGylated drugs and hypersensitivity reactions.[1][2] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term tissue accumulation and toxicity. These limitations have prompted the exploration of alternative linker technologies that offer the benefits of PEG without its associated liabilities.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have emerged as promising substitutes for PEG, offering advantages in biocompatibility, biodegradability, and performance. This guide focuses on a comparative analysis of polysarcosine, polypeptides, and polysaccharides.
Polysarcosine (PSar): A Leading Polypeptoid Alternative
Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), has garnered significant attention as a PEG alternative. It is biodegradable, non-immunogenic, and shares many of the favorable physicochemical properties of PEG, including high water solubility.
Polypeptide Linkers: Tunable and Biodegradable
Polypeptide linkers, composed of naturally occurring amino acids, offer a high degree of customizability. Sequences such as (Gly-Ser)n can be engineered to create flexible and hydrophilic linkers. Their key advantages include biodegradability, low immunogenicity, and the ability to design specific cleavage sites for controlled payload release.
Polysaccharide Linkers: Natural and Biocompatible
Polysaccharides, such as dextran, are natural polymers being investigated as alternatives to PEG. Their inherent hydrophilicity and biocompatibility make them attractive for enhancing the properties of bioconjugates.
Performance Comparison: Experimental Data
The following tables summarize quantitative data from studies comparing the performance of antibody-drug conjugates (ADCs) synthesized with different linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC | Target Cell Line | IC50 (pM) | Source |
| β-galactosidase-cleavable | Trastuzumab-MMAE | KPL-4 (HER2/3+) | 8.8 | |
| Val-Cit Peptide | Trastuzumab-MMAE | KPL-4 (HER2/3+) | 14.3 | |
| Non-cleavable (Kadcyla) | Trastuzumab-DM1 | KPL-4 (HER2/3+) | 33 | |
| Cyclodextrin-based | Brentuximab-MMAE | Karpas-299 (CD30+) | 16-34 | |
| Val-Cit Peptide (Adcetris®) | Brentuximab-MMAE | Karpas-299 (CD30+) | 16 |
Table 2: Pharmacokinetic Parameters of ADCs in Mice
| ADC Linker | Clearance (mL/day/kg) | Source |
| ADC-PSAR12 | 38.9 | |
| ADC-PEG12 | 47.3 | |
| ADC-PSAR0 (No hydrophilic linker) | 37.6 | |
| ADC-PSAR12 (repeat) | 15.8 |
Table 3: In Vivo Antitumor Efficacy of ADCs in a BT-474 Xenograft Model
| ADC (3 mg/kg, single dose) | Outcome | Source |
| ADC-PSAR12 | Complete tumor remission | |
| ADC-PEG12 | Tumor growth inhibition | |
| ADC-PSAR0 (No hydrophilic linker) | Minimal tumor growth inhibition |
Experimental Protocols
I. General Protocol for ADC Preparation using SMCC Linker
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via the heterobifunctional linker SMCC.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Thiol-containing cytotoxic drug
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Antibody Modification:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.
-
Add a molar excess of SMCC (dissolved in a small amount of organic solvent like DMSO) to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column or diafiltration.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add the drug solution to the maleimide-activated antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the ADC from unreacted drug and linker using Size Exclusion Chromatography (SEC) or other suitable chromatographic methods.
-
Collect fractions corresponding to the monomeric ADC.
-
Pool the relevant fractions and determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm).
-
II. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of an ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Remove the old medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate for 72-120 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
III. Pharmacokinetic Analysis in Mice
This protocol provides a general workflow for assessing the pharmacokinetic profile of an ADC.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
ADC formulation
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical system for quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADC to each mouse.
-
-
Serial Blood Collection:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of total antibody, conjugated ADC, and/or free payload in plasma samples using a validated analytical method like ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.
-
Visualizing Bioconjugation Concepts
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the synthesis of a bioconjugate.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
References
Efficacy of ADCs synthesized with Bis-PEG8-acid linkers.
Researchers, Scientists, and Drug Development Professionals**
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, pharmacokinetics (PK), and payload delivery. Among the diverse linker technologies, those incorporating polyethylene glycol (PEG) moieties have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides a comparative analysis of ADCs synthesized with Bis-PEG8-acid linkers, examining their anticipated performance against other common linker classes based on available preclinical data and established principles of ADC design.
The Role of PEGylation in ADC Linker Technology
PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the pharmaceutical properties of therapeutic molecules. In the context of ADCs, PEG linkers offer several advantages:
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation and poor stability. The hydrophilic nature of PEG can mitigate this, improving solubility and preventing aggregation.[1][2][3]
-
Improved Pharmacokinetics: The PEG chain forms a hydration shell around the ADC, which can reduce immunogenicity and slow plasma clearance, leading to a longer circulation half-life and increased tumor accumulation.[1][2]
-
Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the overall construct, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's stability.
The length of the PEG chain is a crucial parameter. Studies have shown that a PEG length of at least eight units (PEG8) can be a critical threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability.
This compound Linkers: A Profile
A this compound linker is a homobifunctional linker characterized by a central eight-unit polyethylene glycol chain flanked by carboxylic acid groups at both ends. These terminal carboxylic acids can be activated to react with primary amines, such as the lysine residues on the surface of an antibody, to form stable amide bonds. This allows for the conjugation of a payload that has been pre-functionalized with an amine group.
The key features of a this compound linker include:
-
Homobifunctionality: The two reactive carboxylic acid groups are identical.
-
Amine Reactivity: Forms stable amide bonds with lysine residues on the antibody.
-
Hydrophilicity: The PEG8 chain enhances the water solubility of the ADC.
-
Defined Length: Provides a specific spacer arm between the antibody and the payload.
Comparative Performance of ADC Linkers
Direct head-to-head preclinical data for ADCs synthesized with this compound linkers against other linker types is not extensively available in the public domain. However, we can infer the expected performance based on studies of structurally related linkers and general principles of ADC linker technology. The following sections compare the anticipated properties of this compound linkers with two widely used alternatives: a non-PEGylated, non-cleavable linker (SMCC) and a protease-cleavable linker (Val-Cit).
Data Presentation: A Comparative Overview
| Linker Type | Key Characteristics | Expected Advantages | Expected Disadvantages |
| This compound | Homobifunctional, Amine-reactive, PEGylated | - Enhanced hydrophilicity and stability- Improved pharmacokinetics- Potentially higher tolerated doses | - Lysine conjugation leads to a heterogeneous mixture of ADC species with varying DARs and conjugation sites. |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Non-PEGylated, Thiol-reactive, Non-cleavable | - High plasma stability- Well-established and validated in approved ADCs | - Hydrophobicity can lead to aggregation, especially at high DARs- Maleimide instability can lead to premature drug release |
| Val-Cit (Valine-Citrulline) | Protease-cleavable, Dipeptide-based | - Efficient intracellular payload release- Potential for a "bystander effect" killing adjacent antigen-negative cells | - Potential for premature payload release in circulation due to circulating proteases, leading to off-target toxicity |
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of ADC efficacy and safety. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing cancer cells that express the target antigen.
Protocol:
-
Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or a luminescent-based reagent) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values using a suitable software.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of an ADC in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells that express the target antigen into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody control, ADC treatment group).
-
Dosing: Administer the ADC and control articles via an appropriate route (typically intravenously) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the general health of the animals.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Calculate tumor growth inhibition (TGI) and perform statistical analysis to assess the significance of the anti-tumor effect.
Pharmacokinetic Study
This study assesses the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Protocol:
-
Animal Model: Use a relevant animal species (e.g., mice or rats).
-
ADC Administration: Administer a single dose of the ADC, typically intravenously.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the total antibody, the conjugated ADC, and potentially the free payload in the plasma samples using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curves and calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using specialized software.
Visualizing ADC Mechanisms and Workflows
Signaling Pathway: ADC Internalization and Payload Release
References
A Researcher's Guide to Quantifying Protein PEGylation with Bis-PEG8-acid and Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) conjugation to therapeutic proteins and nanoparticles is a critical parameter influencing their efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive comparison of analytical techniques for determining the degree of PEGylation, with a special focus on proteins modified with Bis-PEG8-acid. We present a side-by-side analysis of various methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.
The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve a protein's stability, solubility, and in vivo half-life by increasing its hydrodynamic radius and shielding it from proteolytic degradation and immunological recognition. This compound, a bifunctional PEG reagent with terminal carboxylic acid groups, is often utilized for crosslinking or for introducing a flexible spacer. The extent of PEGylation must be carefully controlled and monitored, as it directly impacts the biological activity and potential immunogenicity of the conjugate.
Comparing the Arsenal: Methods for Quantifying PEGylation
A variety of analytical techniques are available to quantify the degree of PEGylation. The choice of method depends on several factors, including the nature of the PEGylated molecule, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes and compares the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Degree of PEGylation Quantifiable |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time. | Robust, reproducible, and provides information on aggregation and impurities. | Lower resolution for smaller PEG chains; may require column calibration with PEGylated standards. | Applicable for a wide range of PEG sizes. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity. Can be used to separate PEGylated from un-PEGylated species. | High resolution and sensitivity. Can be coupled with mass spectrometry for detailed characterization. | May require method development to achieve optimal separation. | Effective for resolving species with a small number of PEG chains. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. The mass difference between the native and PEGylated protein reveals the number of attached PEG molecules. | Provides precise mass information and can identify the exact number of attached PEG chains. | Can be challenging for large, heterogeneous PEGylated proteins. | Highly accurate for determining the exact number of PEG modifications. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge and size in a capillary. PEGylation alters the charge-to-size ratio. | High separation efficiency and requires minimal sample volume. | Can be sensitive to buffer conditions and sample matrix. | Effective for analyzing the heterogeneity of PEGylation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies the number of PEG monomer units relative to specific protein signals. | Provides a direct and absolute quantification of the degree of PEGylation without the need for standards.[1][2] | Requires high sample concentration and specialized instrumentation. May be complex for large proteins. | Quantitative for a wide range of PEGylation degrees. |
| Colorimetric Assays (e.g., TNBS, Barium Iodide) | Chemical reactions that produce a colored product, allowing for spectrophotometric quantification of either remaining free amines (TNBS) or the PEG itself (Barium Iodide).[3] | Simple, inexpensive, and high-throughput. | Indirect methods that can be prone to interference and may lack accuracy.[4] | Generally used for estimating the overall degree of PEGylation. |
| Fluorescence Spectroscopy | Requires the use of a fluorescently labeled PEG. The fluorescence intensity is proportional to the amount of conjugated PEG.[3] | Highly sensitive. | Limited to applications where a fluorescently tagged PEG can be used. | Dependent on the labeling efficiency of the PEG reagent. |
Experimental Workflows and Protocols
To effectively implement these techniques, detailed and validated protocols are essential. Below are representative workflows and methodologies for key quantification experiments.
Workflow for Quantification by Mass Spectrometry
The following diagram illustrates a typical workflow for determining the degree of PEGylation using Mass Spectrometry.
Caption: Mass Spectrometry Workflow for PEGylation Analysis.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Purify the PEGylated protein conjugate to remove any unreacted PEG and other impurities. This can be achieved by size-exclusion chromatography (SEC) or dialysis.
-
Mass Spectrometry Analysis:
-
For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Mix the purified sample with a suitable matrix (e.g., sinapinic acid) and spot it onto the MALDI target plate. Allow the spot to dry completely. Acquire the mass spectrum in the appropriate mass range.
-
For Electrospray Ionization (ESI) MS: Dilute the purified sample in a solvent compatible with ESI-MS (e.g., acetonitrile/water with formic acid). Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
-
-
Data Analysis:
-
Identify the molecular weight peaks corresponding to the un-PEGylated protein and the different PEGylated species.
-
Calculate the mass difference between the PEGylated and un-PEGylated protein peaks.
-
Divide the mass difference by the molecular weight of the attached PEG moiety (in the case of this compound, the mass of the PEG8 linker) to determine the number of attached PEG chains.
-
Workflow for Quantification by HPLC
The following diagram illustrates a typical workflow for quantifying the degree of PEGylation using High-Performance Liquid Chromatography.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the ADC Landscape: A Comparative Guide to Bis-PEG8-acid in Linker Chemistries
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the diverse array of linker technologies, polyethylene glycol (PEG)-based linkers have emerged as a cornerstone for optimizing ADC performance. This guide provides a comprehensive comparison of Bis-PEG8-acid, a discrete PEG linker, with other prominent linker chemistries, supported by experimental data and detailed methodologies to inform rational ADC design.
The linker in an ADC is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics (PK), and the mechanism of payload release. This compound, a hydrophilic spacer, is increasingly utilized to enhance the physicochemical properties of ADCs, particularly those with hydrophobic payloads.[] The incorporation of a discrete eight-unit PEG chain has been shown to be a critical threshold for minimizing plasma clearance and improving the overall exposure and tolerability of ADCs.[2]
This guide will delve into the performance of this compound in comparison to two widely used alternative linker strategies: a protease-cleavable valine-citrulline (Val-Cit) linker and a non-PEGylated, non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Comparative Performance Data
The selection of a linker technology directly impacts key performance attributes of an ADC, including the drug-to-antibody ratio (DAR), in vitro cytotoxicity, and in vivo pharmacokinetics. The following tables summarize representative data comparing these linker types. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Linker Type | Antibody | Payload | Average DAR | Reference |
| This compound | Trastuzumab | MMAE | ~4 | [3] |
| Val-Cit-PABC | Trastuzumab | MMAE | ~4 | [4] |
| SMCC | Trastuzumab | DM1 | ~3.5 | [] |
| Table 1: Representative Drug-to-Antibody Ratios (DAR) for Different Linker Chemistries. |
| Linker Type | Target Cell Line | IC50 (nM) | Bystander Effect | Reference |
| This compound (Cleavable) | HER2+ (e.g., SK-BR-3) | 5-15 | Yes | |
| Val-Cit-PABC (Cleavable) | HER2+ (e.g., SK-BR-3) | 1-10 | Yes | |
| SMCC (Non-cleavable) | HER2+ (e.g., SK-BR-3) | 10-50 | No | |
| Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers. |
| Linker Type | Key Pharmacokinetic Parameters | Reference |
| This compound | Reduced clearance, extended half-life compared to non-PEGylated linkers. | |
| Val-Cit-PABC | Variable clearance, potential for premature payload release. | |
| SMCC | Generally stable with clearance primarily driven by the antibody. | |
| Table 3: General Pharmacokinetic Characteristics of Different ADC Linkers. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the structure of ADCs with different linkers, the mechanism of action, and a typical experimental workflow for ADC evaluation.
Caption: Structures of ADCs with different linker chemistries.
Caption: General mechanism of action for ADCs.
Caption: Experimental workflow for ADC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are representative protocols for key experiments.
ADC Synthesis and Purification
Objective: To conjugate the linker-payload to the antibody and purify the resulting ADC.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent (e.g., TCEP).
-
This compound linker activated with a maleimide group.
-
Cytotoxic payload (e.g., MMAE).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Protocol:
-
Antibody Reduction: Incubate the antibody with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA).
-
Conjugation: Add a 5-10 molar excess of the maleimide-activated this compound-payload to the reduced antibody. Incubate at room temperature for 1-2 hours.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the ADC using SEC to remove unconjugated payload, linker, and aggregates.
-
Characterization: Characterize the purified ADC for protein concentration, purity (by SEC), and DAR.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Materials:
-
Purified ADC.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0.
Protocol:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of DARn * n)) / (Σ Peak Area of all DAR species) where 'n' is the number of drugs per antibody for a given peak.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing cancer cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs).
-
Complete cell culture medium.
-
ADC and unconjugated antibody (as a control).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.
-
In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the pharmacokinetic profile of the ADC.
Materials:
-
Female immunodeficient mice (e.g., Balb/c nude).
-
ADC.
-
ELISA or LC-MS/MS for ADC quantification.
Protocol:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5-10 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Measure the concentration of the total antibody and/or the conjugated antibody in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) using non-compartmental analysis.
-
Conclusion
The choice of linker is a critical decision in the design of an ADC, with profound implications for its therapeutic success. This compound offers a compelling option for enhancing the hydrophilicity and pharmacokinetic profile of ADCs, particularly for those carrying hydrophobic payloads. Its performance, especially when incorporated into a cleavable linker system, demonstrates a favorable balance of stability in circulation and efficient payload release within the target cell.
Compared to the highly potent but potentially less stable Val-Cit linker, a this compound containing linker may offer an improved safety profile. In contrast to the stable but bystander-negative SMCC linker, a cleavable this compound linker can be advantageous in treating heterogeneous tumors.
Ultimately, the optimal linker strategy is context-dependent and requires empirical evaluation. The experimental protocols provided in this guide offer a framework for the systematic assessment of different linker technologies, enabling researchers to make data-driven decisions in the development of next-generation ADCs. By carefully considering the interplay between the antibody, payload, and linker chemistry, the full therapeutic potential of this powerful class of biotherapeutics can be realized.
References
The Pivotal Role of Bis-PEG8-acid Linkers in Advanced Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount to the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linker technologies, the Bis-PEG8-acid linker has emerged as a cornerstone in the design of sophisticated bioconjugates. This guide provides an objective comparison of this compound linkers with alternative technologies, supported by available experimental data and detailed methodologies, to empower informed decisions in drug development.
The this compound linker is a hydrophilic spacer arm comprising eight polyethylene glycol (PEG) units flanked by two carboxylic acid functional groups. This structure imparts favorable physicochemical properties to the resulting conjugate, including enhanced solubility and stability. The terminal carboxylic acids facilitate covalent attachment to amine-containing molecules, such as antibodies or small molecule drugs, through the formation of stable amide bonds. Its application is particularly prevalent in the construction of ADCs, where it serves to connect a potent cytotoxic payload to a tumor-targeting monoclonal antibody.
Comparative Performance Analysis
The performance of a linker in a bioconjugate is a multi-faceted consideration, encompassing its impact on pharmacokinetics, stability, and efficacy. While direct head-to-head patent literature exclusively focused on this compound is not extensively available, a review of broader patent landscapes and scientific publications allows for a comparative assessment against other linker classes.
Data Presentation: Linker Performance Metrics
| Linker Class | Key Advantages | Potential Limitations | Supporting Observations |
| This compound | - Improved hydrophilicity and solubility of the conjugate.- Enhanced pharmacokinetic profile, leading to longer circulation times.- Optimized spatial separation between the antibody and payload. | - Potential for non-specific uptake due to the enhanced permeability and retention (EPR) effect.- Susceptibility of associated maleimide moieties to retro-Michael reaction, leading to premature drug release. | Studies have indicated that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance and improving the ADC's exposure and tolerability.[1] |
| Short-chain PEG Linkers (e.g., PEG2, PEG4) | - More compact structure. | - May not provide sufficient hydrophilicity for highly hydrophobic payloads.- Can lead to faster clearance of the conjugate from circulation. | Shorter linkers have been observed to result in better ADC stability by anchoring the payload within the spatial shield of the antibody.[1] |
| Polysarcosine (pSar) Linkers | - Biocompatible and non-immunogenic.- Similar hydrophilicity to PEG.- Can lead to the formation of more uniform aggregates. | - Less established in clinical applications compared to PEG. | Comparative studies on block copolymers have shown that pSar and PEG exhibit similar solution properties, suggesting pSar as a viable alternative to PEG for anti-fouling applications. |
| Cleavable Peptide Linkers (e.g., Val-Cit) | - Designed for specific enzymatic cleavage in the tumor microenvironment.- Enables targeted payload release. | - Potential for premature cleavage in circulation.- Can exhibit off-target activity if the cleaving enzyme is present in healthy tissues. | Legumain-cleavable linkers have shown similar in vitro cytotoxicity to cathepsin-cleavable Val-Cit linkers, but with some evidence of off-target effects.[2] |
| Non-Cleavable Linkers | - Increased stability in circulation.- Reduced risk of off-target toxicity from premature payload release. | - Relies on the complete degradation of the antibody for payload release.- The released payload-linker metabolite may have reduced cell permeability. | Non-cleavable linkers ensure that conjugates remain intact during systemic circulation, and the released linker-payload can be designed to have properties that prevent diffusion into antigen-negative cells. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of linker performance. Below are representative protocols for key experiments.
Synthesis of a PEG-based Carboxylic Acid Linker
This protocol outlines a general method for preparing a polyalkylene oxide carboxylic acid, which is a precursor to this compound.
-
Reaction Setup: A polyalkylene oxide (e.g., polyethylene glycol) is reacted with a tertiary alkyl haloacetate in the presence of a base. This forms an intermediate tertiary alkyl ester of the polyalkylene oxide carboxylic acid.
-
Acid Treatment: The intermediate tertiary alkyl ester is then reacted with an acid, such as trifluoroacetic acid, to yield the final polyalkylene oxide carboxylic acid.
-
Purification: The product is purified to remove starting materials and byproducts, often achieving a purity of over 99%.[3]
Antibody-Payload Conjugation via Amide Bond Formation
This protocol describes a general procedure for conjugating a carboxylic acid-containing linker to an amine-containing antibody or payload.
-
Activation of Carboxylic Acid: The carboxylic acid groups on the this compound linker are activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (pH 5-6).
-
Conjugation: The amine-containing molecule (antibody or payload) is added to the activated linker solution. The pH is typically adjusted to 7.2-7.5 to facilitate the reaction between the NHS-activated linker and the primary amines.
-
Quenching: The reaction is quenched by adding an amine-containing buffer, such as Tris or hydroxylamine, to react with any remaining activated linker.
-
Purification: The resulting conjugate is purified using techniques like size-exclusion chromatography to remove unconjugated components.
In Vivo Stability Assessment of ADCs
This protocol outlines a method for evaluating the in vivo stability of an ADC linker.
-
Animal Model: The ADC is administered intravenously to a suitable animal model (e.g., mice or rats).
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: The concentration of the intact ADC, total antibody, and free payload in the plasma is quantified using methods such as ELISA and LC-MS/MS.[4] This data allows for the determination of the linker's stability in circulation.
Visualizing a General ADC Workflow
The following diagram illustrates a typical workflow for the generation and evaluation of an Antibody-Drug Conjugate.
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate.
Logical Relationship of Linker Properties and ADC Performance
The interplay between a linker's chemical properties and the overall performance of an ADC is a critical aspect of rational drug design.
Caption: The relationship between key linker properties and ADC performance metrics.
References
Safety Operating Guide
Proper Disposal of Bis-PEG8-acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential safety and logistical information for the proper disposal of Bis-PEG8-acid, ensuring the protection of laboratory personnel and the environment. Adherence to these procedural steps is critical for drug development professionals, researchers, and scientists.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to its GHS classification, this compound presents several hazards that must be managed with appropriate personal protective equipment (PPE) and handling protocols.
Key Hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable protective gloves.[2]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust or aerosols.
Quantitative Hazard and Precautionary Data
The following table summarizes the critical safety information for this compound, derived from its Safety Data Sheet.
| Hazard Category | GHS Classification | Hazard Statement | Precautionary Statement (Prevention & Disposal) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area. |
| Disposal | - | - | P501: Dispose of contents/container to in accordance with local regulation. |
Step-by-Step Disposal Protocol
The correct disposal method for this compound is contingent on its purity, physical state, and whether it has been mixed with other substances. While polyethylene glycol (PEG) compounds are generally considered biodegradable and have low toxicity, the specific hazards of this compound and potential contamination are the overriding factors.
Experimental Protocol: Waste Characterization
-
Consult the SDS: Always begin by reviewing the Safety Data Sheet for this compound. The SDS contains definitive information on hazards and disposal.
-
Evaluate for Contamination: The most critical step is to determine if the this compound waste is contaminated with any other chemicals.
-
Procedure: Identify every substance that has been added to the this compound waste stream. Consult the SDS for each of these additional components.
-
Analysis: If any added substance is classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste. This is known as the "mixture rule".
-
-
Hazardous Waste Determination: A formal hazardous waste determination must be performed for all chemical waste before disposal. If the waste is determined to be hazardous, proceed to the "Hazardous Waste Disposal" section. If it is pure, uncontaminated this compound, proceed to the "Non-Hazardous Waste Disposal" section, while still adhering to institutional policies.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Non-Hazardous Waste Disposal (Uncontaminated this compound)
Even when considered non-hazardous, chemical waste must be managed carefully. Always prioritize your institution's specific guidelines.
-
For Solids: Collect the material in a disposable, non-leaking container. The container must be clearly labeled with the chemical name ("this compound") and marked as "non-hazardous".
-
For Liquids:
-
Neutralization: Since this is an acidic compound, it must be neutralized to a pH between 5.5 and 9.5 before any consideration of drain disposal. This elementary neutralization can be performed as part of a standard operating procedure.
-
Check Local Regulations: After neutralization, consult your institution's Environmental Health and Safety (EHS) department. Some institutions may permit the disposal of non-hazardous, water-miscible solutions down the sanitary sewer, but this requires explicit approval.
-
Collection: If drain disposal is not permitted, collect the neutralized solution in a sealed, clearly labeled waste container for collection by your EHS department.
-
Hazardous Waste Disposal (Contaminated this compound)
If this compound is mixed with any substance defined as hazardous, the entire mixture is treated as hazardous waste.
-
Containment: Collect the waste in a chemically compatible, sealed container that is in good condition and free of leaks. The original product container is often a suitable choice.
-
Labeling: Label the container clearly with the words "Hazardous Waste" and list all constituents, including this compound and any contaminants, with approximate percentages.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials.
-
Disposal: Contact your institution's EHS department or licensed chemical waste disposal contractor to arrange for collection. Do not pour hazardous waste down the drain or place it in the regular trash.
Disposal of Empty Containers
-
An empty container that held this compound can typically be disposed of as regular trash once all waste has been removed and there is no more than 1 inch of residue remaining.
-
Before disposal, deface or remove all chemical labels from the empty container to prevent confusion.
-
If the container held a mixture classified as acutely hazardous, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
References
Essential Safety and Operational Guide for Handling Bis-PEG8-acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Bis-PEG8-acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of experimental work.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment ensemble is mandatory to prevent skin, eye, and respiratory exposure when handling this compound.[1]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1-rated or equivalent | Protects against chemical splashes and airborne particles.[1] |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., Nitrile) | Prevents skin contact and irritation.[1] |
| Body Protection | Impervious Clothing / Laboratory Coat | Chemical-resistant | Protects skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | Suitable Respirator | NIOSH-approved or equivalent | Required when handling the powder form outside of a certified chemical fume hood to prevent respiratory tract irritation. |
Operational and Disposal Plan
Handling Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when working with the solid (powder) form to minimize inhalation risk. Ensure that an accessible safety shower and eye wash station are available.
-
Weighing and Transfer : When weighing the powdered form, perform the task within a fume hood to control dust. Use appropriate, clean tools (e.g., spatulas) for transfers to minimize spills.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly while stirring to avoid splashing.
-
General Hygiene : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.
-
Solid Waste : All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not dispose of down the drain or into the environment.
-
Decontamination : Clean any spills in a safe and timely manner. The spill area should be decontaminated with an appropriate solvent, and the cleaning materials disposed of as hazardous waste.
First Aid Measures
-
Eye Contact : Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.
-
Skin Contact : In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.
-
Ingestion : If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel.
-
Inhalation : If inhaled, move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
